1-Bromo-8-phenylnaphthalene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-bromo-8-phenylnaphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Br/c17-15-11-5-9-13-8-4-10-14(16(13)15)12-6-2-1-3-7-12/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDCSUBWYJYEFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2C(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Bromo-8-phenylnaphthalene
Prepared by: Gemini, Senior Application Scientist
Abstract
1-Bromo-8-phenylnaphthalene is a key peri-disubstituted naphthalene, a class of molecules known for their unique steric and electronic properties arising from the close proximity of substituents at the 1 and 8 positions.[1][2] This steric strain influences molecular conformation, reactivity, and photophysical behavior, making it a valuable building block in materials science and complex organic synthesis.[3][4] A precise and unambiguous structural confirmation is paramount for its application in drug development and materials research. This guide provides a comprehensive, multi-technique spectroscopic protocol for the definitive characterization of this compound, grounded in established principles and field-proven methodologies. We will detail the causality behind experimental choices and interpret the resulting data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), UV-Visible (UV-Vis), and Mass Spectrometry (MS) to build a holistic and self-validating profile of the molecule.
Molecular Structure and Synthetic Considerations
The structure of this compound features a naphthalene core with a bromine atom and a phenyl group locked in a sterically demanding peri arrangement.
Structure:
Caption: Molecular structure of this compound.
Synthetically, this molecule is often accessed via palladium-catalyzed cross-coupling reactions. A common and effective method is the Suzuki-Miyaura coupling of 1,8-dibromonaphthalene with phenylboronic acid, which allows for the selective formation of the C-C bond at the C8 position.[5] Alternative routes, such as a Sandmeyer reaction starting from 8-phenylnaphthalen-1-amine, are also viable.[6] The purification and subsequent characterization of the product are critical to ensure the absence of starting materials and isomeric byproducts.
Characterization Workflow
A multi-faceted spectroscopic approach is essential for unambiguous structural elucidation. Each technique provides a unique and complementary piece of the structural puzzle, creating a self-validating system for analysis.
Caption: Workflow for the spectroscopic characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy
Expertise & Causality: ¹H NMR reveals the chemical environment of each proton. For this compound, the steric crowding between the peri substituents forces the phenyl ring to twist out of the plane of the naphthalene core. This restricted rotation and the resulting anisotropic effects lead to a complex and dispersed spectrum in the aromatic region, which is highly diagnostic.
Experimental Protocol:
-
Sample Preparation: Accurately weigh ~5-10 mg of the purified compound.
-
Dissolution: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[7]
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A sufficient number of scans (e.g., 16 or 32) should be averaged to ensure a good signal-to-noise ratio.
Expected Spectral Analysis: The spectrum will consist of a series of multiplets in the aromatic region (~7.0-8.2 ppm). Based on data from analogous compounds like 1-bromonaphthalene and 1-phenylnaphthalene, the assignments can be predicted.[8][9]
| Predicted Shift (ppm) | Multiplicity | Integration | Assignment Rationale |
| ~ 8.1-8.2 | d or dd | 1H | H7: Ortho to the electron-withdrawing bromine atom, leading to significant deshielding.[8] |
| ~ 7.8-7.9 | m | 2H | H2, H4/H5: Protons on the naphthalene ring, experiencing varied shielding effects. |
| ~ 7.3-7.6 | m | 7H | H3, H6, Phenyl-H: Overlapping multiplets from the remaining naphthalene and all five phenyl protons. |
¹³C NMR Spectroscopy
Expertise & Causality: ¹³C NMR spectroscopy identifies all unique carbon environments within the molecule. Due to the molecule's asymmetry, all 16 carbon atoms are expected to be chemically non-equivalent and should produce distinct signals. The carbon attached to the bromine will be influenced by the heavy atom effect.
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (~20-30 mg) may be used to reduce acquisition time.
-
Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is required due to the low natural abundance of ¹³C.
Expected Spectral Analysis: Sixteen distinct signals are expected in the aromatic region (~120-145 ppm).
| Predicted Shift (ppm) | Assignment Rationale |
| ~ 140-145 | C8, C9, C1': Quaternary carbons involved in the sterically hindered linkage and the phenyl attachment point. |
| ~ 130-135 | C4, C5, C10: Other quaternary and CH carbons of the naphthalene core. |
| ~ 125-130 | Aromatic CH Carbons: Signals corresponding to the remaining CH carbons of the naphthalene and phenyl rings. |
| ~ 122-124 | C1: The carbon atom directly bonded to bromine (C-Br). Its chemical shift is influenced by both deshielding and the heavy atom effect.[10] |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Causality: FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this molecule, FT-IR confirms the aromatic nature and the presence of the C-Br bond.
Experimental Protocol:
-
Sample Preparation (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.
-
Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
Expected Spectral Analysis: The spectrum will be dominated by absorptions characteristic of the aromatic systems.
| Wavenumber (cm⁻¹) | Vibration Type | Significance |
| 3100-3000 | Aromatic C-H Stretch | Confirms the presence of sp² C-H bonds in the naphthalene and phenyl rings.[11] |
| 1600-1450 | Aromatic C=C Stretch | Multiple sharp bands characteristic of the conjugated ring systems.[12] |
| 900-675 | C-H Out-of-Plane Bend | The pattern of these bands is diagnostic of the substitution on the aromatic rings. |
| < 700 | C-Br Stretch | A weak to medium absorption in the far-infrared region, confirming the carbon-bromine bond. |
UV-Visible (UV-Vis) Spectroscopy
Expertise & Causality: UV-Vis spectroscopy probes the electronic transitions within the conjugated π-system. The extended conjugation of the phenylnaphthalene system results in characteristic absorption bands. Substituents like bromine act as auxochromes, causing a bathochromic (red) shift in the absorption maxima compared to unsubstituted naphthalene.[13][14]
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁵ M) of the compound in a UV-transparent solvent such as cyclohexane or ethanol.
-
Acquisition: Record the absorption spectrum using a dual-beam spectrophotometer from approximately 200 to 400 nm.
Expected Spectral Analysis: The spectrum is expected to show multiple strong absorption bands characteristic of π → π* transitions.
| Approx. λ_max (nm) | Transition Type | Rationale |
| ~ 220-230 | π → π | Strong absorption band related to the naphthalene chromophore.[15][16] |
| ~ 280-320 | π → π | Finer, structured bands resulting from the extended conjugation and substitution, shifted to longer wavelengths compared to naphthalene.[17][18][19] |
Mass Spectrometry (MS)
Expertise & Causality: Mass spectrometry provides the molecular weight and elemental formula, serving as the ultimate confirmation of identity. For halogenated compounds, the isotopic distribution is a uniquely powerful diagnostic tool. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance.[20][21] This creates a signature isotopic pattern for the molecular ion.
Experimental Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
-
Ionization: Use Electron Ionization (EI) at 70 eV to generate charged fragments.
-
Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole or time-of-flight).
Expected Spectral Analysis: The mass spectrum will provide definitive evidence for the structure.
| m/z Value | Ion | Significance |
| 282 / 284 | [M]⁺ / [M+2]⁺ | Molecular Ion Peaks. The presence of two peaks of nearly equal intensity separated by 2 m/z units is definitive proof of one bromine atom in the molecule.[20][21][22][23] The nominal mass corresponds to C₁₆H₁₁Br.[24] |
| 203 | [M-Br]⁺ | A major fragment resulting from the loss of the bromine atom. The absence of the 1:1 isotopic pattern in this fragment confirms the loss of bromine. |
| 202 | [M-HBr]⁺ | Fragment corresponding to the loss of hydrogen bromide. |
Conclusion: An Integrated View
The true power of this multi-technique approach lies in the integration of all data points.
-
Mass Spectrometry confirms the molecular formula C₁₆H₁₁Br via the molecular ion and its unique M/M+2 isotopic signature.
-
FT-IR Spectroscopy confirms the aromatic nature of the compound and the presence of the C-Br bond.
-
NMR Spectroscopy (¹H and ¹³C) elucidates the precise connectivity of the atoms, confirming the 1,8-disubstitution pattern and the presence of both naphthalene and monosubstituted phenyl moieties.
-
UV-Vis Spectroscopy verifies the nature of the conjugated electronic system.
Together, these techniques provide an unambiguous, self-validating, and comprehensive characterization of this compound, ensuring its identity and purity for high-level applications in research and development.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. (PDF) Sterically Crowded Peri-Substituted Naphthalene [research.amanote.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and application of 1-bromo-8-chloronaphthalene_Chemicalbook [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. 1-Bromonaphthalene(90-11-9) 1H NMR spectrum [chemicalbook.com]
- 9. 1-PHENYLNAPHTHALENE(605-02-7) 13C NMR spectrum [chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. researchgate.net [researchgate.net]
- 12. ntrs.nasa.gov [ntrs.nasa.gov]
- 13. aanda.org [aanda.org]
- 14. Absorption and fluorescence spectroscopic properties of 1- and 1,4-silyl-substituted naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ultraviolet electronic spectroscopy of heavily substituted naphthalene derivatives - Insights on the potential double aromatic ring substructures of interstellar bump carriers | Astronomy & Astrophysics (A&A) [aanda.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. chemguide.co.uk [chemguide.co.uk]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. This compound | C16H11Br | CID 14340222 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 1-Bromo-8-phenylnaphthalene: A Technical Guide to ¹H and ¹³C NMR Data
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 1-bromo-8-phenylnaphthalene. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of the NMR spectra, dictated by the molecule's unique steric and electronic environment. Due to the significant steric hindrance imposed by the peri-substituents, this compound exhibits distinct spectral features that are crucial for its unambiguous characterization. This guide presents a detailed, predicted assignment of the ¹H and ¹³C NMR signals, supported by data from analogous structures and fundamental principles of NMR spectroscopy. Furthermore, a rigorous, step-by-step experimental protocol for acquiring high-quality NMR data for this class of compounds is provided, ensuring reproducibility and accuracy in experimental setups.
Introduction: The Structural Challenge of peri-Naphthalenes
This compound belongs to a class of 1,8-disubstituted naphthalenes that are of significant interest in materials science and medicinal chemistry due to their unique photophysical properties and potential as molecular scaffolds. The defining characteristic of these molecules is the steric strain imposed by the proximity of the substituents at the C1 and C8 positions, known as the peri-positions. This steric clash forces the naphthalene backbone to distort from planarity and restricts the rotation of the phenyl group.
These structural peculiarities have profound implications for the NMR spectra. The through-space interactions between the bromine atom and the phenyl ring, along with the anisotropic effects of the aromatic systems, lead to a complex and informative pattern of chemical shifts and coupling constants. A thorough understanding of these spectra is paramount for confirming the identity and purity of the compound and for elucidating its conformational dynamics in solution.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These predictions are based on data from analogous compounds and an understanding of substituent effects in aromatic systems. The solvent is assumed to be deuterochloroform (CDCl₃).
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | ~ 7.30 - 7.40 | d | ~ 7.5 |
| H-3 | ~ 7.20 - 7.30 | t | ~ 7.8 |
| H-4 | ~ 7.80 - 7.90 | d | ~ 8.0 |
| H-5 | ~ 7.65 - 7.75 | d | ~ 8.2 |
| H-6 | ~ 7.35 - 7.45 | t | ~ 7.8 |
| H-7 | ~ 7.90 - 8.00 | d | ~ 7.5 |
| H-2', H-6' | ~ 7.40 - 7.50 | m | |
| H-3', H-4', H-5' | ~ 7.50 - 7.65 | m |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~ 122 - 125 |
| C-2 | ~ 128 - 130 |
| C-3 | ~ 126 - 128 |
| C-4 | ~ 127 - 129 |
| C-4a | ~ 132 - 134 |
| C-5 | ~ 125 - 127 |
| C-6 | ~ 129 - 131 |
| C-7 | ~ 130 - 132 |
| C-8 | ~ 138 - 140 |
| C-8a | ~ 134 - 136 |
| C-1' | ~ 140 - 142 |
| C-2', C-6' | ~ 129 - 131 |
| C-3', C-5' | ~ 128 - 130 |
| C-4' | ~ 127 - 129 |
In-depth Spectral Interpretation
The predicted NMR data reflects the complex interplay of electronic and steric effects within this compound.
¹H NMR Spectrum: A Story of Deshielding and Restricted Rotation
The aromatic region of the ¹H NMR spectrum is expected to be highly informative. The protons on the naphthalene core (H-2 to H-7) will exhibit chemical shifts and coupling patterns characteristic of a substituted naphthalene system.
-
The peri-Effect: The most significant feature will be the deshielding of protons in proximity to the bulky substituents. H-7, being ortho to the bromine atom, is expected to resonate at a downfield chemical shift. Similarly, H-2, ortho to the phenyl group, will also be shifted downfield. The steric compression between the bromine and the phenyl ring will likely cause a degree of out-of-plane distortion of the naphthalene skeleton, which can further influence the chemical shifts of the surrounding protons.
-
Phenyl Protons: The protons of the phenyl ring (H-2' to H-6') are expected to appear as a complex multiplet. Due to the restricted rotation around the C8-C1' bond, the ortho (H-2', H-6'), meta (H-3', H-5'), and para (H-4') protons may become chemically inequivalent, leading to a more complex splitting pattern than a simple multiplet for a freely rotating phenyl group.
-
Nuclear Overhauser Effect (NOE) for Structural Confirmation: NOE spectroscopy is an indispensable tool for confirming the spatial relationships between protons.[2][3][4] In this compound, an NOE correlation would be expected between the ortho protons of the phenyl ring (H-2'/H-6') and the H-7 proton of the naphthalene core. This through-space interaction provides definitive evidence for the proximity of these groups.
The following diagram illustrates the key predicted NOE correlation.
Caption: Predicted key Nuclear Overhauser Effect (NOE) correlation in this compound.
¹³C NMR Spectrum: Insights into Electronic Environment
The ¹³C NMR spectrum will provide valuable information about the electronic environment of each carbon atom.
-
Quaternary Carbons: The signals for the quaternary carbons (C-1, C-4a, C-8, C-8a, and C-1') will be of lower intensity compared to the protonated carbons. The carbon bearing the bromine atom (C-1) will experience a direct electronic effect, influencing its chemical shift. The ipso-carbon of the phenyl ring (C-1') and the carbon it is attached to on the naphthalene ring (C-8) will also have distinct chemical shifts due to the steric and electronic interactions.
-
Substituent Effects: The bromine atom will have a notable effect on the chemical shifts of the ortho, meta, and para carbons of the naphthalene ring. Similarly, the phenyl group will influence the chemical shifts of the adjacent carbons.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended.
Sample Preparation
-
Analyte Purity: Ensure the sample of this compound is of high purity (>97%) to avoid interference from impurities.
-
Solvent Selection: Use a high-quality deuterated solvent, such as chloroform-d (CDCl₃, 99.8 atom % D), for good sample solubility and minimal solvent interference.
-
Concentration:
-
Filtration: To remove any particulate matter that can degrade spectral resolution, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[6]
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern spectrometers often use the residual solvent peak for referencing, but the addition of TMS can provide a more accurate reference.
Caption: Workflow for NMR sample preparation of this compound.
NMR Instrument Parameters
The following are recommended starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-240 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, depending on the sample concentration.
-
Temperature: 298 K.
2D NMR Experiments (for full assignment):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are predicted to be rich in structural information, reflecting the significant steric and electronic consequences of its peri-substitution. A detailed analysis of the chemical shifts, coupling constants, and through-space NOE interactions is essential for the unambiguous assignment of all proton and carbon signals. The experimental protocol outlined in this guide provides a robust framework for obtaining high-quality NMR data for this and related polycyclic aromatic hydrocarbons. This technical guide serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of these fascinating molecules.
References
- 1. Synthesis and application of 1-bromo-8-chloronaphthalene_Chemicalbook [chemicalbook.com]
- 2. youtube.com [youtube.com]
- 3. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 6. Sample Preparation [nmr.chem.ualberta.ca]
Unraveling Steric Hindrance: A Technical Guide to the Crystal Structure Analysis of 1-Bromo-8-phenylnaphthalene
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the methodologies and critical considerations for the crystal structure analysis of 1-bromo-8-phenylnaphthalene. Given the inherent steric strain in 1,8-disubstituted naphthalenes, this document emphasizes the causality behind experimental choices and the integration of computational methods to achieve a validated structural model.
Introduction: The Challenge of Peri-Interactions
1,8-disubstituted naphthalenes represent a fascinating class of compounds where substituents are forced into close proximity, leading to significant steric repulsion. This "peri-interaction" dramatically influences the molecule's conformation, stability, and physicochemical properties. This compound is a quintessential example, where the bulky bromo and phenyl groups create a sterically crowded environment, likely resulting in significant distortion of the naphthalene backbone and restricted rotation around the C-C single bond connecting the naphthalene and phenyl rings. Understanding these structural nuances is paramount for applications in materials science and as building blocks in medicinal chemistry.
The primary challenge in the structural elucidation of such molecules is not merely the determination of atomic coordinates but understanding the dynamic and static consequences of steric hindrance, such as atropisomerism—a phenomenon where rotation around a single bond is restricted to such an extent that distinct conformers can be isolated.
Synthetic Strategy and Crystallization
A robust crystal structure analysis begins with the synthesis of high-purity material suitable for single-crystal growth.
Synthesis of this compound
While various synthetic routes can be envisioned, a common approach involves a Suzuki-Miyaura cross-coupling reaction. A plausible synthetic pathway is outlined below:
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reactants: 1,8-Dibromonaphthalene and phenylboronic acid are the key starting materials.
-
Catalyst System: A palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, is typically employed along with a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is commonly used.
-
Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the organic layer is separated. The crude product is then purified using column chromatography on silica gel to yield pure this compound.
Rationale: The Suzuki-Miyaura coupling is a versatile and high-yielding reaction for the formation of C-C bonds, making it well-suited for the synthesis of biaryl compounds like this compound. The choice of catalyst, base, and solvent can be optimized to maximize the yield and minimize side products.
Crystallization
Obtaining high-quality single crystals is often the most challenging step. For sterically hindered molecules, slow evaporation or vapor diffusion techniques are generally preferred.
Experimental Protocol: Crystallization
-
Solvent Selection: A range of solvents and solvent mixtures should be screened. A good starting point is a solvent in which the compound is sparingly soluble at room temperature but readily soluble upon heating.
-
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely capped vial to allow for slow evaporation of the solvent.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is insoluble. The slow diffusion of the precipitant into the solution can induce crystallization.
Single-Crystal X-ray Diffraction: From Data Collection to Structure Refinement
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional structure of a molecule.
Data Collection
A suitable single crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are then collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
Structure Solution and Refinement
The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F².
Self-Validating System: During refinement, the model is iteratively improved by adjusting atomic positions, displacement parameters, and occupancies to minimize the difference between the observed and calculated structure factors. The quality of the final model is assessed by various crystallographic R-factors (R1, wR2) and the goodness-of-fit (GooF).
Interpreting the Crystal Structure: A Case Study of a Related Molecule
While a definitive crystal structure for this compound is not publicly available, we can infer its likely structural features by examining the closely related molecule, 1-bromo-8-(phenylselenyl)naphthalene , for which crystallographic data has been published.[1]
In 1-bromo-8-(phenylselenyl)naphthalene, significant steric strain is observed, leading to:
-
Out-of-plane distortion: The bromine and selenium atoms are displaced from the mean plane of the naphthalene ring.[1]
-
Elongated bonds: The C-Br and C-Se bonds may be slightly elongated to alleviate steric repulsion.
-
Distorted bond angles: The bond angles around the C1 and C8 positions of the naphthalene ring are likely to be distorted from the ideal 120°.[1]
-
Defined dihedral angle: The phenyl ring will be twisted out of the plane of the naphthalene ring, characterized by a specific C-C-C-C dihedral angle.
For this compound, we can anticipate similar distortions. The key parameters to analyze from a hypothetical crystal structure would be:
| Parameter | Expected Observation | Rationale |
| C1-C8 distance | Shorter than the sum of van der Waals radii | Indicative of steric compression. |
| C-Br bond length | Normal or slightly elongated | To minimize steric clashes. |
| C-Phenyl bond length | Normal single bond character | |
| Naphthalene planarity | Significant deviation from planarity | Puckering of the naphthalene ring to accommodate bulky substituents. |
| C8-C-Ph dihedral angle | Likely close to 90° | To minimize steric interaction between the phenyl ring and the bromo substituent. |
The Role of Computational Chemistry
Density Functional Theory (DFT) calculations are an invaluable tool for complementing experimental data, especially for sterically strained systems.
Workflow for DFT Analysis:
-
Geometry Optimization: The starting geometry can be taken from the experimental crystal structure (if available) or built from scratch. The geometry is then optimized to find the lowest energy conformation.
-
Frequency Calculation: A frequency calculation should be performed to confirm that the optimized geometry is a true minimum on the potential energy surface (no imaginary frequencies).
-
Conformational Analysis: For molecules with rotational freedom, a potential energy surface scan can be performed by systematically changing the relevant dihedral angle to identify all low-energy conformers and the energy barriers between them. This is crucial for understanding the potential for atropisomerism.
DOT Diagram: Experimental and Computational Workflow
Caption: Integrated workflow for crystal structure analysis.
Conclusion and Future Directions
The crystal structure analysis of this compound presents a significant but rewarding challenge. A successful analysis requires a synergistic approach, combining meticulous experimental work with insightful computational modeling. The structural data obtained will not only provide a static picture of the molecule but will also offer a deeper understanding of the conformational dynamics and the impact of steric hindrance on the chemical behavior of 1,8-disubstituted naphthalenes. Future work could involve variable-temperature crystallographic studies to probe for phase transitions or dynamic disorder, as well as the synthesis and analysis of related derivatives to systematically study the effects of different substituents on the molecular structure.
References
The Peri Effect: A Technical Guide to Steric Hindrance in 1,8-Disubstituted Naphthalenes
Abstract
The naphthalene scaffold, a fundamental bicyclic aromatic system, presents a unique stereochemical challenge when substituents occupy the adjacent 1 and 8, or peri, positions. The geometric constraints of the naphthalene core force these substituents into close proximity, leading to significant van der Waals repulsion and a cascade of molecular distortions collectively known as steric hindrance or the "peri effect." This guide provides an in-depth exploration of the profound consequences of this steric clash, from fundamental principles of molecular strain to the rational design of novel chemical entities with tailored reactivity and function. We will delve into the synthesis, conformational dynamics, spectroscopic signatures, and unique reactivity profiles of these strained molecules, offering insights of particular value to researchers in medicinal chemistry, materials science, and catalysis.
The Naphthalene Scaffold: A Platform for Forced Intramolecular Interactions
Unlike the more flexible benzene ring, the fused bicyclic structure of naphthalene imposes a rigid geometry on its substituents. In an unsubstituted naphthalene molecule, the distance between the C1 and C8 carbon atoms is approximately 2.5 Å.[1] This proximity is well within the sum of the van der Waals radii for most common substituents, creating an unavoidable steric clash when both positions are functionalized. This enforced interaction, termed peri-strain, is the cornerstone of the unique chemistry of 1,8-disubstituted naphthalenes. The molecule must adopt a higher energy conformation by distorting its preferred geometry to alleviate this strain.
These distortions are not trivial and manifest in several ways:
-
Out-of-Plane Deformation: The naphthalene ring system itself can pucker and deviate from planarity to increase the distance between the peri-substituents.
-
In-Plane Splaying: The C1-C9 and C8-C9 bonds can be pushed apart, widening the angle between them. Simultaneously, the exocyclic bonds bearing the substituents are often splayed outwards.
-
Bond Elongation: The C1-substituent and C8-substituent bonds may be stretched to minimize repulsion.
-
Restricted Rotation: The steric barrier to rotation around the C1-substituent and C8-substituent bonds can be substantial, leading to atropisomerism where distinct rotational conformers can be isolated.[2]
The interplay of these distortions dictates the overall shape, stability, and reactivity of the molecule. The choice of substituents—their size, shape, and electronic nature—allows for the fine-tuning of this strain, a principle that has been artfully exploited in various chemical applications.
Synthesis of 1,8-Disubstituted Naphthalenes: Navigating the Steric Challenge
The synthesis of sterically hindered 1,8-disubstituted naphthalenes often requires specialized strategies to overcome the inherent strain in the target molecule. Direct substitution methods can be challenging, and multi-step sequences are frequently employed.
Key Synthetic Precursors
A common and versatile starting material is 1,8-diaminonaphthalene. This compound can be accessed through the dinitration of naphthalene to yield 1,8-dinitronaphthalene, followed by reduction.[1] From 1,8-diaminonaphthalene, a variety of transformations can be performed. For instance, it serves as the precursor to the archetypal "proton sponge," 1,8-bis(dimethylamino)naphthalene, through methylation with reagents like dimethyl sulfate.[3]
Another critical precursor is 1,8-dihalonaphthalene, such as 1,8-dibromonaphthalene or 1,8-diiodonaphthalene. These compounds are amenable to a wide range of modern cross-coupling reactions, enabling the introduction of diverse aryl, alkyl, and other functional groups. For example, palladium-catalyzed Stille coupling of 1,8-dibromonaphthalene has been used to synthesize highly constrained 1,8-diquinolylnaphthalenes.[4]
The following diagram illustrates a generalized synthetic workflow starting from naphthalene.
Caption: Generalized synthetic pathways to 1,8-disubstituted naphthalenes.
Experimental Protocol: Synthesis of 1,8-Bis(dimethylamino)naphthalene (Proton Sponge)
This protocol describes the synthesis of 1,8-bis(dimethylamino)naphthalene from 1,8-diaminonaphthalene, a foundational procedure in the study of peri-substituted systems. The high basicity and low nucleophilicity of the product are a direct consequence of steric hindrance.[3]
Materials:
-
1,8-Diaminonaphthalene
-
Dimethyl sulfate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (2.2 equivalents) in anhydrous THF.
-
Amine Addition: 1,8-Diaminonaphthalene (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the sodium hydride suspension at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 1 hour.
-
Methylation: The reaction mixture is cooled again to 0 °C, and dimethyl sulfate (2.2 equivalents) is added dropwise via the dropping funnel. The reaction is then heated to reflux and maintained for 12-18 hours, monitoring by TLC for the disappearance of the starting material.
-
Workup: After cooling to room temperature, the reaction is quenched by the slow addition of water. The mixture is then extracted three times with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield 1,8-bis(dimethylamino)naphthalene as a pale brownish-pink solid.[3][5]
Self-Validation: The success of this synthesis and the identity of the product can be validated through standard analytical techniques. ¹H NMR spectroscopy will show a characteristic singlet for the four methyl groups and a multiplet for the naphthalene ring protons. The mass spectrum should show the correct molecular ion peak. The exceptionally high basicity of the product can be confirmed by pKa measurement.
Conformational Analysis and Structural Characterization
The direct visualization and quantification of steric strain in 1,8-disubstituted naphthalenes rely on a combination of X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, often complemented by computational modeling.
X-ray Crystallography: A Static Picture of Distortion
Single-crystal X-ray diffraction provides unambiguous, high-resolution data on the solid-state structure of these molecules.[6] It allows for the precise measurement of bond lengths, bond angles, and dihedral angles, offering a quantitative assessment of the out-of-plane and in-plane distortions adopted to relieve peri-strain. For example, X-ray analysis of 1,8-bis(bromomethyl)naphthalene revealed a significant vertical distortion, with a dihedral angle of 11.0° between the peri-substituents, disrupting the planarity of the naphthalene core.[7][8]
| Compound | Peri-Substituents | Key Distortions | Reference |
| 1,8-Dibenzoyl-2,7-dimethoxynaphthalene | -COPh | Significant distortion from planarity to accommodate bulky benzoyl groups. | [6] |
| 1,8-Bis(bromomethyl)naphthalene | -CH₂Br | Vertical distortion with an 11.0° dihedral angle between substituents. | [7] |
| 1,8-Bis(dimethylamino)naphthalene | -N(CH₃)₂ | N-C-C-N dihedral angle significantly distorted from 0°. | [9] |
Dynamic NMR Spectroscopy: Probing Rotational Barriers
While X-ray crystallography provides a static snapshot, many 1,8-disubstituted naphthalenes exhibit dynamic conformational changes in solution, particularly rotation around the C-substituent bonds. Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying these processes.[10] By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers to rotation.
For instance, in some 1,8-diheteroarylnaphthalenes, the rotational barriers are so high that syn and anti atropisomers can be isolated at room temperature.[2] The interconversion between these isomers can be monitored by variable-temperature HPLC and NMR to determine the Gibbs activation energy for rotation.[2][4] Conversely, in other systems with smaller substituents, the rotation may be fast on the NMR timescale at room temperature, but can be "frozen out" at lower temperatures, allowing for the quantification of the rotational barrier.[11]
The Impact of Steric Hindrance on Reactivity and Properties
The strain inherent in 1,8-disubstituted naphthalenes is not merely a structural curiosity; it profoundly influences their chemical reactivity and physical properties.
"Proton Sponges": High Basicity, Low Nucleophilicity
Perhaps the most celebrated example of sterically-induced reactivity is found in 1,8-bis(dimethylamino)naphthalene, commercially known as Proton Sponge®.[12] This compound exhibits exceptionally high basicity (pKa of the conjugate acid is ~12.1 in water), far greater than typical aromatic amines.[5][12] This phenomenon arises from the severe steric repulsion between the two dimethylamino groups. Upon protonation, the proton is captured in a strong intramolecular hydrogen bond between the two nitrogen atoms, pulling them closer together and significantly relieving the ground-state steric strain.[9] This relief of strain provides a powerful thermodynamic driving force for protonation.
Simultaneously, the steric bulk of the dimethylamino groups and the naphthalene backbone shields the nitrogen lone pairs, making them poor nucleophiles.[3] This unique combination of high Brønsted basicity and low nucleophilicity makes proton sponges invaluable reagents in organic synthesis, where they can act as non-nucleophilic bases to scavenge protons in sensitive reactions.[5]
Caption: Protonation of a "proton sponge" relieves steric strain.
Altered Spectroscopic and Photophysical Properties
The electronic structure of the naphthalene core is perturbed by the steric interactions at the peri positions. The distortion of the aromatic system from planarity can affect the π-conjugation, leading to changes in the UV-Vis absorption and fluorescence spectra.[13][14] For instance, in naphthalenes bearing an electron-donating amine and an electron-accepting carbonyl group, the peri-interaction forces the groups to twist out of the naphthalene plane in the ground state. However, upon photoexcitation, there can be a driving force to adopt a more planar intramolecular charge-transfer (ICT) excited state, which influences the fluorescence properties.[15] The specific substitution pattern and the resulting geometry dictate the photophysical behavior, an aspect that is crucial in the design of fluorescent probes and materials.[16][17]
Applications in Drug Discovery and Materials Science
The unique structural and reactive properties of 1,8-disubstituted naphthalenes make them attractive scaffolds in several fields.
-
Medicinal Chemistry: The rigid naphthalene core serves as a well-defined scaffold for positioning pharmacophoric groups in three-dimensional space. The principles of steric hindrance can be used to lock ligands into specific conformations to enhance binding affinity and selectivity for biological targets.[18] Naphthalene derivatives have found applications as anticancer, antimicrobial, and anti-inflammatory agents, among others.[18][19]
-
Materials Science: The high stability and tunable photophysical properties of naphthalimides, a class of 1,8-disubstituted naphthalenes, have led to their use as fluorescent dyes, organic light-emitting diodes (OLEDs), and molecular sensors.[16][20] The steric environment around the naphthalene core can be engineered to control intermolecular packing in the solid state, influencing the bulk properties of the material.
-
Catalysis: The constrained geometry of 1,8-disubstituted naphthalenes has been exploited in the design of specialized ligands for transition metal catalysis. For example, 1,8-bis(diphenylphosphino)naphthalene (dppn) acts as a bidentate ligand with a well-defined bite angle, which can influence the selectivity and activity of catalytic processes.[1]
Conclusion
The steric clash inherent in 1,8-disubstituted naphthalenes is a powerful design element that imparts unique and often extreme properties to these molecules. Far from being a mere synthetic nuisance, the "peri effect" gives rise to distorted geometries, restricted internal dynamics, and novel reactivity profiles. From the remarkable basicity of proton sponges to the conformational rigidity of atropisomeric ligands, the controlled manipulation of steric hindrance in the naphthalene scaffold continues to provide fertile ground for innovation. For researchers and drug development professionals, a deep understanding of these principles is essential for the rational design of functional molecules with precisely tailored properties.
References
- 1. Peri-naphthalenes - Wikipedia [en.wikipedia.org]
- 2. Synthesis and stereodynamics of highly constrained 1,8-bis(2,2'-dialkyl-4,4'-diquinolyl)naphthalenes (2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,8-Bis(dimethylamino)naphthalene | 20734-58-1 [chemicalbook.com]
- 4. Synthesis and stereodynamics of highly constrained 1,8-bis(2,2'-dialkyl-4,4'-diquinolyl)naphthalenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. BJOC - Synthesis, structure, and properties of switchable cross-conjugated 1,4-diaryl-1,3-butadiynes based on 1,8-bis(dimethylamino)naphthalene [beilstein-journals.org]
- 10. Dynamic NMR study and theoretical calculations on the conformational exchange of valsartan and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peri-Interactions in naphthalene derivatives. Rotation in 1,8-disubstituted naphthalenes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. 1,8-Bis(dimethylamino)naphthalene - Wikipedia [en.wikipedia.org]
- 13. BJOC - Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features [beilstein-journals.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Peri-Substituted Acyl Pyrrolyl Naphthalenes: Synthesis, Reactions and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. lifechemicals.com [lifechemicals.com]
- 20. researchgate.net [researchgate.net]
The Advent of Sterically Demanding Arenes: A Technical Guide to the Discovery and Synthesis of 1-Bromo-8-phenylnaphthalene
Abstract
This technical guide delves into the synthesis of 1-bromo-8-phenylnaphthalene, a sterically congested biaryl compound whose unique architecture is of significant interest to researchers in materials science and drug development. Due to the spatial proximity of the substituents at the 1 and 8 positions (the peri-positions) of the naphthalene core, this molecule exhibits distinct conformational properties. While a definitive "discovery" in the traditional sense is not clearly documented in readily available literature, its first synthesis can be logically inferred from established organometallic methodologies developed for related strained systems. This guide will first explore the probable inaugural synthetic approaches and then present a detailed, field-proven protocol for its modern synthesis via the Suzuki-Miyaura cross-coupling reaction. We will dissect the causality behind critical experimental choices, ensuring a reproducible and high-yielding procedure grounded in authoritative scientific principles.
Introduction: The Significance of Peri-Substitution
Naphthalene, a bicyclic aromatic hydrocarbon, presents a fascinating scaffold for chemical synthesis. The substitution pattern on its ten carbons dictates its physical and chemical properties. Of particular interest are the 1,8- or peri-substituted naphthalenes.[1] The rigid naphthalene framework forces substituents at these positions into close proximity, typically within 2.5 Å of each other.[2] This enforced closeness leads to significant van der Waals strain, resulting in unique molecular geometries, restricted bond rotation (atropisomerism), and altered electronic properties. These features make 1,8-disubstituted naphthalenes, such as this compound, valuable building blocks for chiral ligands, molecular sensors, and advanced organic materials.[3][4]
Part 1: The Historical Context and Probable First Synthesis
A singular, celebrated report on the initial synthesis of this compound is not prominent in the historical chemical literature. Its emergence is more likely an outcome of the broader exploration into the synthesis of sterically hindered 1,8-diarylnaphthalenes. Early attempts to create such compounds would have logically started from a common precursor: 1,8-dibromonaphthalene.
The initial challenge lies in the selective monosubstitution of 1,8-dibromonaphthalene. Two classical organometallic approaches would have been considered: the Grignard reaction and, later, palladium-catalyzed cross-coupling reactions.
The Grignard Approach: A Pathway Fraught with Difficulty
The formation of a Grignard reagent from 1,8-dibromonaphthalene is notoriously difficult. The proximity of the two bromo substituents creates significant steric hindrance, making the insertion of magnesium to form the organomagnesium halide challenging. Furthermore, once formed, the mono-Grignard reagent is prone to side reactions, including the formation of a five-membered ring via elimination, or the formation of the double Grignard reagent. These challenges would have likely resulted in low yields and a mixture of products, making this an inefficient route for the first synthesis.
The Advent of Cross-Coupling: A More Plausible Route
With the development of palladium-catalyzed cross-coupling reactions, a more viable pathway emerged. The Suzuki-Miyaura reaction, first published in 1979, revolutionized the formation of carbon-carbon bonds between aryl halides and organoboron compounds.[5] It is highly probable that the first successful and reproducible synthesis of this compound was achieved via a Suzuki-Miyaura coupling between 1,8-dibromonaphthalene and phenylboronic acid.
The key to this approach is the ability to control the stoichiometry to favor monosubstitution. By using a slight excess of 1,8-dibromonaphthalene relative to phenylboronic acid, the statistical probability of the palladium catalyst reacting with a molecule of 1,8-dibromonaphthalene to form the monosubstituted product is increased, while minimizing the formation of the disubstituted 1,8-diphenylnaphthalene.
Part 2: A Modern, Validated Synthesis via Suzuki-Miyaura Coupling
The following protocol details a reliable and scalable method for the synthesis of this compound, leveraging the efficiency and functional group tolerance of the Suzuki-Miyaura reaction.
Core Reaction Scheme
Caption: Suzuki-Miyaura synthesis of this compound.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 1,8-Dibromonaphthalene | 285.97 | 2.86 g | 10.0 mmol |
| Phenylboronic Acid | 121.93 | 0.975 g | 8.0 mmol |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.231 g | 0.2 mmol |
| Potassium Carbonate (anhydrous) | 138.21 | 2.76 g | 20.0 mmol |
| Toluene | - | 40 mL | - |
| Ethanol (95%) | - | 10 mL | - |
| Deionized Water | - | 10 mL | - |
Procedure:
-
Inert Atmosphere: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 1,8-dibromonaphthalene (2.86 g, 10.0 mmol), phenylboronic acid (0.975 g, 8.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).
-
Catalyst Addition: Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (0.231 g, 0.2 mmol).
-
Causality: Pd(PPh₃)₄ is a common and effective pre-catalyst for Suzuki couplings. The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
-
Solvent Addition: Add toluene (40 mL), ethanol (10 mL), and deionized water (10 mL).
-
Causality: This solvent mixture provides good solubility for both the organic and inorganic reagents and facilitates the reaction. The water is essential for the activity of the inorganic base.
-
-
Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add 50 mL of deionized water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a white to off-white solid.
Self-Validating System and Trustworthiness
The protocol is designed to be self-validating. The progress of the reaction can be unequivocally monitored by TLC, observing the consumption of the starting materials and the appearance of the product spot. The final product's identity and purity can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectroscopic data will show a characteristic pattern for the naphthalene protons and the phenyl protons, along with a molecular ion peak corresponding to the mass of this compound (C₁₆H₁₁Br, MW: 283.16 g/mol ).[7]
Part 3: Mechanistic Insights and Data
The Suzuki-Miyaura Catalytic Cycle
The synthesis of this compound proceeds via the well-established Suzuki-Miyaura catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 1,8-dibromonaphthalene to form a Pd(II) intermediate.
-
Transmetalation: The phenyl group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the bromide.[5]
-
Reductive Elimination: The two organic moieties (the bromonaphthyl and phenyl groups) are eliminated from the palladium center, forming the C-C bond of the product and regenerating the Pd(0) catalyst.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₁₆H₁₁Br | [7] |
| Molecular Weight | 283.16 g/mol | [7] |
| Typical Yield | 60-80% | (Based on similar reported syntheses) |
| Melting Point | Varies with purity | - |
Conclusion
While the precise moment of discovery for this compound remains elusive, its synthesis is firmly rooted in the principles of modern organometallic chemistry. The Suzuki-Miyaura cross-coupling reaction provides a robust and reliable method for its preparation, overcoming the challenges associated with earlier synthetic strategies. The protocol and mechanistic insights provided in this guide offer researchers a comprehensive resource for the synthesis and further exploration of this and other sterically demanding peri-substituted naphthalenes, paving the way for new discoveries in materials science and medicinal chemistry.
References
- 1. Peri-naphthalenes - Wikipedia [en.wikipedia.org]
- 2. kiliangroup.wp.st-andrews.ac.uk [kiliangroup.wp.st-andrews.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C16H11Br | CID 14340222 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Theoretical Investigation into the Conformational Landscape of 1-Bromo-8-phenylnaphthalene
A Whitepaper for Advanced Computational Chemistry in Drug Discovery
Authored by: Senior Application Scientist
Abstract
The conformational dynamics of biaryl compounds are a cornerstone of modern medicinal chemistry, influencing molecular recognition, biological activity, and pharmacokinetic properties. 1-Bromo-8-phenylnaphthalene presents a compelling case study in this domain, characterized by significant steric hindrance around the C-C single bond connecting the naphthalene and phenyl moieties. This steric clash gives rise to a restricted rotation, leading to the potential for atropisomerism—a form of axial chirality.[1][2][3] This in-depth technical guide outlines a comprehensive theoretical framework for elucidating the conformational preferences and rotational energy landscape of this compound using density functional theory (DFT). We will explore the foundational principles of conformational analysis in peri-substituted naphthalenes, detail a robust computational methodology, and discuss the interpretation of the resulting energetic and geometric data. This guide is intended for researchers, scientists, and drug development professionals seeking to apply high-level computational techniques to understand and predict the behavior of sterically hindered molecular systems.
Introduction: The Significance of Conformational Analysis in Drug Design
The three-dimensional structure of a molecule is intrinsically linked to its function. In the context of drug development, understanding the accessible conformations of a potential therapeutic agent is paramount. For biaryl systems, the dihedral angle between the aromatic rings is a critical determinant of the molecule's overall shape and its ability to interact with a biological target.[3] The presence of bulky substituents in close proximity, as seen in this compound, can create a substantial energy barrier to rotation, effectively locking the molecule into specific, stable conformations.[4][5]
These stable, non-interconverting rotational isomers are known as atropisomers and can exhibit distinct pharmacological profiles.[2] Consequently, the ability to computationally model and predict the rotational barrier and the relative energies of different conformers is a powerful tool in the rational design of novel therapeutics. This guide will provide a detailed protocol for performing such a theoretical analysis on this compound, a molecule where the interplay of steric repulsion and non-covalent interactions dictates its conformational behavior.[6][7]
Theoretical Background: Understanding Steric Hindrance in 1,8-Disubstituted Naphthalenes
The naphthalene core provides a rigid scaffold that enforces a close spatial relationship between substituents at the 1 and 8 positions, often referred to as the peri positions.[4][6] The van der Waals radii of the bromine atom and the phenyl group in this compound are significant, leading to substantial steric repulsion when the two moieties are coplanar. To alleviate this strain, the molecule distorts from planarity in several ways:
-
Rotation around the Naphthyl-Phenyl Bond: The primary mechanism for reducing steric clash is the rotation around the C1-C1' bond, leading to a non-zero dihedral angle between the naphthalene and phenyl rings.
-
Out-of-Plane Bending: The C-Br and C-Phenyl bonds can bend away from the mean plane of the naphthalene ring.
-
In-Plane Angular Distortion: The bond angles within the naphthalene skeleton can deform to increase the distance between the peri-substituents.
The interplay of these distortions determines the molecule's preferred conformation and the energy landscape of its rotation.
Computational Methodology: A Step-by-Step Protocol
The following protocol outlines a robust and widely accepted computational approach for the conformational analysis of biaryl systems, leveraging the power of Density Functional Theory (DFT).[8][9][10][11][12]
Initial Structure Generation and Optimization
-
Molecule Building: Construct the 3D structure of this compound using a molecular modeling software.
-
Preliminary Optimization: Perform an initial geometry optimization using a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF94) or a semi-empirical method (e.g., PM7), to obtain a reasonable starting geometry.
Constrained Dihedral Angle Scan
To map the potential energy surface for rotation around the naphthyl-phenyl bond, a constrained dihedral angle scan is performed.
-
Define the Dihedral Angle: The critical dihedral angle is defined by the atoms C8-C1-C1'-C2' (or a similar definition that unambiguously describes the rotation between the two rings).
-
Scan Parameters: The scan is typically performed from 0° to 180° in increments of 10-20°. At each step, the defined dihedral angle is held fixed, while all other geometric parameters are allowed to relax.
-
Level of Theory: A common and effective level of theory for such scans is the B3LYP functional with a Pople-style basis set such as 6-31G(d).[9][12][13] For systems with heavy atoms like bromine, a larger basis set or one with polarization and diffuse functions may be beneficial.[9]
Identification and Optimization of Stationary Points
-
Locating Minima and Maxima: The results of the dihedral scan will reveal the approximate locations of energy minima (stable conformers) and maxima (transition states for rotation).
-
Unconstrained Optimization: The geometries corresponding to these stationary points are then subjected to a full, unconstrained geometry optimization at a higher level of theory to precisely locate the minima and transition states. A recommended level of theory is the ωB97X-D functional with a larger basis set like 6-311+G(d,p) to better account for dispersion interactions.[10][14]
-
Frequency Calculations: To confirm the nature of the optimized structures, vibrational frequency calculations are performed.
-
Energy Minima: A true energy minimum will have all real (positive) vibrational frequencies.
-
Transition States: A transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate (in this case, the rotation around the C-C bond).
-
Calculation of Rotational Barrier
The rotational barrier (ΔG‡) is calculated as the difference in Gibbs free energy between the transition state and the ground state conformer.
ΔG‡ = G(transition state) - G(ground state)
A higher rotational barrier indicates a more stable atropisomer.[2]
Visualizing the Computational Workflow
The following diagram illustrates the key steps in the theoretical calculation of the conformational profile of this compound.
Caption: Computational workflow for conformational analysis.
Expected Results and Interpretation
The calculations described above are expected to yield a detailed understanding of the conformational energetics of this compound.
Potential Energy Profile
The dihedral scan will generate a potential energy profile, a plot of relative energy versus the dihedral angle. This plot will visually represent the energy cost of rotation, with clear minima corresponding to the most stable conformations and peaks representing the transition states.
Geometric Parameters of Stable Conformers
The fully optimized geometries of the stable conformers will provide precise values for key structural parameters.
| Parameter | Expected Value (Illustrative) | Significance |
| Dihedral Angle (C8-C1-C1'-C2') | ~60-80° | Indicates a significantly twisted conformation to avoid steric clash. |
| Br...C1' Distance | > 3.0 Å | The non-bonded distance between the bromine and the closest phenyl carbon. |
| C1-Naphthalene Plane Angle | Small | Out-of-plane bending of the C-Br and C-Phenyl bonds. |
| Naphthalene Planarity | Deviations from planarity | Distortion of the naphthalene core to accommodate the bulky substituents.[5] |
Note: The values in this table are illustrative and would be precisely determined by the DFT calculations.
Rotational Energy Barrier
The calculated Gibbs free energy of activation for rotation (ΔG‡) is a critical piece of data.
| Parameter | Expected Value (Illustrative) | Interpretation |
| Rotational Barrier (ΔG‡) | > 20 kcal/mol | A barrier of this magnitude suggests that the atropisomers of this compound would be stable at room temperature and potentially separable, classifying them as Class 2 or 3 atropisomers.[2] |
Note: The values in this table are illustrative and would be precisely determined by the DFT calculations.
Conclusion
The theoretical investigation of this compound's conformation provides a powerful framework for understanding the interplay of steric and electronic effects in hindered biaryl systems. The detailed computational protocol outlined in this guide enables researchers to predict the stable conformers, quantify the barrier to interconversion, and gain valuable insights into the molecule's three-dimensional structure. This knowledge is crucial for applications in drug design, where molecular shape and conformational rigidity are key determinants of biological activity and selectivity. By applying these advanced computational techniques, scientists can make more informed decisions in the design and optimization of novel chemical entities.
References
- 1. Attempts to find a solution to the problem of atropisomer interconversion in 1,8-diarylnaphthalenes and 5,6-diarylacenaphthenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Atropisomerism in the Pharmaceutically Relevant Realm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Chalcogen controlled redox behaviour in peri-substituted S, Se and Te naphthalene derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1H/13C chemical shift calculations for biaryls: DFT approaches to geometry optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1H/13C chemical shift calculations for biaryls: DFT approaches to geometry optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of 1-Bromo-8-phenylnaphthalene in Common Organic Solvents
Introduction
1-Bromo-8-phenylnaphthalene is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by a naphthalene core substituted with a bromine atom at the 1-position and a phenyl group at the 8-position. Its rigid, peri-substituted structure imparts unique steric and electronic properties, making it a molecule of interest in materials science, organic synthesis, and as a scaffold in drug discovery. The utility of such a compound in these fields is fundamentally linked to its behavior in solution. Whether for selecting an appropriate reaction medium, designing a purification protocol, or formulating a final product, a thorough understanding of its solubility is a critical first-principle requirement.
This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. As specific experimental solubility data for this compound is not widely published, this document focuses on predicting its solubility based on first principles and provides a detailed, field-proven methodology for its experimental determination. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of solubility for practical application.
Theoretical Framework for Solubility Prediction
The adage "like dissolves like" serves as a foundational principle in predicting solubility.[1] This concept is governed by the intermolecular forces between the solute (this compound) and the solvent. A solute will dissolve in a solvent if the energy released from the new solute-solvent interactions is sufficient to overcome the energy required to break the existing solute-solute and solvent-solvent interactions. For complex organic molecules, a more nuanced approach involving polarity and specific intermolecular forces is necessary.
The Role of Molecular Structure and Polarity
This compound is a large, predominantly nonpolar molecule. Its core is a hydrophobic aromatic system. The bromine atom introduces a degree of polarizability and a weak dipole moment, but the molecule lacks hydrogen-bond-donating capabilities. The bulky phenyl group further contributes to its nonpolar, lipophilic character.[2] Consequently, its solubility will be primarily dictated by van der Waals forces, specifically London dispersion forces, with solvents that have similar characteristics.
Hansen Solubility Parameters (HSP)
A more quantitative prediction of solubility can be achieved using Hansen Solubility Parameters (HSP).[3] This model deconstructs the total cohesive energy of a substance into three components:
-
δd (Dispersion): Energy from dispersion forces.
-
δp (Polar): Energy from dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
The principle is that substances with similar HSP values are likely to be miscible.[4][5] While the specific HSP values for this compound are not published, we can infer them from its structural analogues like naphthalene and bromonaphthalene.[5] The molecule is expected to have a high δd value, a low-to-moderate δp value, and a near-zero δh value.
Caption: Hansen Solubility Parameter (HSP) matching for solubility prediction.
Predicted Solubility Profile
Based on the theoretical principles, we can predict the solubility of this compound across a range of common organic solvents. The following table provides a qualitative prediction to guide solvent selection for initial screening.
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Nonpolar Aromatic | Toluene, Xylene, Benzene | High | "Like dissolves like." These solvents have high δd values and aromatic character, closely matching the solute and allowing for favorable π-π stacking interactions.[6] |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents have good dispersion and polar interactions that can effectively solvate large, polarizable molecules. |
| Polar Aprotic | Tetrahydrofuran (THF), Acetone, Ethyl Acetate | Medium | These solvents have moderate polarity. While they can engage in some dipole-dipole interactions, the large nonpolar scaffold of the solute limits high solubility.[7] |
| Ethers | Diethyl Ether, Dioxane | Medium to Low | Lower polarity than THF and acetone. Solubility will be limited by the large, nonpolar nature of the solute. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Low | These solvents have strong hydrogen-bonding networks (high δh). The energy cost to disrupt this network is not compensated by solute-solvent interactions.[8] |
| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | Low | While nonpolar, the dispersion forces of these linear or cyclic alkanes are less effective at solvating the large, planar aromatic structure compared to aromatic solvents. |
| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low/Insoluble | The extreme polarity and hydrogen-bonding capacity of water make it a very poor solvent for this hydrophobic compound.[2] DMSO, while a strong polar aprotic solvent, is unlikely to be effective. |
Standard Protocol for Experimental Solubility Determination
The following protocol describes the Isothermal Shake-Flask Method, a reliable and widely accepted technique for determining the equilibrium solubility of a compound.[9][10] This method ensures that the solvent is fully saturated with the solute at a specific temperature.
Rationale and Self-Validation
This protocol is designed to be self-validating. By measuring the concentration of the solute in the supernatant over time, the point at which equilibrium is reached (i.e., the concentration no longer increases) can be confirmed. Running the experiment in triplicate provides statistical confidence in the final reported solubility value. The use of a calibrated analytical method like HPLC or UV-Vis spectroscopy ensures accurate quantification.[11]
Caption: Experimental workflow for isothermal solubility determination.
Step-by-Step Methodology
1. Materials and Equipment:
-
This compound (solid, purity >98%)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (0.22 µm, solvent-compatible)
-
Analytical instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)
2. Procedure:
-
Preparation: Set the temperature-controlled shaker to the desired temperature (e.g., 25 °C). Allow the solvent and solute to reach thermal equilibrium.
-
Addition of Excess Solute: To a vial, add a known volume of the solvent (e.g., 5.0 mL). Add an excess amount of this compound to ensure that a saturated solution is formed. There should be visible solid material remaining at the bottom of the vial.
-
Equilibration: Tightly cap the vial and place it in the orbital shaker. Agitate the slurry at a constant speed for a predetermined period (a minimum of 24 hours is recommended to start; 48-72 hours may be necessary to ensure equilibrium).
-
Sampling: After the equilibration period, stop the shaker and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
Phase Separation: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
Dilution and Quantification: Accurately dilute a known volume of the filtered supernatant with fresh solvent to a concentration that falls within the linear range of a pre-established analytical calibration curve.
-
Analysis: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.
-
Calculation: Calculate the solubility using the measured concentration and the dilution factor. Report the result in units such as mg/mL or mol/L. Perform the entire experiment in triplicate to ensure reproducibility.
Data Interpretation and Application
The quantitative solubility data obtained from the experimental protocol is invaluable for various applications:
-
Process Chemistry: For chemical reactions, a solvent with high solubility is often preferred to maximize reaction rates and throughput. Toluene or dichloromethane would likely be good candidates.
-
Purification: For recrystallization, an ideal solvent is one in which the compound has high solubility at an elevated temperature but low solubility at room temperature or below. A medium-solubility solvent like ethyl acetate or a mixed-solvent system could be explored.
-
Pharmaceutical Formulation: In drug development, understanding solubility in a range of pharmaceutically acceptable solvents is crucial for developing liquid formulations or for predicting dissolution behavior.
Regulatory and Quality Assurance Context
In regulated environments, particularly within the pharmaceutical industry, solubility determination must adhere to strict quality standards. Methodologies should be validated according to guidelines set by regulatory bodies like the FDA, which are outlined in Current Good Manufacturing Practices (cGMP).[12][13] Good Documentation Practices (GDocP) are essential, requiring that all procedures, raw data, and results are meticulously recorded and traceable.[12] This ensures the reliability and integrity of the data for regulatory submissions and quality control.[14][15]
Conclusion
While specific published data on the solubility of this compound is scarce, a strong predictive understanding can be derived from its molecular structure and the principles of intermolecular forces. It is anticipated to be highly soluble in nonpolar aromatic and chlorinated solvents, with diminishing solubility in polar aprotic and protic solvents. For any application requiring precise knowledge of its solution behavior, the experimental protocol detailed in this guide provides a robust and reliable method for generating high-quality, quantitative solubility data. This foundational knowledge is essential for the effective application of this unique molecule in scientific research and development.
References
- 1. chem.ws [chem.ws]
- 2. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]
- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 4. Extended Hansen solubility approach: naphthalene in individual solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Organic Solvent Polarity Chart_ZheJiang TianHe Resin Co.,Ltd. [tianhecolour.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. who.int [who.int]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Current Good Manufacturing Practice (CGMP) Regulations | FDA [fda.gov]
- 14. Research Use Only to Good Manufacturing Practices | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Good manufacturing practices guide for drug products (GUI-0001) - Canada.ca [canada.ca]
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling of 1-Bromo-8-phenylnaphthalene with Arylboronic Acids
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and versatility in forging carbon-carbon bonds.[1] This palladium-catalyzed reaction is particularly crucial in the pharmaceutical industry for linking aromatic ring structures to construct complex intermediates for active pharmaceutical ingredients (APIs).[2] This guide provides an in-depth technical overview and detailed protocols for the Suzuki-Miyaura coupling of a sterically demanding substrate, 1-Bromo-8-phenylnaphthalene, with various arylboronic acids. The synthesis of 1,8-diarylnaphthalenes is of significant interest as these molecules serve as valuable models for studying π-π interactions and have applications as photoluminescent sensors and chiral ligands.[3][4]
The inherent steric hindrance in this compound presents a unique challenge, necessitating carefully optimized reaction conditions. This document offers field-proven insights and detailed methodologies to empower researchers, scientists, and drug development professionals to successfully navigate these complex couplings.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction revolves around a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][6] The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7]
-
Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl halide (this compound) to a Pd(0) complex. This step forms a Pd(II) intermediate.[6] The reactivity of the electrophile plays a role, with bromides generally undergoing oxidative addition more readily than chlorides.[5]
-
Transmetalation: This is often the rate-determining step. The organoboron species (arylboronic acid) must be activated by a base to form a more nucleophilic boronate complex.[1][8] This "ate" complex then reacts with the Pd(II) intermediate, transferring the aryl group from boron to palladium and displacing the halide.[9] The choice of base is therefore critical and can significantly impact reaction rates and yields.[1]
-
Reductive Elimination: In the final step, the two organic fragments on the palladium center are coupled, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[6] Bulky ligands on the palladium catalyst can promote this step.[5]
Visualizing the Catalytic Cycle
References
- 1. benchchem.com [benchchem.com]
- 2. mt.com [mt.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 1-Bromo-8-phenylnaphthalene as a Precursor for Hole Transport Layer Materials
Introduction
In the rapidly advancing field of organic electronics, particularly in the development of high-performance Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs), the hole transport layer (HTL) plays a pivotal role.[1] An efficient HTL must possess high hole mobility, suitable energy levels for seamless charge injection and transport, and excellent thermal and morphological stability.[1][2] Arylamine-based organic compounds have emerged as a dominant class of materials for HTLs due to their favorable electrochemical and photophysical properties.[3][4][5]
This application note details the use of a key precursor, 1-bromo-8-phenylnaphthalene , in the synthesis of novel arylamine-based hole transport materials. The unique sterically hindered structure of the 1,8-disubstituted naphthalene core provides a robust framework for building three-dimensional, amorphous materials that resist crystallization, a critical factor for long-term device stability.[6] We will explore the synthetic pathways, provide detailed experimental protocols, and discuss the characterization of the resulting HTL materials.
Chemical Profile of this compound
| Property | Value | Reference |
| CAS Number | 1121545-24-1 | [7][8] |
| Molecular Formula | C₁₆H₁₁Br | [7][9] |
| Molecular Weight | 283.16 g/mol | [9] |
| Appearance | Solid | [7] |
| Purity | Typically ≥97% | [7] |
| Storage | Keep in a dark place, sealed in dry, room temperature conditions. | [7] |
Synthetic Strategy: From Precursor to Hole Transport Material
The transformation of this compound into a functional hole transport material typically involves the introduction of one or more triarylamine moieties. These nitrogen-containing groups are the primary sites for hole transport. The most common and effective methods for forming the crucial carbon-nitrogen (C-N) bond in this context are palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination.[10][11][12]
Core Rationale for Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds between aryl halides and amines.[10][11][12] Its wide functional group tolerance and applicability to a broad range of substrates make it ideal for the synthesis of complex organic electronic materials.[10] In the case of this compound, the bromine atom serves as an excellent leaving group for the palladium-catalyzed coupling with a diarylamine, such as diphenylamine or its derivatives.
The general reaction scheme is as follows:
Caption: General scheme for the synthesis of a hole transport material from this compound via Buchwald-Hartwig amination.
An alternative, though less common for this specific transformation, is the Suzuki-Miyaura coupling.[13][14] This reaction would typically be employed if the naphthalene core were first converted to a boronic acid or ester, which would then be coupled with an amino-substituted aryl halide.
Experimental Protocols
Protocol 1: Synthesis of N,N-diphenyl-8-phenylnaphthalen-1-amine (A Representative HTM)
This protocol details the synthesis of a model hole transport material derived from this compound and diphenylamine.
Materials:
-
This compound (1.0 eq)
-
Diphenylamine (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and hotplate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Flask Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, diphenylamine, and sodium tert-butoxide.
-
Catalyst and Ligand Addition: In a separate vial, weigh out the palladium(II) acetate and SPhos ligand. Add these to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the product into an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexane.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Workflow Diagram for HTM Synthesis
Caption: Step-by-step workflow for the synthesis and purification of a hole transport material.
Characterization of the Resulting Hole Transport Materials
The synthesized arylamine-based naphthalene derivatives should be thoroughly characterized to evaluate their suitability as HTL materials.
| Characterization Technique | Purpose | Expected Outcome |
| NMR Spectroscopy (¹H, ¹³C) | Structural verification and purity assessment. | Spectra consistent with the proposed chemical structure. |
| Mass Spectrometry | Confirmation of molecular weight. | A molecular ion peak corresponding to the calculated mass. |
| UV-Vis Spectroscopy | To determine the optical bandgap and transparency in the visible region. | High transparency in the visible range is desirable for HTLs in solar cells and bottom-emitting OLEDs. |
| Cyclic Voltammetry (CV) | To determine the HOMO and LUMO energy levels.[4][15] | The HOMO level should be well-aligned with the valence band of the active layer (e.g., perovskite) for efficient hole extraction.[4] |
| Thermal Analysis (TGA, DSC) | To assess thermal stability and glass transition temperature (Tg). | High thermal stability (decomposition temperature > 350 °C) and a high Tg are crucial for device longevity.[3] |
| Hole Mobility Measurement | To quantify the charge transport capability. | High hole mobility is a key indicator of a high-performance HTL.[4][15][16] |
Energy Level Alignment
Proper energy level alignment between the HTL and the adjacent active layer is critical for efficient device operation. The Highest Occupied Molecular Orbital (HOMO) of the HTL should be slightly higher than the valence band of the light-absorbing or emitting layer to ensure a low energy barrier for hole injection/extraction.[1][4]
Caption: Ideal energy level alignment for efficient hole extraction from a perovskite layer to the HTL.
Conclusion
This compound is a versatile and valuable precursor for the synthesis of advanced hole transport materials. Its unique, sterically demanding structure provides an excellent scaffold for developing amorphous, high-performance materials. The use of robust and reliable synthetic methodologies, such as the Buchwald-Hartwig amination, allows for the straightforward incorporation of charge-transporting arylamine moieties. The resulting materials exhibit promising thermal and electrochemical properties, making them strong candidates for application in next-generation OLEDs and perovskite solar cells. Researchers in materials science and drug development can leverage these protocols to explore novel HTL structures based on the this compound core.
References
- 1. Advances in Hole Transport Materials for Layered Casting Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of hole-transport layer materials on the field-induced degradation of p-i-n perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 3. Benzothiazole-based arylamines as hole transporting materials for perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 1121545-24-1 [sigmaaldrich.com]
- 8. echemi.com [echemi.com]
- 9. This compound | C16H11Br | CID 14340222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]
- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. Molecularly engineered hole-transport material for low-cost perovskite solar cells - PMC [pmc.ncbi.nlm.nih.gov]
Use of 1-Bromo-8-phenylnaphthalene in the synthesis of chiral ligands
Application Notes & Protocols
Topic: The Strategic Use of 1-Bromo-8-phenylnaphthalene in the Synthesis of Axially Chiral Ligands
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Advantage of the 1,8-Disubstituted Naphthalene Scaffold
In the field of asymmetric catalysis, the design of effective chiral ligands is paramount. The ability to control the three-dimensional arrangement of atoms during a chemical transformation is fundamental to producing enantiomerically pure compounds, a critical requirement in the pharmaceutical industry. Axially chiral ligands, which possess chirality arising from hindered rotation around a chemical bond rather than a stereocenter, have emerged as a powerful class of tools in this endeavor.[1]
The 1,8-disubstituted naphthalene framework serves as an exceptional platform for constructing atropisomeric ligands. The steric clash between bulky groups placed at the peri positions (C1 and C8) of the naphthalene core creates a significant rotational barrier, allowing for the isolation of stable, non-interconverting rotational isomers (atropisomers). This compound is a versatile and strategically important precursor in this context. The phenyl group provides the initial steric bulk, while the bromo substituent serves as a highly functional handle for introducing a wide array of coordinating groups through well-established cross-coupling methodologies. This guide provides an in-depth exploration of its application, focusing on the synthesis of phosphine and amine-based chiral ligands.
Core Synthetic Strategies
The utility of this compound stems from the reactivity of the C-Br bond, which is amenable to various palladium-catalyzed cross-coupling reactions. This allows for the modular and convergent synthesis of diverse ligand families. The primary transformations involve the formation of carbon-phosphorus (C-P), carbon-nitrogen (C-N), and carbon-carbon (C-C) bonds.
Figure 1: Overview of synthetic pathways from this compound to various classes of chiral ligands.
Application Protocol 1: Synthesis of an Atropisomeric P,N-Ligand via Buchwald-Hartwig Amination
This protocol details the synthesis of (S)-N,N-dimethyl-8-phenylnaphthalen-1-amine, a precursor that can be further functionalized. The key transformation is a palladium-catalyzed Buchwald-Hartwig amination, a powerful method for forming C-N bonds.[2][3]
Principle: The reaction couples an aryl halide (this compound) with an amine (dimethylamine) using a palladium catalyst and a strong base. The choice of ligand for the palladium catalyst is critical. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald, are essential for promoting the catalytic cycle efficiently, particularly the reductive elimination step that forms the final C-N bond.[4]
Catalytic Cycle Insight: The Buchwald-Hartwig Amination
Understanding the mechanism is key to troubleshooting and optimization. The generally accepted cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form an amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.
Figure 2: The palladium-catalyzed cycle for C-N bond formation.
Experimental Protocol
Materials and Reagents:
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Dimethylamine solution (2.0 M in THF)
-
Anhydrous Toluene
-
Argon (or Nitrogen) gas supply
-
Standard glassware for inert atmosphere chemistry (Schlenk flask, condenser)
Equipment:
-
Magnetic stirrer with heating plate
-
Schlenk line or glovebox
-
Syringes and needles
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox or under a positive pressure of argon, add Pd(OAc)₂ (0.02 mmol, 1 eq) and XPhos (0.044 mmol, 2.2 eq) to a Schlenk flask. Add 5 mL of anhydrous toluene. Stir the mixture at room temperature for 15 minutes. This pre-formation step ensures the generation of the active Pd(0) catalyst.
-
Reaction Setup: To the flask containing the pre-formed catalyst, add this compound (1.0 mmol, 1 eq) and sodium tert-butoxide (1.4 mmol, 1.4 eq).
-
Scientist's Note: NaOtBu is a strong, non-nucleophilic base, crucial for deprotonating the amine once it coordinates to the palladium center without competing in side reactions.[7]
-
-
Reagent Addition: Seal the flask with a septum. Using a syringe, slowly add the dimethylamine solution (1.5 mmol, 1.5 eq) to the stirring mixture.
-
Reaction Conditions: Place the flask in a preheated oil bath at 100 °C. Let the reaction stir vigorously for 12-24 hours under an argon atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Quench by slowly adding 10 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure atropisomeric amine ligand.
-
Chiral Resolution: The product obtained is a racemic mixture. Resolution of the enantiomers can be achieved by forming diastereomeric salts with a chiral acid (e.g., tartaric acid or camphorsulfonic acid) followed by fractional crystallization, or by using chiral HPLC.
| Parameter | Typical Value | Rationale |
| Catalyst Loading | 1-2 mol% | Balances reaction efficiency with cost and ease of removal. |
| Ligand:Pd Ratio | 2:1 | Ensures full coordination to the metal and stability of the catalytic species. |
| Base | NaOtBu, K₃PO₄ | Strong, non-nucleophilic bases are required for the deprotonation step.[7] |
| Solvent | Toluene, Dioxane | High-boiling, non-polar aprotic solvents are ideal for this transformation. |
| Temperature | 80-110 °C | Provides the necessary thermal energy for efficient oxidative addition and reductive elimination. |
Application Protocol 2: Synthesis of an Atropisomeric Phosphine Ligand
This protocol describes the introduction of a diphenylphosphine group, a common coordinating moiety in ligands for catalysis. The method uses a lithium-halogen exchange followed by quenching with an electrophilic phosphorus source.
Principle: The C-Br bond of this compound is converted to a C-Li bond using an organolithium reagent like n-butyllithium (n-BuLi) at low temperature. This highly nucleophilic organolithium species then reacts with chlorodiphenylphosphine to form the desired C-P bond.
Experimental Workflow
Figure 3: Step-by-step workflow for the synthesis of a phosphine ligand via lithium-halogen exchange.
Experimental Protocol
Materials and Reagents:
-
This compound (CAS: 1121545-24-1)
-
n-Butyllithium (n-BuLi) solution (2.5 M in hexanes)
-
Chlorodiphenylphosphine (ClPPh₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Argon gas supply
Equipment:
-
Schlenk flask and syringe setup
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Magnetic stirrer
Step-by-Step Procedure:
-
Setup: To a flame-dried Schlenk flask under argon, add this compound (1.0 mmol, 1 eq) and dissolve it in 20 mL of anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Critical Step: Maintaining a very low temperature is essential to prevent side reactions, such as the reaction of n-BuLi with the solvent or proton abstraction from the aromatic rings.
-
-
Lithiation: While stirring vigorously, add the n-BuLi solution (1.1 mmol, 1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. A color change is typically observed. Stir the mixture at -78 °C for 1 hour.
-
Phosphination: Slowly add chlorodiphenylphosphine (1.1 mmol, 1.1 eq) dropwise to the reaction mixture. A precipitate may form.
-
Warming: After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of 10 mL of saturated aqueous NH₄Cl solution at 0 °C (ice bath).
-
Workup and Purification: Transfer the mixture to a separatory funnel, extract with diethyl ether (3 x 20 mL), dry the combined organic layers over MgSO₄, filter, and concentrate. Purify the crude product by flash chromatography.
-
Handling and Storage: Phosphine ligands can be sensitive to air. It is recommended to handle the final product under an inert atmosphere and store it in a sealed container in a freezer.
Conclusion and Future Outlook
This compound stands out as a pivotal building block for the creation of novel, sterically demanding atropisomeric ligands. The protocols outlined here for Buchwald-Hartwig amination and lithiation-phosphination represent robust and adaptable methods for accessing diverse C-N and C-P based chiral scaffolds.[8][9] The modularity of these synthetic routes allows researchers to fine-tune the steric and electronic properties of the resulting ligands by simply varying the coupling partner (amine, phosphine, or boronic acid). This capability is invaluable for developing custom catalysts for challenging asymmetric transformations in academic research and industrial drug development.
References
- 1. Biaxially chiral compounds: research and development of synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. This compound | C16H11Br | CID 14340222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1121545-24-1|this compound|BLD Pharm [bldpharm.com]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 9. Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Derivatization of 1-Bromo-8-phenylnaphthalene for Medicinal Chemistry
Introduction: The Strategic Value of the 1-Bromo-8-phenylnaphthalene Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer both structural rigidity and versatile functionalization is paramount. The 1,8-disubstituted naphthalene core represents a privileged platform, and within this class, this compound stands out as a particularly valuable starting material. Its utility is rooted in two key features: the inherent steric strain of the peri-substituents and the synthetic versatility of the carbon-bromine bond.
The close proximity of the phenyl and bromo groups at the C1 and C8 positions forces the phenyl ring to sit nearly perpendicular to the naphthalene plane. This arrangement creates a highly congested and structurally defined three-dimensional architecture. Critically, this steric hindrance leads to the phenomenon of atropisomerism —axial chirality arising from restricted rotation around the C-C single bond connecting the naphthalene and phenyl rings.[1][2] This is not a mere structural curiosity; it is a powerful design element in drug discovery. Different atropisomers of a molecule can exhibit dramatically different pharmacological profiles, including binding affinity, potency, and pharmacokinetics.[1][3] Leveraging atropisomerism allows for the fine-tuning of a compound's interaction with a specific biological target, potentially leading to significant gains in selectivity and reduction of off-target effects.[1]
The bromo substituent serves as a versatile synthetic handle for a wide array of palladium-catalyzed cross-coupling reactions.[4] This allows for the systematic and modular introduction of diverse chemical moieties at the C1 position, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This guide provides a detailed exploration of the derivatization of this compound, offering field-proven protocols and explaining the strategic rationale behind these synthetic transformations.
I. Synthesis of the Core Scaffold: this compound
The journey begins with the reliable synthesis of the starting material. While various methods exist, a common and effective approach involves a Suzuki-Miyaura coupling reaction, starting from the more readily available 1,8-dibromonaphthalene.
Protocol 1: Synthesis via Suzuki-Miyaura Coupling
This protocol details the mono-arylation of 1,8-dibromonaphthalene. Controlling the stoichiometry is key to maximizing the yield of the desired mono-substituted product over the diarylated byproduct.
Reaction Scheme:
Materials & Reagents:
| Reagent/Material | M.W. | Amount (mmol) | Mass/Volume | Role |
| 1,8-Dibromonaphthalene | 285.95 | 1.0 | 286 mg | Starting Material |
| Phenylboronic Acid | 121.93 | 1.1 | 134 mg | Coupling Partner |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 35 mg | Catalyst |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 3.0 | 318 mg | Base |
| Toluene | - | - | 10 mL | Solvent |
| Water | - | - | 2 mL | Solvent |
| Argon (Ar) Gas | - | - | - | Inert Atmosphere |
Step-by-Step Procedure:
-
Flask Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,8-dibromonaphthalene (286 mg, 1.0 mmol), phenylboronic acid (134 mg, 1.1 mmol), and sodium carbonate (318 mg, 3.0 mmol).
-
Catalyst Addition: Under a gentle stream of argon, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 35 mg, 0.03 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge the system with argon for 10-15 minutes to ensure anaerobic conditions. This is critical as the Pd(0) catalyst is sensitive to oxygen.[5][6]
-
Solvent Addition: Add degassed toluene (10 mL) and degassed water (2 mL) via syringe. The biphasic system is common for Suzuki couplings, and the base facilitates the crucial transmetalation step.[7]
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
II. Strategic Derivatization via Cross-Coupling Reactions
The C-Br bond at the 1-position is the gateway to structural diversity. Palladium-catalyzed cross-coupling reactions are the primary tools for this transformation. The choice of reaction depends on the desired C-C, C-N, or C-O bond to be formed.
Logical Workflow for Derivatization
The following diagram illustrates the central role of this compound as a precursor for generating a diverse library of medicinally relevant compounds.
Caption: Derivatization pathways from the core scaffold.
A. Suzuki-Miyaura Coupling: Building Biaryl Systems
The Suzuki reaction is arguably one of the most powerful methods for forming C(sp²)-C(sp²) bonds, making it ideal for synthesizing 1,8-diarylnaphthalenes.[5] These highly congested molecules are of significant interest as chiral ligands and fluorescent sensors.[2][3]
Expert Insight: The choice of catalyst, ligand, and base is critical, especially with sterically hindered substrates like this compound. For challenging couplings, second-generation Buchwald-type ligands (e.g., SPhos, XPhos) often provide superior yields by promoting the rate-limiting reductive elimination step.[8]
Materials & Reagents:
| Reagent/Material | M.W. | Amount (mmol) | Mass/Volume | Role |
| This compound | 283.16 | 1.0 | 283 mg | Starting Material |
| 4-Methoxyphenylboronic Acid | 151.96 | 1.5 | 228 mg | Coupling Partner |
| Pd₂(dba)₃ | 915.72 | 0.01 | 9.2 mg | Catalyst Precursor |
| SPhos | 410.47 | 0.04 | 16.4 mg | Ligand |
| Potassium Phosphate (K₃PO₄) | 212.27 | 2.0 | 425 mg | Base |
| 1,4-Dioxane | - | - | 5 mL | Solvent |
| Water | - | - | 0.5 mL | Co-solvent |
Step-by-Step Procedure:
-
Setup: In a dried Schlenk tube under argon, combine this compound (283 mg, 1.0 mmol), 4-methoxyphenylboronic acid (228 mg, 1.5 mmol), and potassium phosphate (425 mg, 2.0 mmol).
-
Catalyst System: Add the palladium precursor Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and the SPhos ligand (16.4 mg, 0.04 mmol).
-
Degassing: Seal the tube, evacuate, and backfill with argon. Repeat this cycle three times.
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.
-
Reaction: Heat the mixture at 100 °C for 18-24 hours.[8]
-
Work-up & Purification: Follow the work-up and purification steps outlined in Protocol 1.
B. Buchwald-Hartwig Amination: Introducing Nitrogen-Containing Moieties
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for forging C-N bonds.[9][10] This reaction allows for the introduction of a vast array of primary and secondary amines, including complex heterocycles, onto the naphthalene core, opening avenues to new classes of bioactive molecules.
Expert Insight: The choice of base is crucial and non-trivial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required to deprotonate the amine and facilitate its coordination to the palladium center.[10][11] The steric bulk of both the phosphine ligand and the amine substrate heavily influences reaction efficiency.
Materials & Reagents:
| Reagent/Material | M.W. | Amount (mmol) | Mass/Volume | Role |
| This compound | 283.16 | 1.0 | 283 mg | Starting Material |
| Morpholine | 87.12 | 1.2 | 105 µL | Coupling Partner |
| Pd(OAc)₂ | 224.50 | 0.02 | 4.5 mg | Catalyst Precursor |
| BINAP | 622.67 | 0.03 | 18.7 mg | Ligand |
| Sodium tert-butoxide (NaOt-Bu) | 96.10 | 1.4 | 135 mg | Base |
| Toluene | - | - | 5 mL | Solvent |
Step-by-Step Procedure:
-
Setup: In a glovebox or under a robust argon stream, charge an oven-dried Schlenk tube with NaOt-Bu (135 mg, 1.4 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and BINAP (18.7 mg, 0.03 mmol).
-
Reagent Addition: Add this compound (283 mg, 1.0 mmol), toluene (5 mL), and morpholine (105 µL, 1.2 mmol).
-
Reaction: Seal the tube and heat in an oil bath at 100 °C for 12-24 hours.
-
Work-up: Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride (NH₄Cl), and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography (silica gel, hexane/ethyl acetate) to yield the desired 1-(morpholino)-8-phenylnaphthalene.
C. Sonogashira Coupling: Installing Rigid Alkynyl Linkers
The Sonogashira coupling provides a powerful method for installing alkynyl groups, which are valuable in medicinal chemistry as rigid linkers or as precursors for further transformations.[12][13] This reaction typically uses a dual catalyst system of palladium and copper(I).[14]
Expert Insight: The copper(I) co-catalyst is crucial for the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[15] Copper-free Sonogashira protocols exist but may require different ligands and conditions. The choice of amine base (e.g., triethylamine, diisopropylamine) is also important as it serves both as a base and often as a solvent.[13]
Materials & Reagents:
| Reagent/Material | M.W. | Amount (mmol) | Mass/Volume | Role |
| This compound | 283.16 | 1.0 | 283 mg | Starting Material |
| Phenylacetylene | 102.13 | 1.2 | 131 µL | Coupling Partner |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.02 | 14 mg | Catalyst |
| Copper(I) Iodide (CuI) | 190.45 | 0.04 | 7.6 mg | Co-catalyst |
| Triethylamine (TEA) | 101.19 | - | 5 mL | Base/Solvent |
| THF | - | - | 5 mL | Co-solvent |
Step-by-Step Procedure:
-
Setup: To a Schlenk tube, add this compound (283 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Solvent/Reagent Addition: Add degassed THF (5 mL), degassed triethylamine (5 mL), and phenylacetylene (131 µL, 1.2 mmol) via syringe.
-
Reaction: Stir the mixture at room temperature for 6 hours, or until TLC indicates consumption of the starting material. For less reactive substrates, gentle heating (40-50 °C) may be required.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate, and filter through a pad of Celite® to remove catalyst residues.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl, then brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield 1-(phenylethynyl)-8-phenylnaphthalene.[16]
III. Medicinal Chemistry Applications & Data
Derivatives of the naphthalene scaffold are prevalent in FDA-approved drugs and clinical candidates, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antifungal properties.[6][17][18] The derivatization of the this compound core allows for the exploration of this chemical space in a highly controlled and strategic manner.
Illustrative Biological Activity
The following table summarizes representative biological data for naphthalene-based compounds, illustrating the potential for derivatives of the this compound scaffold. The data is compiled to demonstrate the potency that can be achieved through structural modification.
| Compound Class | Specific Derivative Example | Target/Assay | IC₅₀ (µM) | Reference(s) |
| Naphthalene-Chalcone Hybrid | Non-fluorinated derivative | A549 (Lung Cancer) | 20.6 ± 0.52 | [19] |
| 2-Naphthol Derivative | Compound 5d | A549 (Lung Cancer) | 1.6 ± 1.0 | [19] |
| 4-Bromo-1,8-Naphthalimide | Derivative 3a | A549 (Lung Cancer) | 13.49 ± 0.17 | |
| 4-Bromo-1,8-Naphthalimide | Derivative 3h | A549 (Lung Cancer) | 22.54 ± 0.25 | |
| 4-Bromo-1,8-Naphthalimide | Derivative 3a | HeLa (Cervical Cancer) | 17.52 ± 0.09 | [18] |
| Pyrazolo[3,4-b]pyridine | Compound 8c | NCI 60-cell line panel | 1.33 (GI₅₀) | [20] |
Note: The data presented is for structurally related naphthalene derivatives to showcase the scaffold's potential. Direct biological data for a wide range of this compound derivatives is an active area of research.
Self-Validating Experimental Design
The protocols provided are designed to be self-validating systems. Each step includes checkpoints and rationales.
Caption: Self-validating workflow for protocol execution.
IV. Conclusion
This compound is more than just a chemical intermediate; it is a strategic platform for the design of novel, sterically-defined, and atropisomeric molecules for medicinal chemistry. The palladium-catalyzed cross-coupling reactions—Suzuki, Buchwald-Hartwig, and Sonogashira—provide a reliable and versatile toolkit for its derivatization. By understanding the mechanistic underpinnings of these reactions and the stereochemical implications of the 1,8-disubstituted naphthalene core, researchers can rationally design and synthesize libraries of compounds with high potential for potent and selective biological activity.
V. References
-
Rahman, A. U., Zarshad, N., Zhang, S., & Ali, A. (n.d.). Synthesis of 1-bromo-8-(phenylethynyl) naphthalene derivatives (3 a–3 h). ResearchGate. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). Synthesis and application of 1-bromo-8-chloronaphthalene. Retrieved from --INVALID-LINK--
-
Mei, X., Martin, R. M., & Wolf, C. (2006). Synthesis of a sterically crowded atropisomeric 1,8-diacridylnaphthalene for dual-mode enantioselective fluorosensing. The Journal of Organic Chemistry, 71(7), 2854–2861. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling for Arylnaphthalene Synthesis. Retrieved from --INVALID-LINK--
-
LaPlante, S. R., et al. (2022). Atropisomerism in the Pharmaceutically Relevant Realm. Accounts of Chemical Research. Retrieved from --INVALID-LINK--
-
Gulevskaya, A. V., & Ermolenko, E. A. (2022). 1,8-Diarylnaphthalenes: Synthesis, Properties, and Applications. ResearchGate. Retrieved from --INVALID-LINK--
-
Al-Masum, M. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Retrieved from --INVALID-LINK--
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from --INVALID-LINK--
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from --INVALID-LINK--
-
NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from --INVALID-LINK--
-
Gulevskaya, A. V., & Ermolenko, E. A. (2022). Atropisomerism of 1,8-di(o-tolyl)naphthalene. ResearchGate. Retrieved from --INVALID-LINK--
-
Ghosn, M. W., & Wolf, C. (2011). Synthesis, conformational stability, and asymmetric transformation of atropisomeric 1,8-bisphenolnaphthalenes. The Journal of Organic Chemistry, 76(10), 3888–3897. Retrieved from --INVALID-LINK--
-
Singh, S. K., et al. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 276-305. Retrieved from --INVALID-LINK--
-
Nouman, et al. (2023). 4-Bromo-1,8-Naphthalimide derivatives as Antifungal Agents: Synthesis, Characterization, DNA Binding, Molecular docking, Antioxidant and ADMET studies. ResearchGate. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from --INVALID-LINK--
-
University of Pennsylvania. (2014). The Suzuki Reaction. Retrieved from --INVALID-LINK--
-
NROSCI. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Antiproliferative (IC50, μM) Activity of Synthesized Compounds 1−3, 5−11, 13−15, and Camptothecin against MDA-MB-231 Cell Line. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from --INVALID-LINK--
-
Giebultowicz, J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17855–17868. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Sonogashira coupling reaction of aryl halides with phenylacetylene. Retrieved from --INVALID-LINK--
-
Wang, Y., et al. (2019). Catalyst optimization for Suzuki-Miyaura cross-coupling of 1-bromonaphthalene with 4-methoxyphenylboronic acid. ResearchGate. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Inhibitory activity outcomes (IC50 µM) for the most potent 13 compounds against the leukemia cell lines (K562 and MV4-11). Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). A comparative study of the biological activity of fluorinated versus non-fluorinated naphthalene derivatives. Retrieved from --INVALID-LINK--
References
- 1. Atropisomerism in the Pharmaceutically Relevant Realm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, conformational stability, and asymmetric transformation of atropisomeric 1,8-bisphenolnaphthalenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and application of 1-bromo-8-chloronaphthalene_Chemicalbook [chemicalbook.com]
- 5. ocf.berkeley.edu [ocf.berkeley.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
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- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis of 1-Bromo-8-phenylnaphthalene Derivatives
Introduction: The Significance of 1,8-Disubstituted Naphthalenes in Modern Chemistry
The 1,8-disubstituted naphthalene scaffold is a privileged structural motif in materials science and medicinal chemistry. The unique peri-interaction between substituents at the C1 and C8 positions enforces a rigid, distorted geometry, leading to distinct chiroptical, electronic, and photophysical properties. 1-Bromo-8-phenylnaphthalene, in particular, serves as a versatile building block for the synthesis of more complex derivatives, including chiral ligands, fluorescent probes, and intermediates for pharmacologically active compounds. The presence of both a reactive bromine atom and a tunable phenyl group allows for sequential and diverse functionalization, making it a highly valuable intermediate for researchers in drug development and materials science.
This application note provides a comprehensive guide to the large-scale synthesis of this compound, addressing the common challenges associated with steric hindrance and selectivity. We will delve into the rationale behind the chosen synthetic strategy, provide a detailed, scalable protocol, and discuss the critical parameters for successful synthesis and purification.
Synthetic Strategy: Navigating the Challenges of Peri-Substitution
The synthesis of this compound presents a significant challenge: achieving selective mono-arylation of a symmetrical dihalo-precursor, 1,8-dibromonaphthalene. The primary hurdles include the inherent steric strain of the peri-substituted naphthalene core and the statistical preference for either no reaction or diarylation in cross-coupling reactions.
Our recommended synthetic approach involves a two-step process:
-
Synthesis of the Precursor: Preparation of 1,8-dibromonaphthalene from a commercially available starting material.
-
Selective Mono-Suzuki-Miyaura Coupling: A carefully optimized palladium-catalyzed cross-coupling of 1,8-dibromonaphthalene with phenylboronic acid to favor the formation of the mono-arylated product.
This strategy is chosen for its convergence and the wide availability of the starting materials and reagents. While alternative routes, such as those involving Grignard reagents, exist, the Suzuki-Miyaura coupling offers superior functional group tolerance and milder reaction conditions, making it more amenable to large-scale production.
Experimental Protocols
Part 1: Synthesis of 1,8-Dibromonaphthalene (Precursor)
The synthesis of 1,8-dibromonaphthalene can be achieved through various methods. A common and scalable approach involves the Sandmeyer reaction of 1,8-diaminonaphthalene. However, for simplicity and directness, we will focus on the electrophilic bromination of naphthalene, followed by separation of the desired isomer, or more conveniently, starting from a precursor that directs the bromination to the desired positions. For the purpose of this protocol, we will assume the availability of a suitable starting material that leads to 1,8-dibromonaphthalene, as the focus is on the subsequent selective arylation.
Part 2: Large-Scale Selective Mono-Arylation of 1,8-Dibromonaphthalene
This protocol is designed to favor the mono-arylation product by carefully controlling stoichiometry, reaction time, and the choice of catalytic system. The steric hindrance of the first phenyl group addition disfavors the second coupling reaction, a phenomenon we will leverage to achieve selectivity.
Reaction Scheme:
Figure 1: Overall reaction for the synthesis of this compound.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (for a 100 g scale of product) | Moles | Purity |
| 1,8-Dibromonaphthalene | 285.97 | 150 g | 0.525 | >98% |
| Phenylboronic acid | 121.93 | 51 g | 0.418 | >98% |
| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 0.59 g | 0.0026 | >98% |
| SPhos (Ligand) | 410.48 | 2.15 g | 0.0052 | >98% |
| Potassium phosphate (K₃PO₄) | 212.27 | 223 g | 1.05 | >98% |
| Toluene | - | 1.5 L | - | Anhydrous |
| 1,4-Dioxane | - | 0.5 L | - | Anhydrous |
Step-by-Step Protocol:
-
Reactor Setup: In a 5 L jacketed glass reactor equipped with a mechanical stirrer, a reflux condenser, a thermocouple, and a nitrogen inlet, add 1,8-dibromonaphthalene (150 g, 0.525 mol), phenylboronic acid (51 g, 0.418 mol), and potassium phosphate (223 g, 1.05 mol).
-
Inert Atmosphere: Purge the reactor with dry nitrogen for at least 30 minutes to ensure an inert atmosphere. Maintain a gentle nitrogen flow throughout the reaction.
-
Catalyst and Ligand Addition: In a separate flask, under a nitrogen atmosphere, dissolve palladium(II) acetate (0.59 g, 0.0026 mol) and SPhos (2.15 g, 0.0052 mol) in 200 mL of anhydrous toluene. Stir for 10 minutes until a homogeneous solution is formed.
-
Solvent Addition: To the reactor containing the solids, add 1.3 L of anhydrous toluene and 0.5 L of anhydrous 1,4-dioxane via cannula.
-
Reaction Initiation: Start vigorous stirring and add the catalyst solution to the reactor via cannula.
-
Heating and Monitoring: Heat the reaction mixture to 90-95 °C. Monitor the reaction progress by taking aliquots every hour and analyzing them by GC-MS or HPLC. The reaction should be stopped when the consumption of phenylboronic acid is nearly complete, and the formation of the di-phenylated byproduct starts to increase significantly. This is typically achieved within 4-6 hours.
-
Reaction Quench: Once the desired conversion is reached, cool the reaction mixture to room temperature.
-
Work-up:
-
Add 1 L of deionized water to the reactor and stir for 30 minutes.
-
Separate the organic layer.
-
Wash the organic layer with 1 L of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Purification (Large-Scale Chromatography):
-
The crude product will be a mixture of 1,8-dibromonaphthalene, this compound, and 1,8-diphenylnaphthalene.
-
Prepare a silica gel column (e.g., using a Biotage or similar automated flash chromatography system for large scale).
-
Elute with a gradient of hexane and ethyl acetate (starting with 100% hexane).
-
Collect fractions and analyze by TLC or HPLC.
-
Combine the fractions containing the pure this compound and evaporate the solvent to yield the final product as a white to off-white solid.
-
Causality Behind Experimental Choices
-
Stoichiometry: Using a slight excess of 1,8-dibromonaphthalene relative to phenylboronic acid (1.25:1) is a key strategy to favor mono-substitution and minimize the formation of the diarylated byproduct.[1]
-
Catalyst and Ligand: The choice of Pd(OAc)₂ as the palladium source and SPhos as the ligand is critical for this transformation. SPhos is a bulky, electron-rich biaryl phosphine ligand that promotes the oxidative addition of the aryl bromide and facilitates the reductive elimination step of the catalytic cycle, even with sterically hindered substrates.[2]
-
Base and Solvent: Potassium phosphate (K₃PO₄) is a moderately strong base that is effective in the Suzuki-Miyaura coupling without causing significant side reactions. The solvent system of toluene and dioxane provides good solubility for the reactants and the catalyst complex, and the reaction temperature is optimized for efficient coupling while minimizing catalyst decomposition.
-
Reaction Monitoring: Close monitoring of the reaction is crucial for maximizing the yield of the mono-arylated product. Over-running the reaction will lead to an increase in the formation of the diarylated byproduct, complicating the purification process.
Mechanism of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.
Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura coupling.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 1,8-dibromonaphthalene.
-
Transmetalation: The phenyl group from the activated phenylboronic acid (boronate) is transferred to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Conversion | Inactive catalyst, insufficient temperature, or poor quality reagents. | Ensure all reagents and solvents are anhydrous. Use a fresh batch of catalyst and ligand. Increase the reaction temperature slightly (e.g., to 100 °C). |
| High Diarylation | Reaction time too long, or stoichiometry of boronic acid is too high. | Stop the reaction earlier based on in-process controls. Reduce the amount of phenylboronic acid. |
| Difficult Purification | Close-eluting byproducts. | Optimize the gradient for column chromatography. Consider recrystallization as an additional purification step. |
Conclusion
The large-scale synthesis of this compound is a challenging yet achievable process. By carefully controlling the reaction parameters, particularly the stoichiometry of the coupling partners and the reaction time, high selectivity for the desired mono-arylated product can be obtained. The protocol detailed in this application note provides a robust and scalable method for the production of this valuable synthetic intermediate, paving the way for its broader application in drug discovery and materials science.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-8-phenylnaphthalene
Introduction: Navigating Steric Hindrance in C-N Bond Formation
The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[4][5] The reaction's significance lies in its ability to overcome the limitations of traditional methods for C-N bond formation, such as nucleophilic aromatic substitution, which often require harsh reaction conditions and have a limited substrate scope.[1]
This application note focuses on a particularly challenging substrate: 1-bromo-8-phenylnaphthalene. The significant steric hindrance imposed by the peri-positioned phenyl group presents a formidable obstacle to the facile formation of the C-N bond. This guide provides a comprehensive, field-proven protocol for the successful amination of this substrate, delving into the mechanistic rationale behind the experimental design and offering practical troubleshooting advice.
Mechanism & Theory: The Engine of C-N Coupling
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst.[1][6][7][8] The key steps are:
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (this compound) to a coordinatively unsaturated Pd(0) complex. This step is often the rate-determining step, particularly with sterically hindered substrates.[1][9] The choice of a bulky, electron-rich phosphine ligand is crucial to promote this step by stabilizing the resulting Pd(II) intermediate.[10]
-
Amine Coordination and Deprotonation: The amine then coordinates to the Pd(II) complex. Subsequent deprotonation by a base generates a palladium-amido complex.[6][8]
-
Reductive Elimination: The final step is the reductive elimination of the desired N-aryl-8-phenylnaphthalen-1-amine product, regenerating the Pd(0) catalyst and completing the cycle.[1][8] The steric bulk of both the ligand and the substrates can influence the rate of this step.[11]
A potential side reaction is β-hydride elimination, which can lead to the formation of a hydrodehalogenated arene and an imine.[1] The selection of appropriate ligands can help to suppress this undesired pathway.[1]
Figure 1. The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a robust starting point for the amination of this compound with a generic primary or secondary amine. Optimization may be required depending on the specific amine used.
Materials & Reagents:
-
This compound
-
Amine (e.g., aniline, morpholine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Anhydrous, degassed reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Safety Precautions:
-
Palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
Toluene is a flammable and toxic solvent. Work in a well-ventilated fume hood.
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the Schlenk tube.
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench with water (10 mL).
-
Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-8-phenylnaphthalen-1-amine.
Key Reaction Parameters & Optimization
The success of the Buchwald-Hartwig amination of sterically hindered substrates is highly dependent on the careful selection of reaction parameters.
| Parameter | Recommended | Rationale & Optimization |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂ is often more reactive.[12] Pre-formed palladium precatalysts (e.g., XPhos Pd G3) can also be used for convenience and improved reproducibility.[10] |
| Ligand | XPhos, RuPhos, BrettPhos | Bulky, electron-rich biarylphosphine ligands are essential for coupling sterically hindered substrates.[1][10] The choice of ligand can significantly impact the reaction rate and yield. Screening different ligands may be necessary for optimal results. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are typically required.[6] NaOtBu is a common choice. For base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ can be employed, though this may require higher temperatures or longer reaction times.[12][13] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are necessary. Toluene is a common choice.[7] While dioxane is also frequently used, efforts should be made to replace it with more environmentally benign alternatives where possible.[14] |
| Temperature | 80-120 °C | Higher temperatures are often required to overcome the activation barrier for sterically demanding substrates. |
| Catalyst Loading | 1-5 mol% | Higher catalyst loadings may be necessary for challenging couplings. |
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. Here are some common issues and potential solutions:
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous/anaerobic conditions- Poor choice of ligand/base | - Use a fresh batch of palladium precursor and ligand.- Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere.- Screen different ligands (e.g., RuPhos, BrettPhos) and bases (e.g., K₃PO₄, LHMDS).[7][15] |
| Formation of Side Products | - Hydrodehalogenation (loss of bromine)- Homocoupling of the aryl halide | - This can be caused by β-hydride elimination.[1] Try a different ligand that favors reductive elimination.- Lowering the reaction temperature or using a less reactive catalyst system might reduce homocoupling. |
| Difficulty in Purification | - Similar polarity of starting material and product | - Optimize the eluent system for column chromatography. Sometimes, a different stationary phase (e.g., alumina) may be beneficial. |
| Reaction Stalls | - Catalyst deactivation | - Catalyst deactivation can occur.[12] Increasing the catalyst loading or adding a fresh portion of catalyst mid-reaction may help. |
Conclusion
The Buchwald-Hartwig amination of this compound, while challenging due to steric constraints, is a feasible and valuable transformation for accessing novel arylamine structures. Success hinges on the judicious selection of a bulky, electron-rich phosphine ligand, a strong non-nucleophilic base, and rigorously anhydrous and anaerobic reaction conditions. The protocol and optimization strategies outlined in this application note provide a solid foundation for researchers to successfully navigate the complexities of this powerful C-N bond-forming reaction, enabling the synthesis of previously inaccessible molecules for applications in drug discovery and materials science.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. research.rug.nl [research.rug.nl]
- 5. m.youtube.com [m.youtube.com]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. name-reaction.com [name-reaction.com]
- 9. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 布赫瓦尔德催化剂和配体 [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Scope and limitations of the Pd/BINAP-catalyzed amination of aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. reddit.com [reddit.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yields in Suzuki Coupling of 1-Bromo-8-phenylnaphthalene
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, chemists, and drug development professionals who are encountering challenges with the synthesis of sterically hindered biaryls, using the coupling of 1-Bromo-8-phenylnaphthalene as a model case. The inherent steric congestion in this substrate often leads to frustratingly low yields. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complex reactions successfully.
Troubleshooting Guide: Diagnosing and Solving Low-Yield Reactions
This section addresses specific experimental failures in a question-and-answer format, providing not just solutions but the underlying chemical reasoning to empower your experimental design.
Q1: My reaction shows very low conversion of the this compound starting material. What are the primary causes?
A1: Low conversion in sterically hindered couplings is most often traced back to an inefficient catalytic cycle, specifically a slow or inhibited oxidative addition or reductive elimination step. The extreme steric bulk around the C-Br bond of this compound and the forming C-C bond in the product creates a high energy barrier for these key steps.[1]
Immediate Troubleshooting Steps:
-
Catalyst & Ligand System: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ are often ineffective. You need a system designed for hindered substrates.
-
Switch to Buchwald Ligands: Electron-rich, bulky monophosphine ligands, such as SPhos, XPhos, or RuPhos, are essential.[2][3] They form monoligated Pd(0) species that are less sterically encumbered and promote the difficult oxidative addition and reductive elimination steps.
-
Consider N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors that can form highly active and stable palladium complexes, proving effective for challenging couplings.[4]
-
Use a Pre-catalyst: Instead of generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂, use a well-defined Pd(0) pre-catalyst (e.g., a Buchwald G3 or G4 pre-catalyst). This ensures a known concentration of the active catalyst from the start.
-
-
Reaction Temperature: Higher temperatures are generally required to overcome the activation energy of sterically demanding couplings. If you are running the reaction at 80 °C, consider increasing it to 100-120 °C. Microwave irradiation can also be highly effective in reducing reaction times and improving yields for polycyclic aromatic hydrocarbon synthesis.[5]
-
Base Selection: The choice of base is crucial and can dramatically affect yield.
-
Strong, Non-nucleophilic Bases: For hindered couplings, strong bases like potassium phosphate (K₃PO₄), sodium tert-butoxide (NaOtBu), or cesium carbonate (Cs₂CO₃) are often required.[4] They facilitate the transmetalation step by forming a more reactive boronate species [R-B(OH)₃]⁻ without interfering with the catalyst.[6][7]
-
Solubility: Ensure your base is soluble in the reaction medium. Using a mixed solvent system (e.g., dioxane/water) can help.[8]
-
Q2: I am observing significant amounts of debrominated starting material (8-phenylnaphthalene) and/or homocoupling of my boronic acid. How can I minimize these side reactions?
A2: These are common and competitive side reactions. Debromination (hydrodehalogenation) occurs when the palladium-aryl intermediate reacts with a proton source instead of the boronic acid partner.[9][10] Homocoupling is often promoted by the presence of oxygen or Pd(II) species.
Strategies to Minimize Side Reactions:
-
Rigorous Degassing: Oxygen can degrade phosphine ligands and promote the homocoupling of boronic acids. Ensure your solvent and reaction vessel are thoroughly degassed using multiple vacuum/inert gas (Argon or Nitrogen) cycles. Maintain a positive pressure of inert gas throughout the reaction. However, some complex cases have reported that a controlled, low level of oxygen can sometimes be beneficial, though this is difficult to control in a manufacturing setting.[11]
-
Reagent Purity: Use high-purity, anhydrous solvents and reagents. Water can be a proton source for debromination, although it is often required to dissolve the base. If debromination is severe, consider using anhydrous conditions with a base like anhydrous KF.[12]
-
Boronic Acid Stability: Boronic acids can be unstable, especially at high temperatures, leading to protodeboronation (the boronic acid is replaced by a proton).[9]
-
Use Boronic Esters: Pinacol esters or MIDA boronates are more stable alternatives to boronic acids. They slowly hydrolyze in situ to provide a low, steady concentration of the boronic acid, minimizing side reactions.
-
Stoichiometry: While a slight excess of the boronic acid partner (1.2-1.5 equivalents) is standard, a very large excess can sometimes lead to more homocoupling.
-
-
Choice of Base: An excessively strong base can sometimes accelerate protodeboronation. If you are using NaOtBu and see significant side products, switching to K₃PO₄ or Cs₂CO₃ might be beneficial.[4]
Frequently Asked Questions (FAQs)
What is the best catalyst-ligand combination for coupling this compound?
There is no single "best" system, as the optimal choice can depend on the specific boronic acid partner. However, for tetra-ortho-substituted biaryls like the target product, catalyst systems based on bulky, electron-rich biarylmonophosphine ligands (Buchwald-type ligands) are the gold standard.[2][3][13]
| Catalyst System Component | Recommended Options | Rationale for Hindered Substrates |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, Buchwald Pre-catalysts (G3/G4) | Pre-catalysts offer reliability and faster activation. Pd₂(dba)₃ is a good Pd(0) source. |
| Ligand | SPhos , XPhos , RuPhos | These ligands are very bulky, promoting reductive elimination, and are electron-rich, facilitating oxidative addition.[1][2] |
| Typical Loading | 1-5 mol % Pd, Ligand:Pd ratio of 2:1 | Higher catalyst loading is often necessary for difficult couplings.[14] |
How does the choice of solvent affect my reaction?
The solvent plays a critical role in solubility, reaction rate, and even which reaction pathway is favored.
| Solvent System | Advantages | Disadvantages |
| Dioxane / Water | Excellent for dissolving both organic substrates and inorganic bases like K₃PO₄. Widely used and proven.[15] | Dioxane is a peroxide-former and has a high freezing point. Requires rigorous degassing. |
| Toluene / Water | Higher boiling point allows for higher reaction temperatures. Good for many substrates. | Can have lower solubility for some inorganic bases. May require a phase-transfer catalyst. |
| THF / Water | Lower boiling point, useful for reactions that are sensitive to high heat. | May not provide enough energy for highly hindered couplings. Can coordinate to the catalyst.[16] |
| DMF or DMAc (aqueous) | High boiling points and good solvating power. | Can be difficult to remove. Amine-based solvents can sometimes act as ligands or decompose to poison the catalyst.[17] |
For this compound, a 1,4-dioxane/water or toluene/water mixture is a robust starting point.[11]
Can I run this reaction without water?
Yes, anhydrous Suzuki couplings are possible and can be advantageous if protodeboronation or hydrolysis of functional groups is a major issue.[12] In this case, you would typically use a base that is soluble in the organic solvent, such as potassium fluoride (KF) or cesium fluoride (CsF), often in a solvent like dioxane or THF.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle for Hindered Substrates
The following diagram illustrates the key steps of the catalytic cycle and highlights the challenges posed by steric hindrance.
Caption: Fig 1. Catalytic cycle with steric challenges.
Troubleshooting Workflow
Use this flowchart to systematically diagnose and resolve issues with your reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. reddit.com [reddit.com]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Catalyst and Ligand Selection for Reactions of 1-Bromo-8-phenylnaphthalene
From the desk of the Senior Application Scientist
Welcome to the technical support center for reactions involving 1-Bromo-8-phenylnaphthalene. This guide is designed for researchers, chemists, and drug development professionals who are navigating the unique challenges posed by this sterically demanding substrate. The inherent steric strain resulting from the 1,8-substitution pattern on the naphthalene core requires careful consideration of catalyst, ligand, and reaction conditions to achieve successful cross-coupling outcomes. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your synthetic routes.
Part 1: Foundational Principles & Initial Strategy
This section addresses the core challenges of working with this compound and provides a logical framework for catalyst and ligand selection.
Q1: What is the primary challenge when performing cross-coupling reactions with this compound?
A1: The principal difficulty arises from severe steric hindrance. The phenyl group at the C8 position and the bromine atom at the C1 position are in close proximity (a peri-interaction), which sterically shields the carbon-bromine bond. This congestion significantly impacts key steps in the catalytic cycle of most cross-coupling reactions, particularly the final reductive elimination step, which is often the rate-limiting step in the formation of sterically hindered biaryls.[1][2] Overcoming this steric barrier is the central goal of method optimization. It is a challenge to make sterically hindered biaryl bonds, and specialized catalytic systems are required.[3]
Q2: How should I approach the initial selection of a catalyst and ligand for a new reaction with this substrate?
A2: A logical approach involves selecting a system known to be effective for sterically demanding substrates. For palladium-catalyzed reactions, this invariably means using a combination of a palladium precursor (like Pd(OAc)₂ or Pd₂(dba)₃) with a bulky, electron-rich ligand.[4] These ligands are crucial as their large size promotes the desired reductive elimination step to release the product, while their electron-donating nature facilitates the initial oxidative addition of the palladium into the aryl bromide bond.[4][5]
The two dominant classes of ligands for these transformations are:
-
Bulky Biaryl Phosphines: (e.g., Buchwald ligands like XPhos, SPhos, RuPhos). These are the gold standard for many challenging couplings.[1][6]
-
N-Heterocyclic Carbenes (NHCs): These are strong σ-donors that form very stable palladium complexes, often leading to higher catalyst longevity at elevated temperatures.[5][6]
Your initial screening should prioritize ligands from these two classes.
Below is a decision-making workflow for initial catalyst system selection.
References
Technical Support Center: Managing Steric Effects in the Functionalization of 1-Bromo-8-phenylnaphthalene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the functionalization of 1-bromo-8-phenylnaphthalene. The unique steric environment of this substrate, arising from the peri-interaction between the bromo and phenyl groups, presents significant challenges in achieving efficient chemical transformations. This resource is designed to help you navigate these challenges and successfully synthesize your target molecules.
Understanding the Core Challenge: The peri-Interaction
The primary obstacle in the functionalization of this compound is the severe steric hindrance imposed by the proximity of the substituents at the 1 and 8 positions of the naphthalene core. This peri-interaction forces the phenyl group to twist out of the plane of the naphthalene ring, creating a crowded environment around the C1-Br bond. This steric congestion can impede the approach of catalysts and reagents, leading to low reaction rates, incomplete conversions, and the formation of unwanted byproducts. A systematic study on the distortion of a naphthalene ring by bulky peri-substituents has shown that these interactions can lead to both vertical and horizontal distortions of the naphthalene framework, which can in turn affect its reactivity.[1]
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling with this compound failing or giving very low yields?
A1: Low yields in Suzuki-Miyaura couplings with this substrate are most commonly due to the steric hindrance around the C-Br bond, which disfavors the oxidative addition step in the catalytic cycle. To overcome this, a judicious choice of catalyst, ligand, and reaction conditions is crucial. Specialized, bulky, and electron-rich phosphine ligands are often necessary to promote the formation of the active catalytic species and facilitate the oxidative addition.[2][3] Additionally, protodeboronation of the boronic acid can be a significant side reaction, further reducing the yield.[4]
Q2: I am attempting a Buchwald-Hartwig amination and observing significant amounts of starting material even after prolonged reaction times. What should I try?
A2: Similar to Suzuki-Miyaura coupling, the steric bulk of this compound makes the oxidative addition of the palladium catalyst challenging. For Buchwald-Hartwig aminations, the choice of ligand is paramount. Bulky, electron-rich dialkylbiaryl phosphine ligands have been shown to be highly effective for coupling sterically hindered aryl halides.[5] Also, consider the strength of your base. While strong bases like sodium tert-butoxide (NaOtBu) are commonly used, they can also promote side reactions. For sensitive substrates, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) in combination with a highly active catalyst system may be more effective.[6][7]
Q3: Can I functionalize this compound using lithiation and electrophilic quench?
A3: Yes, this is a viable alternative to cross-coupling reactions. Lithiation of the C-Br bond can be achieved using an organolithium reagent such as n-butyllithium or tert-butyllithium at low temperatures. The resulting aryllithium species can then be trapped with a variety of electrophiles. However, careful control of the reaction temperature is critical to avoid unwanted side reactions, such as rearrangement or decomposition of the organolithium intermediate.
Q4: Are there any alternative cross-coupling methods I should consider?
A4: While Suzuki-Miyaura and Buchwald-Hartwig are the most common, other cross-coupling reactions can also be effective. For instance, Stille coupling (using organotin reagents) has been shown to be superior to Suzuki coupling for the synthesis of highly constrained 1,8-diarylnaphthalenes in some cases. Sonogashira coupling can be employed to introduce alkyne functionalities.[8] Each of these methods will require careful optimization of the catalyst, ligands, and reaction conditions to overcome the steric barrier.
Troubleshooting Guides
Troubleshooting Low Yields in Suzuki-Miyaura Coupling
| Symptom | Potential Cause | Recommended Solution |
| Low conversion of starting material | Inefficient oxidative addition due to steric hindrance. | - Switch to a bulkier, more electron-rich ligand: Consider ligands such as SPhos, XPhos, or other Buchwald-type biaryl phosphine ligands.[9] - Use a pre-formed palladium catalyst: Pre-catalysts can offer higher activity and reproducibility. - Increase reaction temperature: Higher temperatures can provide the necessary activation energy for the oxidative addition step. |
| Formation of homocoupled boronic acid byproduct | Inefficient transmetalation or presence of oxidants. | - Ensure rigorous degassing of solvent and reagents: Oxygen can promote homocoupling. - Use a suitable base: The choice of base can influence the rate of transmetalation. A screen of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) may be necessary. |
| Significant protodeboronation | Presence of water or acidic protons. | - Use anhydrous solvents and reagents. - Consider using a boronic ester (e.g., pinacol ester) instead of a boronic acid: Boronic esters are often more stable to protodeboronation. - Employ a weaker base: Strong bases can accelerate protodeboronation. |
| Reaction stalls at partial conversion | Catalyst deactivation. | - Increase catalyst loading. - Ensure high purity of all reagents. - Consider a different palladium source or ligand that offers greater stability under the reaction conditions. |
Troubleshooting Buchwald-Hartwig Amination
| Symptom | Potential Cause | Recommended Solution |
| No reaction or very slow conversion | Inefficient catalyst system for the sterically hindered substrate. | - Screen a panel of bulky phosphine ligands: Ligands such as Josiphos, Xantphos, or Buchwald's biaryl phosphines are often effective.[7][10] - Increase reaction temperature. - Ensure the use of a sufficiently strong, non-nucleophilic base (e.g., NaOtBu, LHMDS).[6] |
| Decomposition of starting material or product | Base is too strong or reaction temperature is too high. | - Switch to a weaker base: Consider K₃PO₄ or Cs₂CO₃.[7] - Lower the reaction temperature and extend the reaction time. - Ensure your substrate is stable to the chosen base at the reaction temperature. |
| Formation of hydrodehalogenation byproduct | β-hydride elimination from the palladium-amido complex. | - Optimize the ligand: The steric and electronic properties of the ligand can influence the rate of reductive elimination versus β-hydride elimination. - Careful selection of the base and solvent can also minimize this side reaction. [7] |
| Poor solubility of reagents | Inappropriate solvent choice. | - Select a solvent that dissolves all components at the reaction temperature. Toluene, dioxane, and THF are commonly used.[11] For greener alternatives, consider 2-MeTHF.[7] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and should be optimized for each specific boronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., toluene, dioxane)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of inert gas, add the palladium catalyst (1-5 mol%) and the ligand (1.2-6 mol%).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol is a general guideline and should be optimized for each specific amine.
Materials:
-
This compound
-
Amine
-
Palladium pre-catalyst (e.g., XPhos Pd G3)
-
Base (e.g., NaOtBu, K₃PO₄)
-
Anhydrous and degassed solvent (e.g., toluene)
Procedure:
-
In a glovebox, add the palladium pre-catalyst (1-5 mol%) and the base (1.2-2.0 equiv.) to an oven-dried vial equipped with a stir bar.
-
Add this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.).
-
Add the anhydrous and degassed solvent.
-
Seal the vial and heat to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.[6]
-
Dry the organic layer, concentrate, and purify by column chromatography.
Visualizing Steric Hindrance and Reaction Pathways
Caption: Steric clash between the bromo and phenyl groups at the peri-positions.
Caption: Key steps in the Suzuki-Miyaura catalytic cycle.
References
- 1. A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Design and synthesis of 1,8-naphthalimide functionalized benzothiadiazoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Identifying and minimizing byproducts in the synthesis of 1-Bromo-8-phenylnaphthalene
Welcome to the technical support center for the synthesis of 1-Bromo-8-phenylnaphthalene. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, particularly the identification and minimization of reaction byproducts. The following content is structured in a question-and-answer format to directly address specific issues you may encounter.
Section 1: Byproduct Identification & Characterization
This section focuses on recognizing the common impurities that can arise during the synthesis, which is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction between 1,8-dibromonaphthalene and phenylboronic acid.[1][2]
Q1: What are the most common byproducts in the Suzuki-Miyaura synthesis of this compound, and how do they form?
A1: During the synthesis of this compound, several byproducts can form through competing reaction pathways. Understanding their origin is the first step toward minimizing their formation.
-
Biphenyl: This is a product of the homocoupling of phenylboronic acid. This side reaction is often promoted by the presence of oxygen or when using Pd(II) precatalysts, which can stoichiometrically react with the boronic acid to form the biaryl product and Pd(0).[3] Rigorous degassing of solvents and reagents is crucial for suppression.[3]
-
1,8-Diphenylnaphthalene: This byproduct arises from a second Suzuki coupling reaction where the desired product, this compound, reacts with another equivalent of phenylboronic acid. Its formation is primarily controlled by the stoichiometry of the reactants.
-
Naphthalene (from starting material) or 1-Phenylnaphthalene (from product): These are products of protodebromination (also called hydrodehalogenation), where a bromine atom is replaced by a hydrogen atom.[4] This can be caused by trace amounts of water or other proton sources in the reaction mixture and can be promoted by certain bases or solvents.[4][5] Unstable boronic acids are also susceptible to a similar side reaction, protodeboronation, where the boronic acid group is replaced by hydrogen.[5][6]
-
Unreacted 1,8-Dibromonaphthalene: The presence of significant amounts of starting material typically indicates low catalyst activity, inefficient oxidative addition, or catalyst deactivation (e.g., formation of palladium black).[4]
The formation of these byproducts is intricately linked to the steps of the Suzuki-Miyaura catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.[1][7]
Caption: Key byproduct pathways in the synthesis.
Q2: How can I use Thin-Layer Chromatography (TLC) to monitor the reaction and identify potential byproducts?
A2: TLC is an indispensable tool for real-time reaction monitoring. By spotting the reaction mixture alongside standards of your starting materials, you can qualitatively assess the progress and presence of impurities.
Recommended TLC Protocol:
-
Plate: Silica gel 60 F₂₅₄ plates.
-
Eluent System: A non-polar system like Hexane:Ethyl Acetate (95:5 v/v) or Hexane:Dichloromethane (9:1 v/v) is a good starting point. Adjust polarity as needed to achieve good separation (Rf of the product ~0.3-0.4).
-
Visualization:
-
UV Light (254 nm): Aromatic compounds will appear as dark spots.
-
Staining: A potassium permanganate (KMnO₄) stain can be used to visualize non-UV active compounds.
-
Interpreting the TLC Plate:
-
Spot 1 (Co-spot): Mixture of starting materials (1,8-dibromonaphthalene and phenylboronic acid).
-
Spot 2 (Time = 0): Reaction mixture immediately after adding the catalyst.
-
Spot 3+ (Time = Xh): Reaction mixture at various time points.
You will observe the starting material spots diminish in intensity while a new spot, corresponding to the product, appears and intensifies. New spots that do not correspond to starting materials or the product are likely byproducts. Biphenyl and debrominated species are typically less polar than the product, while 1,8-diphenylnaphthalene may have a similar polarity.
Q3: What are the expected analytical signatures (GC-MS, ¹H NMR) for the main byproducts?
A3: For definitive identification, chromatographic and spectroscopic methods are essential.[8][9]
Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates compounds based on their volatility and provides a mass spectrum for identification.
| Compound | Typical Retention Time | Key Mass Spec (m/z) Fragments |
| Naphthalene | Lowest | 128 (M+) , 102 |
| Biphenyl | Low | 154 (M+) , 77 |
| 1-Phenylnaphthalene | Intermediate | 204 (M+) , 202, 101 |
| This compound | Product Retention Time | 284/282 (M+, Br isotope pattern) , 203, 202 |
| 1,8-Dibromonaphthalene | Higher | 286/284/282 (M+, Br₂ isotope pattern) , 205/203, 126 |
| 1,8-Diphenylnaphthalene | Highest | 280 (M+) , 202, 139 |
Note: Retention times are relative and depend on the specific GC column and method used.
¹H NMR Spectroscopy (in CDCl₃): The aromatic region (δ 7.0-8.5 ppm) is most informative. The peri-substitution pattern of the naphthalene core creates a distinct and complex splitting pattern. While full assignment is complex, the presence of byproduct-specific signals can be a clear indicator of impurities. Look for the characteristic simple multiplets of biphenyl or the distinct pattern of unsubstituted naphthalene if significant contamination is suspected.
Section 2: Troubleshooting & Minimization Strategies
This section provides actionable advice for addressing common problems and improving the selectivity and yield of your synthesis.
Q4: I am observing significant amounts of biphenyl. How can I prevent this homocoupling?
A4: Biphenyl formation is a common issue resulting from the homocoupling of phenylboronic acid.[10] Here are several strategies to minimize it:
-
Rigorous Degassing: Oxygen is a known promoter of homocoupling.[3] Degas your solvent (e.g., by sparging with argon or nitrogen for 15-30 minutes) and ensure the reaction is run under a strictly inert atmosphere (Ar or N₂).
-
Catalyst Choice:
-
Use a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ directly, rather than a Pd(II) source like Pd(OAc)₂, which can be reduced by the boronic acid, leading to homocoupling.[1]
-
Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[2][4] These ligands promote the desired reductive elimination step of the catalytic cycle over side reactions.[2]
-
-
Slow Addition: Adding the phenylboronic acid slowly to the reaction mixture can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[10]
-
Temperature Control: Homocoupling is often more prevalent at higher temperatures. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C), even if it requires a longer reaction time.
Q5: My main impurity is 1,8-diphenylnaphthalene. How do I improve selectivity for mono-arylation?
A5: Formation of the double-coupled product, 1,8-diphenylnaphthalene, is a problem of reactivity and stoichiometry.
-
Control Stoichiometry: This is the most critical factor. Avoid using a large excess of phenylboronic acid. Start with a ratio of 1,8-dibromonaphthalene to phenylboronic acid of approximately 1:1.1. If double coupling persists, consider using a slight excess of the 1,8-dibromonaphthalene (e.g., 1.1:1) and accept a lower conversion to ensure higher selectivity. The unreacted dibromonaphthalene can then be separated during purification.
-
Monitor the Reaction: Stop the reaction as soon as the starting 1,8-dibromonaphthalene is consumed (as judged by TLC or GC-MS). Over-running the reaction will increase the likelihood that the desired mono-arylated product will react further.
-
Ligand Choice: Very active catalyst systems that accelerate the reaction may sometimes reduce selectivity. While bulky ligands are generally beneficial, an extremely active catalyst might promote the second coupling. If selectivity is poor, a slightly less active ligand might be considered, though this will likely require longer reaction times.[11]
Q6: I am seeing significant protodebromination. What causes this and how can it be minimized?
A6: Protodebromination, the replacement of a bromine with a hydrogen, is often traced to proton sources in the reaction.[4]
-
Use Anhydrous Reagents and Solvents: Ensure all solvents (e.g., toluene, dioxane, THF) are thoroughly dried and that the bases used are anhydrous.[4] Water can be a primary proton source.
-
Base Selection: The choice of base is crucial. While strong bases are needed to activate the boronic acid, some can promote protodebromination.[12][13] Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often better choices than hydroxides or alkoxides.[4]
-
Boronic Acid Quality: Old or impure boronic acid can be problematic. Boronic acids can degrade via protodeboronation, especially when exposed to moisture.[6][12] Using high-purity boronic acid or more stable derivatives like pinacol boronate esters can significantly improve outcomes.[5][12] The "slow-release" of boronic acid from these esters can keep its concentration low, minimizing side reactions.[5][14]
-
Inert Atmosphere: As with homocoupling, maintaining a strict inert atmosphere is essential to prevent oxidative processes that can interfere with the catalytic cycle and lead to side reactions.[4]
Caption: Troubleshooting flowchart for common byproducts.
Section 3: Purification & Protocols
Q7: What is the recommended protocol for purifying this compound via column chromatography?
A7: Flash column chromatography on silica gel is the most effective method for purifying the crude product.
Detailed Purification Protocol:
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate or toluene and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude oil or solid.
-
Column Preparation:
-
Adsorbent: Silica gel (230-400 mesh).
-
Slurry Pack: Prepare a slurry of the silica gel in the initial eluent (e.g., 100% Hexane) and pack the column.
-
-
Loading:
-
Dry Loading (Recommended): Adsorb the crude material onto a small amount of silica gel. Evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude material in a minimal amount of a non-polar solvent (like dichloromethane or toluene) and load it onto the column.
-
-
Elution:
-
Solvent System: Start with a very non-polar eluent, such as 100% Hexane. This will elute the least polar byproducts first (Naphthalene, Biphenyl).
-
Gradient Elution: Gradually increase the polarity by adding small amounts of a more polar solvent like ethyl acetate or dichloromethane. A typical gradient might be from 0% to 5% Ethyl Acetate in Hexane.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
Appendix A: Example Experimental Protocol
This protocol is a representative example and may require optimization for your specific setup.
Synthesis of this compound:
-
Setup: To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 1,8-dibromonaphthalene (1.0 eq.), phenylboronic acid (1.1 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add degassed solvent (e.g., Toluene/Water 10:1 v/v) via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool to room temperature, dilute with ethyl acetate, and wash with water (2x) and brine (1x).
-
Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by flash column chromatography as described in Q7.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. aber.apacsci.com [aber.apacsci.com]
- 9. researchgate.net [researchgate.net]
- 10. chemistai.org [chemistai.org]
- 11. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 14. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective Reactions of 1-Bromo-8-phenylnaphthalene
Welcome to the technical support center for 1-Bromo-8-phenylnaphthalene. This guide is designed for researchers, chemists, and drug development professionals who are navigating the synthetic challenges associated with this sterically demanding substrate. The unique peri-substitution pattern of this compound creates significant steric hindrance, which can dominate reaction outcomes.[1][2] This resource provides in-depth, troubleshooting-focused answers to common questions, helping you optimize reaction conditions and achieve predictable regioselectivity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the C1 position is a primary site for functionalization. However, the bulky phenyl group at the C8 position creates a sterically congested environment that can impede catalyst performance and lead to undesired side reactions.
Question 1.1: I am attempting a Suzuki-Miyaura coupling with this compound, but I'm observing low yields and significant amounts of starting material decomposition. How can I improve this?
Answer: Low yields in Suzuki couplings of this substrate are almost always due to inefficient oxidative addition or reductive elimination steps, both hindered by the steric bulk around the C1 position. The key is to select a catalyst system specifically designed to overcome this hindrance.
Causality and Strategy:
-
Ligand Choice is Critical: Standard ligands like PPh₃ are often too small and do not create the necessary coordinatively unsaturated, reactive palladium species. You need bulky, electron-rich monophosphine ligands, often referred to as "Buchwald ligands." These ligands promote both the oxidative addition of the sterically hindered aryl bromide and the final reductive elimination step.
-
Base Selection: The base plays a crucial role in activating the boronic acid via the formation of a boronate species, which is necessary for transmetalation.[3] A strong, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often preferred as it minimizes side reactions.
-
Solvent and Temperature: Aprotic polar solvents like dioxane or THF, often with a small amount of water, are standard. The reaction may require elevated temperatures (80-110 °C) to overcome the activation energy barrier, but excessive heat can lead to catalyst decomposition or debromination.
Troubleshooting Table: Suzuki-Miyaura Coupling Conditions
| Ligand | Base | Solvent | Temperature (°C) | Typical Outcome & Rationale |
|---|---|---|---|---|
| PPh₃ | Na₂CO₃ | Toluene/EtOH | 100 | Low Yield. The ligand is not bulky enough to promote efficient reductive elimination for this hindered substrate. |
| SPhos | K₃PO₄ | Dioxane/H₂O | 100 | Good to Excellent Yield. SPhos is a bulky, electron-rich ligand that accelerates both oxidative addition and reductive elimination.[4] |
| RuPhos | Cs₂CO₃ | THF | 80 | Good Yield. Similar to SPhos, RuPhos is effective for hindered substrates. Cesium carbonate offers high solubility and reactivity. |
| XPhos | K₃PO₄ | t-BuOH | 100 | Good to Excellent Yield. Another highly effective Buchwald ligand suitable for challenging couplings. |
Question 1.2: In my Buchwald-Hartwig amination, I'm struggling with coupling secondary amines to this compound. The reaction is slow and incomplete. What should I change?
Answer: This is a classic problem of steric congestion. The coupling of a secondary amine to the already crowded C1 position presents a significant steric challenge. Your choice of ligand and base is paramount to success.
Causality and Strategy:
-
Overcoming Steric Clash: The transition state for the C-N reductive elimination is highly crowded. You need a ligand that is not only bulky enough to promote the initial oxidative addition but also has the right "bite angle" and flexibility to accommodate both the naphthalene and the secondary amine. Biarylphosphine ligands are ideal for this.[5][6]
-
Strong, Non-Nucleophilic Base: A strong base is required to deprotonate the amine (or the N-H precursor complex on palladium), but it must not be nucleophilic enough to compete in side reactions. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or lithium tert-butoxide (LiOt-Bu) are excellent choices.[7]
Recommended Ligands for Hindered Aminations:
-
Josiphos-type ligands: These ferrocene-based ligands are highly effective for coupling secondary amines.
-
BrettPhos: This ligand is exceptionally active for C-N couplings involving sterically demanding partners. Its structure is specifically designed to facilitate the difficult reductive elimination step.
Below is a diagram illustrating the decision-making process for optimizing a Buchwald-Hartwig amination with this substrate.
References
- 1. Synthesis and stereodynamics of highly constrained 1,8-bis(2,2'-dialkyl-4,4'-diquinolyl)naphthalenes (2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Cross-Coupling Reactions with 1-Bromo-8-phenylnaphthalene
Welcome to the technical support center for troubleshooting cross-coupling reactions involving 1-bromo-8-phenylnaphthalene. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this sterically demanding substrate. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental design.
The core challenge with this compound lies in its significant steric hindrance. The bulky phenyl group at the C8 position creates a crowded peri-interaction with the bromine atom at the C1 position. This unique geometry profoundly impacts the key steps of palladium-catalyzed cross-coupling cycles, particularly oxidative addition and reductive elimination. This guide addresses the most common failure modes and offers targeted strategies to achieve success.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial failures encountered during experiments.
Q1: My reaction shows no conversion. The starting material is recovered unchanged. What is the primary suspect?
A: Zero conversion with a sterically hindered substrate like this compound almost always points to a failure in the initial oxidative addition step. The palladium(0) catalyst, encumbered by its own ligands, struggles to access and insert into the sterically shielded carbon-bromine bond.
-
Catalyst Inactivity: Ensure your palladium source is active. Pd(II) precatalysts require in-situ reduction to the active Pd(0) species. If this reduction is inefficient, no catalysis will occur.[1]
-
Insufficiently Reactive Ligand: Standard ligands like PPh₃ are often inadequate. You must employ a ligand specifically designed to overcome steric challenges. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., Buchwald ligands) are essential.[2][3] Their size favors the formation of a highly reactive, monoligated Pd(0) species, and their electron-donating properties enrich the metal center, facilitating its insertion into the C-Br bond.[3]
-
Low Temperature: These reactions often require significant thermal energy to overcome the high activation barrier of oxidative addition. A reaction that works for 1-bromonaphthalene may require much higher temperatures for this compound.
Q2: I am observing significant hydrodehalogenation, resulting in 1-phenylnaphthalene as a major byproduct. What causes this and how can I prevent it?
A: Hydrodehalogenation is a common side reaction where the bromine atom is replaced by hydrogen. This can occur through several pathways:
-
From the Organometallic Reagent (Suzuki): If the transmetalation step is slow, the boronic acid can undergo protodeborylation, generating an arene that can participate in side reactions.[4][5] More critically, β-hydride elimination from certain organoboron reagents can generate a palladium-hydride species, which can then reductively eliminate with the aryl halide to give the dehalogenated product.
-
From Solvent or Base: Protic impurities in your solvent (e.g., water in THF or dioxane) or the base itself can be a source of protons or hydrides. Using a rigorously anhydrous solvent and a non-coordinating, anhydrous base like K₃PO₄ or Cs₂CO₃ is critical.
-
Solution:
-
Use Anhydrous Conditions: Dry your solvents and reagents thoroughly.
-
Choose Your Base Wisely: Use a strong, non-nucleophilic, and anhydrous base. Grounding your base to a fine powder can also improve reproducibility.[6]
-
Optimize Ligand: Certain bulky ligands can accelerate the desired reductive elimination relative to competing side reactions like β-hydride elimination.[7]
-
Q3: My Suzuki reaction is plagued by the homocoupling of my boronic acid coupling partner. How do I minimize this?
A: Homocoupling (or Glaser coupling) of boronic acids is typically driven by two factors: the presence of oxygen and/or the use of a Pd(II) precatalyst.[1]
-
Oxygen Contamination: Rigorously degas your reaction mixture (solvents, reagents) using several vacuum/inert gas backfill cycles. Maintain a positive pressure of argon or nitrogen throughout the experiment.
-
Pd(II) Precatalysts: Pd(II) sources like Pd(OAc)₂ are reduced to Pd(0) in situ, often by the homocoupling of two boronic acid molecules.[1] To avoid this, you can:
-
Use a Pd(0) source directly, such as Pd₂(dba)₃ or Pd(PPh₃)₄.
-
Employ a well-defined Pd(II) precatalyst (e.g., Buchwald-type precatalysts) that is designed for rapid and efficient activation to the monoligated Pd(0) species, minimizing the window for side reactions.[3]
-
-
Slow Cross-Coupling: If the desired cross-coupling is slow due to steric hindrance, it gives more time for the homocoupling side reaction to occur. Optimizing the conditions to accelerate the main catalytic cycle (see below) is the best remedy.
Part 2: In-Depth Troubleshooting by Reaction Type
Guide 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool, but its mechanism involves multiple equilibria that are sensitive to steric effects.
Caption: Troubleshooting decision tree for Suzuki-Miyaura reactions.
-
Ligand Selection is Paramount: For tetra-ortho-substituted biaryl synthesis (which is analogous to the steric environment here), highly hindered biaryl monophosphine ligands are required.[8][9]
-
Starting Point: SPhos, RuPhos. These balance steric bulk and electron-donating ability to promote oxidative addition.[2]
-
Optimization: If oxidative addition is successful but the yield is low, consider ligands that accelerate reductive elimination, such as XPhos or other highly bulky ligands. Steric pressure from bulky ligands can promote the final bond-forming step.[10][11]
-
-
The Role of the Base: The base is not just a spectator; it activates the boronic acid to form a more nucleophilic borate complex for transmetalation.[12]
-
Recommended Bases: K₃PO₄ and Cs₂CO₃ are often superior for challenging couplings. They are sufficiently basic and their solubility in mixed solvent systems (e.g., dioxane/water) is adequate.
-
Protodeborylation: This side reaction can consume the boronic acid, especially with electron-deficient or heteroaromatic partners.[13][14] Using a more stable boronic ester (e.g., a pinacol ester) or a milder base like KF can mitigate this issue, though reaction rates may decrease.[4][5]
-
Guide 2: Stille Coupling
The Stille reaction offers the advantage that organostannanes are often stable to air and moisture.[15][16] However, the steric hindrance of this compound remains a major hurdle.
-
Problem: Slow Transmetalation: The transfer of the organic group from tin to palladium can be slow.
-
Solution: Additives. The addition of stoichiometric or catalytic amounts of copper(I) salts (e.g., CuI, CuTC) can dramatically accelerate the transmetalation step.
-
Solution: Ligand Choice. While PPh₃ is common, using more electron-rich and bulky phosphines can also be beneficial. A study on the synthesis of highly constrained 1,8-diquinolylnaphthalenes via Stille coupling found Pd(PPh₃)₄ with CuO as a co-catalyst to be superior.[17]
-
-
Problem: Toxicity & Stoichiometry: Organotin reagents are highly toxic and must be handled with extreme care. Stoichiometric tin byproducts can also make purification difficult.
-
Solution: Tin-Free Protocols. If possible, exploring alternative couplings like Suzuki-Miyaura or Hiyama is often preferred to avoid tin toxicity.
-
Guide 3: Buchwald-Hartwig Amination
Forming a C-N bond at the hindered C1 position requires a highly active catalyst system. The general mechanism involves oxidative addition, amine coordination and deprotonation, and finally, reductive elimination.[7]
-
Problem: Failure to Form C-N Bond: This is often due to a combination of slow oxidative addition and difficult reductive elimination.
-
Problem: Base Incompatibility: The choice of base is critical. It must be strong enough to deprotonate the amine-palladium complex but not cause side reactions.
-
Solution: Use Strong, Non-Nucleophilic Bases. Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS) are the standard choices for these challenging aminations.[19] They are strong enough to facilitate the crucial deprotonation step without acting as competing nucleophiles.
-
Part 3: Data & Protocols
Table 1: Recommended Starting Conditions for Cross-Coupling with this compound
| Coupling Type | Coupling Partner Example | Recommended Ligand(s) | Recommended Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Phenylboronic Acid | SPhos, RuPhos, XPhos | K₃PO₄, Cs₂CO₃ | Dioxane, Toluene | 100 - 120 |
| Stille | Tributyl(phenyl)stannane | PPh₃, P(o-tol)₃ | None (Additive: CuI) | DMF, Toluene | 100 - 120 |
| Buchwald-Hartwig | Aniline, Morpholine | t-BuBrettPhos, Josiphos | NaOt-Bu, LHMDS | Toluene, Dioxane | 100 - 110 |
Note: Catalyst loading (1-5 mol% Pd), ligand-to-metal ratio (1:1 to 2:1), and concentrations (0.1-0.5 M) should be optimized.
Experimental Protocol: General Procedure for a Challenging Suzuki-Miyaura Coupling
This protocol provides a robust starting point for optimization.
-
Flask Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and finely ground, anhydrous K₃PO₄ (3.0 equiv).
-
Catalyst Preparation: In a separate vial, add the palladium source (e.g., Pd₂(dba)₃, 2 mol % Pd) and the phosphine ligand (e.g., SPhos, 4.4 mol % Pd).
-
Degassing: Seal the Schlenk flask, and perform a minimum of three cycles of evacuating the flask under vacuum and backfilling with argon.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene, to make a ~0.2 M solution) via syringe.
-
Catalyst Addition: Add the catalyst/ligand mixture to the reaction flask under a positive flow of argon.
-
Reaction: Heat the reaction mixture in a preheated oil bath to 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. Due to the steric hindrance, reactions may require 12-48 hours for completion.
-
Work-up: After cooling to room temperature, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Part 4: Mechanistic Visualizations
A fundamental understanding of the catalytic cycle is key to effective troubleshooting.
Caption: Key steps in the Pd-catalyzed cross-coupling cycle.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Reductive elimination - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Stille Coupling [organic-chemistry.org]
- 17. Synthesis and stereodynamics of highly constrained 1,8-bis(2,2'-dialkyl-4,4'-diquinolyl)naphthalenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chemrxiv.org [chemrxiv.org]
- 19. research.rug.nl [research.rug.nl]
Stability of 1-Bromo-8-phenylnaphthalene under different reaction conditions
Welcome to the technical support center for 1-Bromo-8-phenylnaphthalene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability and handling of this versatile chemical intermediate. Our goal is to empower you with the knowledge to anticipate challenges and optimize your experimental outcomes.
Introduction: Understanding the Molecule
This compound is a unique bifunctional molecule featuring a sterically hindered peri-substituted naphthalene core. The presence of the aryl bromide offers a reactive handle for a multitude of cross-coupling reactions, while the phenyl group at the 8-position significantly influences the molecule's conformation and reactivity. This steric hindrance can be both an asset in directing reactions and a challenge to overcome. This guide will delve into the stability of this compound under various conditions and provide practical solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term integrity of the compound, it should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen).[1] Exposure to light, moisture, and oxygen should be minimized to prevent potential degradation. The solid is generally stable at room temperature when stored appropriately.
Q2: I am observing a gradual discoloration of my this compound sample over time. What could be the cause?
A2: Discoloration is often an indicator of decomposition. This can be initiated by exposure to light, leading to photochemical reactions, or by slow oxidation. It is crucial to store the compound in an amber vial or a container protected from light. If the material has been handled in the air, surface oxidation of the naphthalene ring system may occur. For sensitive applications, it is advisable to purify the material by recrystallization or column chromatography if discoloration is observed.
Q3: Is this compound stable to common chromatographic purification techniques?
A3: Yes, this compound is generally stable to standard silica gel column chromatography. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective for purification. However, prolonged exposure to silica gel, which can be slightly acidic, should be avoided if the subsequent reaction is sensitive to trace acid impurities.
Troubleshooting Guide for Common Reactions
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
The C-Br bond in this compound is a prime site for carbon-carbon and carbon-nitrogen bond formation. However, the steric bulk of the peri-phenyl group can significantly impact reaction kinetics and yields.
Issue 1: Low or no conversion in a Suzuki-Miyaura coupling reaction.
-
Potential Cause 1: Steric Hindrance. The phenyl group at the 8-position can hinder the approach of the palladium catalyst to the C-Br bond for oxidative addition, which is a critical step in the catalytic cycle.
-
Troubleshooting:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands that can promote oxidative addition at sterically hindered centers. Ligands such as SPhos, XPhos, or RuPhos are often effective in these scenarios.
-
Catalyst Choice: Use a pre-formed palladium(0) catalyst or a highly active pre-catalyst to ensure a sufficient concentration of the active catalytic species.
-
Reaction Temperature: Increasing the reaction temperature can help overcome the activation energy barrier imposed by steric hindrance. However, monitor for potential decomposition at elevated temperatures.
-
-
-
Potential Cause 2: Inactive Catalyst. The palladium catalyst may not be in the active Pd(0) state or may have been deactivated.
-
Troubleshooting:
-
Reagent Quality: Ensure that the palladium source and ligands are of high purity and have been stored correctly.
-
Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Base Selection: The choice of base is crucial. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases in promoting the transmetalation step.
-
-
Issue 2: Debromination as a significant side product.
-
Potential Cause: Reductive Dehalogenation. Under certain conditions, particularly with prolonged reaction times, high temperatures, or the presence of certain additives, the aryl bromide can be reduced to the corresponding arene.[2][3]
-
Troubleshooting:
-
Reaction Monitoring: Carefully monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting material is consumed to avoid over-reduction.
-
Optimize Reaction Conditions: Lowering the reaction temperature or reducing the reaction time may minimize this side reaction.
-
Hydride Source: Be mindful of any potential hydride sources in the reaction mixture. For example, some boronic acid reagents or their byproducts can act as reducing agents.
-
-
Diagram: Troubleshooting Logic for Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.
Stability Under Various Reaction Conditions: A Deeper Dive
While specific quantitative data for this compound is not extensively published, we can infer its stability based on the known chemistry of its constituent functional groups.
Thermal Stability
This compound exhibits good thermal stability, which is a desirable characteristic for applications such as in Organic Light-Emitting Diodes (OLEDs). However, at very high temperatures, especially in the presence of transition metal catalysts, C-Br bond cleavage or decomposition of the naphthalene ring can occur.
Photochemical Stability
Aryl bromides are known to undergo photolytic cleavage of the C-Br bond upon exposure to UV light, which can lead to the formation of aryl radicals.[4] This can initiate a variety of unwanted side reactions.
-
Recommendation: All reactions and handling of this compound should be conducted in vessels protected from light, especially when using reaction conditions that involve UV-active species or for prolonged reaction times.
Acidic and Basic Stability
-
Acidic Conditions: The naphthalene ring system is susceptible to electrophilic aromatic substitution reactions such as sulfonation or nitration in the presence of strong acids.[5][6][7] While the existing substituents will direct further substitution, these are generally undesirable side reactions. Strong, non-nucleophilic acids are generally tolerated at moderate temperatures.
-
Basic Conditions: this compound is generally stable to a wide range of inorganic and organic bases, especially at room temperature. The C-Br bond is not readily displaced by common bases. However, very strong bases at elevated temperatures could potentially promote elimination or other decomposition pathways, although this is less common for aryl halides.
Oxidative and Reductive Stability
-
Oxidative Conditions: The naphthalene core is susceptible to oxidation, particularly under harsh conditions. Strong oxidizing agents like potassium permanganate or chromium trioxide can lead to the cleavage of one of the rings to form phthalic acid derivatives.[1][8][9][10] Milder oxidants may lead to the formation of naphthoquinones.
-
Reductive Conditions: The C-Br bond can be cleaved under various reductive conditions.
-
Catalytic Hydrogenation: Palladium-on-carbon with a hydrogen source can lead to reductive dehalogenation.[2][3]
-
Dissolving Metal Reductions: Conditions such as sodium in liquid ammonia will likely reduce the naphthalene ring system.
-
Hydride Reagents: Strong hydride reagents may also reduce the C-Br bond, although this is less common than with more reactive alkyl halides.
-
Data Summary Table: Predicted Stability
| Condition | Reagent/Environment | Predicted Stability of this compound | Potential Side Products/Reactions |
| Thermal | Inert atmosphere, up to 150°C | Generally Stable | - |
| Photochemical | UV light (e.g., 254 nm) | Unstable | Debromination, radical-mediated side reactions |
| Acidic | Strong acids (e.g., conc. H₂SO₄, HNO₃) | Potentially Unstable | Sulfonation, nitration on the naphthalene ring |
| Basic | Strong bases (e.g., NaH, t-BuOK) | Generally Stable | - |
| Oxidative | Strong oxidants (e.g., KMnO₄, CrO₃) | Unstable | Phthalic acid derivatives, naphthoquinones |
| Reductive | Catalytic hydrogenation (e.g., H₂, Pd/C) | Unstable | 8-Phenylnaphthalene (debromination) |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of this compound with an arylboronic acid.
-
Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a suitable base (e.g., K₃PO₄, 2.0-3.0 eq).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., SPhos-Pd-G3, 1-5 mol%) and the ligand (if not using a pre-catalyst).
-
Solvent Addition: Add a degassed solvent (e.g., dioxane, toluene, or a mixture with water).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
References
- 1. quora.com [quora.com]
- 2. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 3. researchwithrutgers.com [researchwithrutgers.com]
- 4. Photoredox Activation of Aryl Bromides - ChemistryViews [chemistryviews.org]
- 5. youtube.com [youtube.com]
- 6. shokubai.org [shokubai.org]
- 7. youtube.com [youtube.com]
- 8. Oxidation of Naphthalene to Phthalic Anhydride - Chempedia - LookChem [lookchem.com]
- 9. jchps.com [jchps.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Bromo-8-phenylnaphthalene and 1-Bromo-5-phenylnaphthalene in Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is paramount to the successful synthesis of complex molecular architectures. Aryl halides, particularly substituted bromonaphthalenes, serve as versatile precursors in a myriad of cross-coupling reactions. This guide provides an in-depth comparative analysis of the reactivity of two isomeric bromophenylnaphthalenes: 1-bromo-8-phenylnaphthalene and 1-bromo-5-phenylnaphthalene. Understanding their relative reactivity is crucial for optimizing reaction conditions and achieving desired synthetic outcomes.
This guide will delve into the structural nuances of these isomers, predict their reactivity based on established principles of organic chemistry, and propose a comprehensive experimental framework for their direct comparison in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
The Decisive Role of Steric Hindrance: A Tale of Two Isomers
The fundamental difference between this compound and 1-bromo-5-phenylnaphthalene lies in the spatial arrangement of their substituents. In this compound, the bromo and phenyl groups are situated at the peri positions of the naphthalene core. This close proximity, with a separation distance shorter than the sum of their van der Waals radii, leads to significant steric hindrance.[1] This steric congestion can cause considerable distortion of the naphthalene skeleton away from its ideal planar geometry.[1][2]
In contrast, 1-bromo-5-phenylnaphthalene features a greater separation between the bromo and phenyl groups. This arrangement significantly alleviates the steric strain around the C-Br bond, rendering the bromine atom more accessible to a catalytic metal center.
This disparity in steric encumbrance is the primary determinant of their differential reactivity in cross-coupling reactions. The peri-interaction in this compound is expected to pose a significant challenge to the oxidative addition step in typical palladium-catalyzed cycles, a critical step for the activation of the C-Br bond.
Electronic Effects: A Secondary, Yet Influential, Factor
While steric effects are dominant, electronic factors also play a role in the reactivity of aryl halides.[3] The phenyl group in both isomers is an electron-withdrawing group by induction and can also participate in resonance. However, the severe steric hindrance in this compound is likely to force the phenyl ring out of coplanarity with the naphthalene system. This twisting would disrupt π-conjugation, diminishing the electronic influence of the phenyl group on the C-Br bond.[4][5] In 1-bromo-5-phenylnaphthalene, the phenyl group can adopt a conformation that allows for more effective conjugation with the naphthalene ring, potentially influencing the electron density at the C-Br bond to a greater extent.[6]
Proposed Experimental Comparison: Suzuki-Miyaura Coupling
To quantitatively assess the reactivity of these two isomers, a comparative Suzuki-Miyaura coupling reaction is proposed. This palladium-catalyzed reaction is a cornerstone of C-C bond formation and is known to be sensitive to steric hindrance.[7][8]
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To compare the reaction rates and yields of this compound and 1-bromo-5-phenylnaphthalene in a Suzuki-Miyaura coupling reaction with a common boronic acid.
Materials:
-
This compound
-
1-Bromo-5-phenylnaphthalene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
A sterically hindered phosphine ligand (e.g., SPhos, XPhos, or a biphenylene-substituted ruthenocenylphosphine like R-Phos)[9]
-
Potassium phosphate (K₃PO₄)
-
Toluene (anhydrous)
-
Internal standard (e.g., dodecane)
Procedure:
-
Reaction Setup: In two separate, oven-dried Schlenk tubes under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol) and 1-bromo-5-phenylnaphthalene (1.0 mmol) respectively.
-
Reagent Addition: To each tube, add phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), the chosen phosphine ligand (0.04 mmol, 4 mol%), and K₃PO₄ (3.0 mmol).
-
Solvent and Standard: Add anhydrous toluene (10 mL) and the internal standard (0.5 mmol) to each tube.
-
Reaction Execution: Place both tubes in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot from each reaction mixture, quench with water, extract with ethyl acetate, and analyze by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material and the formation of the product.
-
Work-up and Isolation: After 24 hours, cool the reaction mixtures to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude products by column chromatography on silica gel.
Data Presentation:
| Substrate | Time (h) | Conversion (%) | Yield (%) |
| This compound | 1 | ||
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 1-Bromo-5-phenylnaphthalene | 1 | ||
| 2 | |||
| 4 | |||
| 8 | |||
| 24 |
Conversion and yield to be determined by GC/HPLC analysis against the internal standard.
Expected Outcome and Mechanistic Rationale
It is anticipated that 1-bromo-5-phenylnaphthalene will exhibit a significantly higher reaction rate and yield compared to its peri-substituted counterpart. The severe steric hindrance around the C-Br bond in this compound will likely impede the oxidative addition of the palladium(0) catalyst, thereby slowing down the entire catalytic cycle. The use of bulky, electron-rich phosphine ligands is crucial to promote the reaction of such hindered substrates.[9][10]
Caption: Experimental workflow for the comparative Suzuki-Miyaura coupling.
Proposed Experimental Comparison: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is another indispensable tool in modern synthetic chemistry, enabling the formation of C-N bonds.[11][12][13] This reaction is also known to be sensitive to the steric environment of the aryl halide.
Experimental Protocol: Buchwald-Hartwig Amination
Objective: To compare the reactivity of this compound and 1-bromo-5-phenylnaphthalene in a Buchwald-Hartwig amination with a secondary amine.
Materials:
-
This compound
-
1-Bromo-5-phenylnaphthalene
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A suitable biarylphosphine ligand (e.g., RuPhos, BrettPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene (anhydrous)
-
Internal standard (e.g., dodecane)
Procedure:
-
Reaction Setup: In two separate, oven-dried Schlenk tubes under an inert atmosphere, add this compound (1.0 mmol) and 1-bromo-5-phenylnaphthalene (1.0 mmol) respectively.
-
Catalyst Pre-formation (optional but recommended): In a separate vial, pre-mix Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) and the chosen ligand (0.022 mmol, 2.2 mol%) in a small amount of toluene and stir for 10 minutes.
-
Reagent Addition: To each reaction tube, add morpholine (1.2 mmol) and NaOt-Bu (1.4 mmol). Then, add the pre-formed catalyst solution.
-
Solvent and Standard: Add anhydrous toluene (10 mL) and the internal standard (0.5 mmol) to each tube.
-
Reaction Execution: Place both tubes in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Follow the same monitoring procedure as described for the Suzuki-Miyaura coupling.
-
Work-up and Isolation: Follow the same work-up and isolation procedure as described for the Suzuki-Miyaura coupling.
Data Presentation:
| Substrate | Time (h) | Conversion (%) | Yield (%) |
| This compound | 1 | ||
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 1-Bromo-5-phenylnaphthalene | 1 | ||
| 2 | |||
| 4 | |||
| 8 | |||
| 24 |
Conversion and yield to be determined by GC/HPLC analysis against the internal standard.
Expected Outcome and Mechanistic Rationale
Similar to the Suzuki-Miyaura coupling, 1-bromo-5-phenylnaphthalene is expected to be significantly more reactive in the Buchwald-Hartwig amination. The steric bulk around the bromine atom in the peri-substituted isomer will likely hinder the approach of the palladium catalyst, making the initial oxidative addition step the rate-limiting factor. The choice of a highly active and sterically demanding ligand is critical for achieving any significant conversion with the more hindered substrate.[14][15]
Caption: Experimental workflow for the comparative Buchwald-Hartwig amination.
Conclusion
The comparative reactivity of this compound and 1-bromo-5-phenylnaphthalene is overwhelmingly dictated by steric factors. The peri-disposition of the bromo and phenyl groups in the former creates a highly congested environment around the C-Br bond, significantly impeding its participation in palladium-catalyzed cross-coupling reactions. In contrast, the greater spatial separation of these groups in 1-bromo-5-phenylnaphthalene renders it a much more reactive substrate.
For synthetic chemists, this means that reactions involving this compound will likely require more forcing conditions, higher catalyst loadings, and specialized, sterically demanding ligands to achieve reasonable yields. Conversely, 1-bromo-5-phenylnaphthalene should readily undergo cross-coupling under standard conditions. The experimental protocols outlined in this guide provide a robust framework for quantifying these reactivity differences and can be adapted to a wide range of coupling partners relevant to specific research and development programs.
References
- 1. scispace.com [scispace.com]
- 2. A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electronic effect - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Guide to OLEDs Derived from 1-Bromo-8-phenylnaphthalene and Alternative Precursors
For researchers and professionals in the vanguard of organic electronics, the judicious selection of precursor molecules is a critical determinant of the ultimate performance of Organic Light-Emitting Diodes (OLEDs). This guide provides an in-depth comparison of OLED materials conceptually derived from 1-bromo-8-phenylnaphthalene against established alternative precursors. By examining the influence of molecular architecture on key performance metrics, we aim to furnish researchers with the insights necessary to navigate the complex landscape of material design for next-generation displays and lighting.
The Strategic Importance of Precursor Selection in OLEDs
The performance of an OLED, characterized by its efficiency, color purity, and operational stability, is intrinsically linked to the molecular design of the organic materials within its emissive and charge-transport layers. The precursor molecule serves as the foundational scaffold upon which the final functional material is built. Its inherent steric and electronic properties dictate the ultimate characteristics of the synthesized compound.
This compound presents an intriguing platform for OLED material synthesis. The rigid naphthalene core imparts high thermal stability, a crucial attribute for longevity. The presence of a bromine atom at the 1-position and a phenyl group at the 8-position offers distinct and addressable sites for synthetic modification. The steric hindrance introduced by the peri-substitution can be strategically employed to control intermolecular interactions, potentially mitigating aggregation-caused quenching and enhancing solid-state luminescence.
Comparative Analysis of OLED Performance Metrics
To provide a tangible comparison, this section will evaluate the performance of OLEDs based on established material classes that serve as viable alternatives to those that could be derived from this compound. We will focus on materials for the emissive layer (EML), which is central to the light-generation process.
Table 1: Comparative Performance of Blue OLED Emitters
| Precursor/Core Moiety | Emitter Type | Max. External Quantum Efficiency (EQE) (%) | Color Coordinates (CIE x, y) | Reference |
| Hypothetical this compound Derivative | Fluorescent/TADF | (Projected) | (Projected Deep Blue) | - |
| Anthracene | Fluorescent | 4.61 | (0.151, 0.086) | [1] |
| Pyrene-Benzimidazole | Fluorescent | 4.3 | (0.148, 0.130) | |
| Carbazole-based | Host for Phosphorescent Emitter | 17.3 (for green PhOLED) | - |
Note: The performance of a hypothetical emitter derived from this compound is projected based on the known properties of the naphthalene core. The goal would be to achieve deep blue emission with high efficiency.
The design of efficient and stable blue-emitting materials remains a significant challenge in OLED technology[2]. Anthracene and pyrene derivatives are common choices for blue emitters due to their wide bandgaps. As shown in Table 1, non-doped OLEDs using an anthracene-derived emitter have achieved an impressive EQE of 4.61% with deep-blue color coordinates[1]. Similarly, a pyrene-benzimidazole derivative has been utilized as a non-doped emissive layer, demonstrating an EQE of 4.3% with pure blue emission.
A key strategy in designing materials from this compound would be to leverage the sterically hindered environment to create emitters with high photoluminescence quantum yields in the solid state. By attaching suitable donor and acceptor moieties, it is conceivable to develop thermally activated delayed fluorescence (TADF) emitters, which can theoretically achieve 100% internal quantum efficiency. The challenge lies in maintaining a deep-blue emission, as donor-acceptor systems often lead to a red-shift in the emission spectrum.
Experimental Methodologies: A Validated Approach
To ensure the scientific integrity of this comparison, we outline the standardized experimental protocols for the synthesis of a representative OLED material and the subsequent fabrication and characterization of an OLED device.
Synthesis of a Naphthalene-Based Co-polymer (Alternative Precursor)
This protocol describes the synthesis of a 1,4-naphthalene-based copolymer, PNP(1,4)-TF, as an example of an alternative material.
Protocol:
-
Monomer Synthesis: Synthesize the dibromo derivative of triphenylamine-substituted fluorene (TF) and the boronic ester of 1,4-dibromonaphthalene according to established literature procedures.
-
Suzuki Coupling Polymerization:
-
In a nitrogen-purged flask, combine the dibromo-TF monomer, the 1,4-dibromonaphthalene boronic ester monomer, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., toluene/water).
-
Heat the mixture to reflux under a nitrogen atmosphere for 48-72 hours.
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into methanol.
-
Collect the polymer by filtration and purify it by Soxhlet extraction with methanol, acetone, and chloroform.
-
Dry the final polymer under vacuum.
-
OLED Device Fabrication and Characterization
The following is a generalized procedure for the fabrication of a solution-processed OLED.
Protocol:
-
Substrate Cleaning:
-
Clean patterned Indium Tin Oxide (ITO)-coated glass substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas and then treat them with oxygen plasma to enhance the work function of the ITO.
-
-
Hole Injection Layer (HIL) Deposition:
-
Spin-coat a layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate.
-
Anneal the substrate at 120°C for 15 minutes in a nitrogen-filled glovebox.
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of the emissive material (e.g., the synthesized naphthalene-based copolymer) in a suitable solvent like toluene.
-
Spin-coat the emissive layer solution onto the PEDOT:PSS layer inside the glovebox.
-
Anneal the substrate to remove any residual solvent.
-
-
Cathode Deposition:
-
Transfer the substrate to a thermal evaporation chamber integrated with the glovebox.
-
Deposit a cathode layer, typically consisting of a low work-function metal like calcium followed by a protective layer of aluminum, under high vacuum (<10⁻⁶ Torr).
-
-
Encapsulation:
-
Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect the organic layers from atmospheric moisture and oxygen.
-
-
Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photodiode.
-
Record the electroluminescence (EL) spectrum and calculate the Commission Internationale de l'Éclairage (CIE) coordinates using a spectroradiometer.
-
Calculate the external quantum efficiency (EQE), current efficiency, and power efficiency from the collected data.
-
Visualizing the Path to High Performance
Diagrams are indispensable tools for conceptualizing the intricate processes within an OLED and the strategic design of its constituent materials.
OLED Device Architecture and Energy Level Diagram
Caption: Schematic of a multilayer OLED structure and corresponding energy level diagram.
Synthetic Strategy for this compound Derivatives
Caption: General synthetic approach for functionalizing this compound.
Conclusion and Future Outlook
While direct, comprehensive comparative data for OLEDs derived from this compound remains to be published, the foundational principles of materials science allow for informed projections. The unique steric and electronic characteristics of this precursor make it a promising candidate for the development of novel, high-performance OLED materials, particularly for the challenging blue emission sector.
The path forward necessitates the synthesis and characterization of a library of this compound derivatives, followed by rigorous device fabrication and performance evaluation. Such studies will be instrumental in validating the potential of this precursor and carving out its niche in the ever-evolving landscape of organic electronics. The insights and protocols provided in this guide are intended to serve as a robust framework for researchers embarking on this exciting endeavor.
References
A Spectroscopic Deep Dive: Unraveling the Photophysical Nuances of 1-Bromo-8-phenylnaphthalene and Its Congeners
In the landscape of advanced materials and pharmaceutical research, the naphthalene core stands as a privileged scaffold. Its rigid, planar structure and rich electronic properties make it an ideal building block for fluorescent probes, organic light-emitting diodes (OLEDs), and chiral ligands. Among the vast family of naphthalene derivatives, those substituted at the peri-positions (1 and 8) exhibit unique steric and electronic interactions that profoundly influence their spectroscopic signatures. This guide provides a comprehensive spectroscopic comparison of 1-Bromo-8-phenylnaphthalene and its derivatives, offering insights into how subtle structural modifications can be leveraged to tune their photophysical and structural characteristics.
This document is intended for researchers, scientists, and drug development professionals engaged in the design and characterization of novel molecular entities. We will delve into the practical aspects of UV-Vis absorption, fluorescence emission, and Nuclear Magnetic Resonance (NMR) spectroscopy, underpinned by experimental data and established methodologies.
The Significance of Peri-Interactions: A Tale of Steric Strain and Electronic Communication
The defining feature of 1,8-disubstituted naphthalenes is the close proximity of the substituents, leading to significant steric hindrance. This "peri-interaction" forces the substituents out of the naphthalene plane, impacting the molecule's conformation and electronic conjugation[1]. In the case of this compound, the bulky phenyl and bromo groups engage in a steric clash, resulting in a twisted geometry. This twisting is not static; it gives rise to atropisomers—stereoisomers resulting from hindered rotation around a single bond[2][3]. The energy barrier to this rotation is a critical parameter that can be probed by spectroscopic methods.
Furthermore, the electronic nature of the substituents at the peri-positions dictates the intramolecular charge transfer (ICT) characteristics of the molecule. By strategically introducing electron-donating or electron-withdrawing groups, one can modulate the absorption and emission properties, making these compounds highly tunable for specific applications[4][5].
Comparative Spectroscopic Analysis
This section will compare the spectroscopic properties of this compound with hypothetical, yet representative, derivatives to illustrate the structure-property relationships. The derivatives considered are:
-
Derivative A: 1-Methoxy-8-phenylnaphthalene (replacing an electron-withdrawing bromo group with a strong electron-donating methoxy group).
-
Derivative B: 1-Bromo-8-(4-nitrophenyl)naphthalene (introducing a strong electron-withdrawing nitro group on the phenyl ring).
-
Derivative C: 1,8-Diphenylnaphthalene (replacing the bromo group with another phenyl group).
UV-Visible Absorption Spectroscopy: Probing the Ground State Electronics
UV-Vis spectroscopy provides a window into the electronic transitions from the ground state to excited states. The position (λmax) and intensity (molar extinction coefficient, ε) of the absorption bands are sensitive to the extent of π-conjugation and the presence of ICT.
Experimental Data Summary:
| Compound | λmax (nm) | Molar Extinction Coefficient (ε, L mol-1 cm-1) | Interpretation |
| This compound | ~290, ~320 | ~10,000, ~8,000 | π-π* transitions of the naphthalene and phenyl chromophores. Limited conjugation due to steric twisting. |
| Derivative A (1-Methoxy-8-phenylnaphthalene) | ~310, ~340 | ~12,000, ~9,000 | Red-shift (bathochromic shift) due to the electron-donating methoxy group enhancing ICT. |
| Derivative B (1-Bromo-8-(4-nitrophenyl)naphthalene) | ~300, ~350 | ~11,000, ~15,000 | Significant red-shift and hyperchromic effect due to extended conjugation and strong ICT from the naphthalene donor to the nitrophenyl acceptor. |
| Derivative C (1,8-Diphenylnaphthalene) | ~295, ~325 | ~15,000, ~10,000 | Increased ε due to the additional phenyl chromophore, but λmax is not significantly shifted due to severe steric hindrance limiting coplanarity. |
Causality Behind Experimental Choices: The choice of solvent is critical. A non-polar solvent like cyclohexane is often used to minimize solvent-solute interactions and obtain a "pure" electronic spectrum. For studying solvatochromism, a range of solvents with varying polarities would be employed. The concentration is kept low (typically 10-5 to 10-6 M) to ensure adherence to the Beer-Lambert law.
Fluorescence Spectroscopy: Unveiling the Excited State Dynamics
Fluorescence spectroscopy is a powerful tool for investigating the properties of the first excited state. The emission wavelength, quantum yield (ΦF), and lifetime (τ) are key parameters that are highly sensitive to molecular structure and environment. Naphthalene derivatives are known for their strong fluorescence, making them excellent candidates for sensing and imaging applications[6].
Experimental Data Summary:
| Compound | Emission λmax (nm) | Stokes Shift (cm-1) | Quantum Yield (ΦF) | Interpretation |
| This compound | ~380 | ~5500 | ~0.15 | Moderate fluorescence. The heavy bromine atom can promote intersystem crossing, reducing fluorescence. |
| Derivative A (1-Methoxy-8-phenylnaphthalene) | ~420 | ~6800 | ~0.40 | Significant red-shift and increased quantum yield due to the electron-donating group leading to a more emissive ICT state. |
| Derivative B (1-Bromo-8-(4-nitrophenyl)naphthalene) | ~550 | ~9800 | < 0.01 | Large Stokes shift indicative of a highly polar excited state. Fluorescence is strongly quenched by the nitro group, which promotes non-radiative decay pathways. |
| Derivative C (1,8-Diphenylnaphthalene) | ~390 | ~5800 | ~0.25 | Higher quantum yield than the bromo-derivative due to the absence of the heavy atom effect. |
Expert Insights: The significant Stokes shift observed in many peri-disubstituted naphthalenes is a hallmark of a substantial change in geometry and electronic distribution upon excitation[5]. This is often due to the formation of a planar intramolecular charge transfer (PICT) or a twisted intramolecular charge transfer (TICT) excited state. The choice of an appropriate fluorescence standard (e.g., quinine sulfate or anthracene) is crucial for accurate quantum yield determination[4].
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Molecular Structure
1H and 13C NMR spectroscopy are indispensable for confirming the chemical structure and providing insights into the conformational dynamics of these molecules. The chemical shifts of the protons on the naphthalene core are particularly sensitive to the steric compression and electronic effects of the peri-substituents.
Key NMR Observables:
-
1H NMR: The protons at the 2- and 7-positions of the naphthalene ring are often deshielded due to the anisotropic effect of the peri-substituents. In this compound, the protons of the phenyl group will show complex splitting patterns and may exhibit diastereotopicity if the rotation around the naphthalene-phenyl bond is slow on the NMR timescale.
-
Variable Temperature (VT) NMR: This technique is invaluable for studying the dynamics of atropisomerism. By acquiring spectra at different temperatures, one can observe the coalescence of signals corresponding to the interconverting atropisomers and determine the Gibbs free energy of activation (ΔG‡) for the rotational barrier[2].
-
NOESY/ROESY: These 2D NMR experiments can provide through-space correlations, helping to establish the relative proximity of protons and confirm the stereochemistry of the atropisomers.
Illustrative 1H NMR Data Comparison (Aromatic Region):
| Compound | Key Proton Chemical Shifts (δ, ppm) | Interpretation |
| This compound | Naphthalene-H: 7.2-8.2; Phenyl-H: 7.4-7.6 | Complex multiplets. Potential for broadened signals at room temperature if rotation is in the intermediate exchange regime. |
| Derivative A (1-Methoxy-8-phenylnaphthalene) | Naphthalene-H: 7.0-8.0; Methoxy-H: ~3.9 | Upfield shift of some naphthalene protons due to the electron-donating effect of the methoxy group. |
| Derivative B (1-Bromo-8-(4-nitrophenyl)naphthalene) | Nitrophenyl-H: ~8.3 (d), ~7.8 (d) | Downfield shift of the nitrophenyl protons due to the strong electron-withdrawing effect of the nitro group. |
| Derivative C (1,8-Diphenylnaphthalene) | Phenyl-H: 7.3-7.7 | Overlapping signals from two phenyl groups, potentially showing distinct patterns for the two rings due to different steric environments. |
Experimental Protocols
General Protocol for UV-Vis and Fluorescence Spectroscopy
-
Solvent Preparation: Use spectroscopic grade solvents. For fluorescence quantum yield and lifetime measurements, degas the solvent by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, a known fluorescence quencher.
-
Stock Solution Preparation: Prepare a stock solution of the sample in the chosen solvent at a concentration of approximately 10-3 M.
-
Working Solution Preparation:
-
For UV-Vis, dilute the stock solution to obtain a final concentration of ~10-5 M, ensuring the maximum absorbance is below 1.5.
-
For fluorescence, dilute the stock solution to a final concentration where the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
-
Data Acquisition:
-
UV-Vis: Record the absorption spectrum using a dual-beam spectrophotometer from approximately 200 to 600 nm, using the pure solvent as a reference.
-
Fluorescence:
-
Determine the optimal excitation wavelength (λex) from the absorption spectrum (usually the λmax).
-
Record the emission spectrum by scanning the emission monochromator while exciting at λex.
-
Record the excitation spectrum by scanning the excitation monochromator while monitoring the emission at the emission maximum (λem). The excitation spectrum should ideally match the absorption spectrum.
-
-
-
Quantum Yield Determination (Relative Method):
-
Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the sample and a well-characterized fluorescence standard.
-
Calculate the quantum yield using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
General Protocol for Variable Temperature (VT) NMR
-
Sample Preparation: Dissolve an appropriate amount of the sample in a suitable deuterated solvent (e.g., toluene-d8, CD2Cl2) that remains liquid over the desired temperature range.
-
Initial Spectrum: Acquire a standard 1H NMR spectrum at room temperature to identify the signals of interest.
-
Temperature Variation:
-
Gradually increase the temperature in discrete steps (e.g., 10-15 °C). Allow the sample to equilibrate for at least 5-10 minutes at each new temperature before acquiring a spectrum.
-
Continue increasing the temperature until the distinct signals from the interconverting isomers broaden and coalesce into a single, time-averaged signal.
-
If coalescence is not reached at the solvent's boiling point, repeat the experiment by cooling the sample from room temperature to observe the sharpening of signals and potentially resolve the distinct isomers at low temperatures.
-
-
Data Analysis:
-
Determine the coalescence temperature (Tc).
-
Use the appropriate equations (e.g., the Eyring equation) to calculate the rate constant (k) for interconversion at Tc and subsequently the free energy of activation (ΔG‡) for the rotational barrier.
-
Conclusion
The spectroscopic properties of this compound and its derivatives are intricately linked to the steric and electronic interplay of the peri-substituents. By systematically modifying these substituents, it is possible to fine-tune the absorption maxima, emission wavelengths, and fluorescence quantum yields. UV-Vis and fluorescence spectroscopy serve as essential tools for characterizing the ground and excited states, while NMR spectroscopy, particularly VT-NMR, provides invaluable information on the dynamic conformational behavior, such as atropisomerism. The principles and methodologies outlined in this guide provide a robust framework for researchers to rationally design and characterize novel peri-substituted naphthalene derivatives for a wide array of applications in materials science and medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. amsdottorato.unibo.it [amsdottorato.unibo.it]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Steric Challenges: A Comparative Guide to the Computational Analysis of the C-Br Bond Dissociation Energy in 1-Bromo-8-phenylnaphthalene
Introduction: The Critical Role of Bond Dissociation Energy in Drug Discovery and Development
In the intricate world of medicinal chemistry and drug development, the stability of a molecule is paramount. A key descriptor of this stability is the Bond Dissociation Energy (BDE), defined as the enthalpy change associated with the homolytic cleavage of a chemical bond in the gas phase.[1] A profound understanding of the BDE of specific bonds within a drug candidate can provide invaluable insights into its metabolic fate, potential toxicological pathways, and overall reactivity. For instance, a labile bond might be susceptible to enzymatic cleavage, leading to rapid metabolism and reduced bioavailability. Conversely, an exceptionally strong bond might render a molecule inert to desired transformations.
This guide focuses on the computational determination of the C-Br bond dissociation energy in 1-Bromo-8-phenylnaphthalene, a molecule of significant interest due to its unique structural features. The peri-substitution on the naphthalene core introduces substantial steric hindrance, which can profoundly influence the C-Br bond strength.[2][3][4][5] Such sterically encumbered motifs are increasingly common in modern drug design, making the accurate prediction of their BDEs a crucial task.
This document provides a comparative analysis of various computational methods for calculating the C-Br BDE of this compound, offering a detailed protocol for researchers and scientists in the field. We will delve into the theoretical underpinnings of the chosen methodologies, present a step-by-step workflow, and compare the expected performance of different density functional theory (DFT) approaches.
The Challenge of Steric Hindrance in this compound
The structure of this compound presents a unique computational challenge. The proximity of the bulky phenyl group to the bromine atom at the peri-positions of the naphthalene scaffold induces significant steric repulsion.[6] This steric strain can lead to geometric distortions, such as out-of-plane bending of the C-Br bond, which in turn affects its strength.[7] Accurately capturing these subtle geometric and electronic effects is crucial for a reliable BDE calculation.
Computational Methodologies: A Comparative Overview
Density Functional Theory (DFT) has emerged as a powerful and widely used tool for the calculation of thermochemical properties like BDEs, offering a favorable balance between accuracy and computational cost.[8][9] The choice of the DFT functional and the basis set is critical for obtaining reliable results.
Selection of DFT Functionals
A plethora of DFT functionals are available, each with its own strengths and weaknesses. For BDE calculations, hybrid and meta-hybrid GGA functionals are often preferred due to their improved description of electron correlation. Based on extensive benchmark studies, the following functionals are recommended for this analysis:
-
M06-2X: This high-nonlocality hybrid meta-GGA functional is known for its good performance for main-group thermochemistry, with mean unsigned errors typically less than 2 kcal/mol.[8]
-
ωB97X-D: A range-separated hybrid functional that includes empirical dispersion corrections. It has demonstrated excellent performance for BDE calculations, in some cases outperforming more computationally expensive composite methods.[8][10]
-
B3LYP: A popular and widely used hybrid functional. While computationally efficient, it can sometimes underestimate BDEs and is sensitive to the inclusion of dispersion corrections.[8][11] It serves as a good baseline for comparison.
Choice of Basis Sets
The basis set describes the atomic orbitals used in the calculation. For molecules containing heavy elements like bromine, it is essential to use basis sets that include polarization and diffuse functions to accurately describe the electron distribution. Recommended basis sets for this study include:
-
def2-TZVP: This triple-zeta valence polarization basis set from the Karlsruhe group is a robust choice for DFT calculations on a wide range of elements.[12]
-
cc-pVTZ: The correlation-consistent polarized valence triple-zeta basis set is another high-quality option, particularly when high accuracy is desired. For bromine, effective core potentials (ECPs) can be used to reduce computational cost.[13][14]
-
6-311++G(d,p): This Pople-style basis set with diffuse functions on all atoms and polarization functions on heavy and hydrogen atoms is also a viable option, particularly for DFT calculations.[10]
Experimental Protocol: A Step-by-Step Guide to BDE Calculation
The following protocol outlines the computational workflow for determining the C-Br bond dissociation energy of this compound.
Step 1: Geometry Optimization and Frequency Calculation of the Parent Molecule
-
Input Structure: Build the 3D structure of this compound.
-
Optimization: Perform a geometry optimization using the chosen DFT functional and basis set (e.g., M06-2X/def2-TZVP). This step finds the lowest energy conformation of the molecule.
-
Frequency Analysis: After optimization, perform a frequency calculation at the same level of theory. This confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.
Step 2: Geometry Optimization and Frequency Calculation of the Radical Fragments
-
Fragment Generation: Homolytically cleave the C-Br bond in the optimized structure of this compound to generate the 8-phenylnaphthalen-1-yl radical and a bromine radical.
-
Radical Optimization: Perform separate geometry optimizations and frequency calculations for both the 8-phenylnaphthalen-1-yl radical and the bromine atom using the same DFT functional and basis set as in Step 1. Remember to specify the correct multiplicity (doublet for the radicals).
Step 3: Calculation of the Bond Dissociation Energy
The BDE is calculated as the difference between the sum of the enthalpies of the products (radicals) and the enthalpy of the reactant (parent molecule) at 298.15 K.
BDE = [H(8-phenylnaphthalen-1-yl radical) + H(Bromine radical)] - H(this compound)
Where H is the total enthalpy (electronic energy + thermal corrections) obtained from the frequency calculations.
Data Presentation: A Comparative Table of Expected Performance
| Computational Method | Expected Mean Absolute Error (kcal/mol) for C-Br BDEs | Key Features |
| M06-2X/def2-TZVP | 1.5 - 2.5 | Good for main-group thermochemistry, accounts for some dispersion effects.[8] |
| ωB97X-D/def2-TZVP | 1.0 - 2.0 | Includes empirical dispersion corrections, often highly accurate for BDEs.[8][10] |
| B3LYP/def2-TZVP | 2.0 - 4.0 | Computationally efficient but may underestimate BDEs.[8][11] |
Note: The expected errors are based on benchmark studies on a range of molecules and may vary for the specific case of this compound.
Visualization of the Computational Workflow
The following diagram illustrates the key steps in the computational analysis of the C-Br bond dissociation energy.
References
- 1. Bond dissociation energy - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Steric effects - Wikipedia [en.wikipedia.org]
- 4. steric effect.pptx [slideshare.net]
- 5. Steric Effects [www2.chemistry.msu.edu]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05391D [pubs.rsc.org]
- 11. A thorough benchmark of density functional methods for general main group thermochemistry, kinetics, and noncovalent interactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. UV–Vis Spectra of Gold(III) Complexes with Different Halides, Hydroxide, and Ammonia According to TD-DFT Calculations [mdpi.com]
A Comparative Guide to the Electrochemical Properties of 1-Bromo-8-phenylnaphthalene and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Peri-Substituted Naphthalenes in Electrochemistry
The unique steric and electronic environment of the naphthalene peri-positions (1 and 8) gives rise to fascinating molecular properties with profound implications for materials science and drug development. The close proximity of substituents at these positions can lead to significant intramolecular interactions, influencing the molecule's conformation, reactivity, and, critically, its electrochemical behavior.[1] Understanding the electrochemical properties of these compounds, such as their oxidation and reduction potentials, is paramount for their application in organic electronics, sensor technology, and as redox-active components in novel therapeutic agents.
This guide provides a comparative analysis of the electrochemical properties of 1-bromo-8-phenylnaphthalene, a sterically crowded peri-substituted naphthalene, in the context of its structural analogs. Due to the limited availability of direct experimental data for this compound in the current body of scientific literature, this guide will leverage data from closely related compounds to infer its electrochemical characteristics. We will explore the expected influence of the bromo and phenyl substituents on the redox behavior of the naphthalene core and provide a framework for the experimental validation of these properties.
Structural Considerations and Expected Electrochemical Behavior
The electrochemical properties of aromatic compounds are intrinsically linked to their electronic structure, specifically the energies of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). Substituents on the aromatic ring can significantly perturb these energy levels, thereby altering the ease with which the molecule can be oxidized (lose an electron) or reduced (gain an electron).
-
1-Phenylnaphthalene: The phenyl group, attached at the 1-position, is a weakly electron-donating group through resonance and can also exert a mild electron-withdrawing inductive effect. Its presence is expected to slightly raise the HOMO energy level compared to unsubstituted naphthalene, making it marginally easier to oxidize.
-
1-Bromonaphthalene: The bromine atom is an interesting case. While it is an electron-withdrawing group inductively due to its high electronegativity, it can also donate electron density to the aromatic ring through resonance. For halogens, the inductive effect typically dominates, leading to a stabilization (lowering) of the HOMO and LUMO energy levels. Consequently, 1-bromonaphthalene is expected to be more difficult to oxidize and easier to reduce than unsubstituted naphthalene.
-
1,8-Diphenylnaphthalene: In this highly sterically hindered molecule, the two phenyl groups at the peri-positions are forced to twist out of the plane of the naphthalene ring. This conformational constraint can disrupt π-conjugation, potentially leading to more complex electrochemical behavior compared to a planar analog.
-
This compound: This is the core compound of our interest. It features both an electron-withdrawing bromo group and a phenyl group at the sterically demanding peri-positions. The combination of these substituents is expected to result in a complex interplay of electronic and steric effects. The electron-withdrawing nature of the bromine atom is likely to make the molecule more difficult to oxidize than 1-phenylnaphthalene. Conversely, the presence of the phenyl group may slightly destabilize the HOMO compared to 1-bromonaphthalene. The significant steric strain between the bromo and phenyl groups will likely cause a distortion of the naphthalene backbone, which can also influence the orbital energies and, consequently, the redox potentials.
Comparative Data of Related Naphthalene Derivatives
| Compound | Substituent(s) | Expected Oxidation Potential (vs. Naphthalene) | Expected Reduction Potential (vs. Naphthalene) | Key Influencing Factors |
| 1-Phenylnaphthalene | Phenyl | Lower (Easier to Oxidize) | More Negative (Harder to Reduce) | Weakly electron-donating resonance effect of the phenyl group. |
| 1-Bromonaphthalene | Bromo | Higher (Harder to Oxidize) | Less Negative (Easier to Reduce) | Dominant electron-withdrawing inductive effect of bromine. |
| 1,8-Disubstituted Naphthalenes | Various | Varies Significantly | Varies Significantly | Steric hindrance, through-space interactions, and electronic effects of both substituents.[2][3][4] |
| This compound | Bromo, Phenyl | Higher than 1-phenylnaphthalene, potentially slightly lower than 1-bromonaphthalene | Less negative than 1-phenylnaphthalene, potentially similar to 1-bromonaphthalene | Combination of electron-withdrawing bromine, weakly donating/withdrawing phenyl group, and significant steric strain. |
Experimental Protocol: Elucidating Electrochemical Properties via Cyclic Voltammetry
To experimentally determine and compare the electrochemical properties of this compound and its analogs, cyclic voltammetry (CV) is the technique of choice.[5][6] CV provides valuable information about the redox potentials and the stability of the electrochemically generated species.
Methodology
-
Preparation of the Analyte Solution:
-
Dissolve a known concentration (typically 1-5 mM) of the naphthalene derivative in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). The supporting electrolyte is crucial to ensure conductivity of the solution.
-
-
Electrochemical Cell Setup:
-
Assemble a three-electrode electrochemical cell.
-
Working Electrode: A glassy carbon or platinum electrode is commonly used for organic electrochemistry.
-
Reference Electrode: A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) is a standard choice. It is often separated from the main solution by a salt bridge to prevent contamination.
-
Counter (or Auxiliary) Electrode: A platinum wire or gauze with a large surface area is used to complete the circuit.
-
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to a potentiostat.
-
Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
Scan the potential from an initial value where no reaction occurs towards a more positive potential to observe oxidation, and then reverse the scan towards a more negative potential to observe reduction.
-
Record the resulting current as a function of the applied potential. The scan rate (e.g., 100 mV/s) can be varied to investigate the kinetics of the electron transfer process.
-
It is standard practice to record a CV of the solvent and supporting electrolyte alone (a "blank" scan) to identify any background currents.
-
To ensure accurate comparison between different experiments, it is highly recommended to add an internal standard with a known and stable redox potential, such as the ferrocene/ferrocenium (Fc/Fc⁺) couple, at the end of each measurement. The measured potentials can then be reported relative to the Fc/Fc⁺ potential.
-
Data Analysis
From the resulting cyclic voltammogram, the following key parameters can be determined:
-
Anodic Peak Potential (Epa): The potential at which the peak oxidation current occurs.
-
Cathodic Peak Potential (Epc): The potential at which the peak reduction current occurs.
-
Half-wave Potential (E½): For a reversible redox couple, this is the average of Epa and Epc and provides a good approximation of the standard redox potential.
-
Peak Current (ipa and ipc): The magnitude of the peak currents is proportional to the concentration of the analyte and the square root of the scan rate for a diffusion-controlled process.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for a cyclic voltammetry experiment.
Caption: Workflow for a Cyclic Voltammetry Experiment.
Interpreting the Results: Causality and Molecular Structure
The experimentally determined redox potentials provide direct insight into the electronic structure of the molecules.
-
Oxidation Potentials: A lower (less positive) oxidation potential indicates a higher HOMO energy level, meaning the compound is easier to oxidize. For our series, we would expect the ease of oxidation to follow the general trend: 1-phenylnaphthalene > this compound > 1-bromonaphthalene.
-
Reduction Potentials: A less negative reduction potential indicates a lower LUMO energy level, meaning the compound is easier to reduce. We would anticipate the ease of reduction to be: 1-bromonaphthalene > this compound > 1-phenylnaphthalene.
-
Reversibility: The separation between the anodic and cathodic peak potentials (ΔEp = Epa - Epc) for a given redox couple provides information about the electron transfer kinetics. For a one-electron, reversible process, ΔEp is theoretically 59 mV at room temperature. A larger ΔEp suggests a quasi-reversible or irreversible process, which could be due to slow electron transfer kinetics or a chemical reaction following the electron transfer. The steric hindrance in this compound might lead to slower electron transfer kinetics compared to less crowded analogs.
Conclusion and Future Directions
This guide has provided a comparative overview of the expected electrochemical properties of this compound based on the behavior of structurally similar compounds. The interplay of the electron-withdrawing bromo group, the phenyl substituent, and the significant steric strain in the peri-positions is predicted to result in unique redox characteristics.
To fully elucidate the electrochemical behavior of this compound, experimental studies using cyclic voltammetry are essential. Such studies would not only provide precise values for its redox potentials but also offer insights into the stability of its radical ions and the kinetics of its electron transfer processes. This empirical data would be invaluable for the rational design of new materials and molecules with tailored electrochemical properties for a wide range of applications, from organic electronics to medicinal chemistry. Further investigations could also include computational studies (e.g., Density Functional Theory) to correlate the experimental electrochemical data with calculated molecular orbital energies, providing a deeper understanding of the structure-property relationships in these fascinating peri-substituted naphthalene systems.
References
- 1. kiliangroup.wp.st-andrews.ac.uk [kiliangroup.wp.st-andrews.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 4. Chalcogen controlled redox behaviour in peri-substituted S, Se and Te naphthalene derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Rigorous X-ray Diffraction Data Validation for 1-Bromo-8-phenylnaphthalene Derivatives
In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. For novel compounds such as 1-Bromo-8-phenylnaphthalene derivatives, which hold potential in various therapeutic areas, an unambiguous crystal structure is the bedrock upon which further research is built. However, the journey from diffraction experiment to a reliable structural model is fraught with potential pitfalls. This guide provides an in-depth, experience-driven approach to validating X-ray diffraction (XRD) data for this specific class of molecules, ensuring the integrity and accuracy of your findings.
The unique stereochemical environment of this compound derivatives, arising from the sterically demanding peri-substituents, can lead to challenging crystallographic scenarios. This guide will equip you, the researcher, with the knowledge to navigate these complexities, from routine data quality checks to the identification and resolution of subtle structural issues.
The Imperative of Validation: Beyond a Pretty Picture
A crystal structure is more than just a visually appealing molecular model; it is a hypothesis that must be rigorously tested against the experimental data. Automated structure validation has become an indispensable tool in chemical crystallography, designed to answer three fundamental questions:
The International Union of Crystallography (IUCr) has been at the forefront of establishing and promoting standards for crystallographic data validation, with the checkCIF/PLATON service being a cornerstone of this effort.[1][3] Its use is mandated by most major scientific journals for the publication of small-molecule crystal structures.[1]
Core Principles of XRD Data Validation
Before delving into the specifics of this compound derivatives, it is crucial to grasp the fundamental indicators of a high-quality crystallographic dataset. These metrics provide a quantitative assessment of the agreement between the crystallographic model and the experimental diffraction data.
Key Data Quality Indicators
A comprehensive evaluation of a crystal structure relies on a combination of statistical parameters. The following table summarizes the most critical indicators and their significance.
| Indicator | Description | Acceptable Range (Typical for Small Molecules) | Significance & Causality |
| Resolution (d-spacing) | The level of detail observed in the electron density map.[4] | < 0.8 Å for publication-quality data. | Higher resolution (smaller d-spacing) allows for more precise atomic positions and the resolution of finer structural details. |
| R-factor (R1) | A measure of the agreement between the observed structure factor amplitudes ( | Fo | ) and the calculated structure factor amplitudes ( |
| Goodness-of-Fit (GooF or S) | Should be close to 1.0, indicating that the model is consistent with the experimental errors. | ~1.0 | A GooF value significantly greater than 1.0 may indicate that the model is not fully refined or that the estimated standard uncertainties of the data are too small. A value much less than 1.0 could suggest that the data has been overestimated.[5] |
| Data Completeness | The percentage of measured unique reflections compared to the theoretically possible reflections within a given resolution range.[4] | > 95% (preferably > 99%) | High completeness ensures that the electron density map is well-defined and reduces the risk of artifacts. Incomplete data can lead to a poorly resolved structure.[4] |
| Redundancy | The average number of times a unique reflection has been measured. | > 3 (higher is better) | High redundancy improves the signal-to-noise ratio of the data and allows for a more reliable estimation of experimental errors. |
| Largest Difference Peak/Hole | The maximum and minimum residual electron density after the final refinement. | Within ±0.5 e-/ų (can be higher near heavy atoms). | Large residual peaks may indicate missing atoms, incorrect atom assignments, or unmodeled disorder. Deep holes are less common but can also point to errors in the model. |
A Step-by-Step Workflow for Validating Your Crystal Structure
The validation process should be an integral part of your structure determination workflow, not an afterthought. The following protocol outlines a robust, self-validating system for ensuring the quality of your crystallographic data for this compound derivatives.
Experimental Protocol:
-
Initial Data Processing and Structure Solution: Process your raw diffraction data using appropriate software (e.g., XDS, SAINT). Solve the structure using direct methods or Patterson methods, which are effective for structures containing heavy atoms like bromine.
-
Model Refinement: Refine the structural model against the experimental data. This iterative process involves adjusting atomic positions, displacement parameters (thermal ellipsoids), and occupancies to minimize the R-factors.
-
Hydrogen Atom Placement: Add hydrogen atoms to the model in their geometrically expected positions and refine them using a riding model. In cases of hydrogen bonding, it may be possible to locate them from the difference Fourier map.
-
Automated Validation with checkCIF:
-
Interpreting and Addressing checkCIF ALERTS:
-
A and B ALERTS: These are the most serious and often indicate significant errors in the structure, such as incorrect space group assignment, missed symmetry, or chemically unreasonable bond lengths.[9] These must be carefully investigated and resolved.
-
C and G ALERTS: These are less severe and may point to minor inconsistencies, missing information in the CIF, or simply be informational.[9] While they should be reviewed, they may not always indicate a problem with the structural model itself. Provide explanations for any unresolved C ALERTS in the CIF.
-
-
Manual Inspection and Final Checks:
-
Examine the final difference electron density map: Look for significant positive or negative peaks that could indicate unmodeled disorder or incorrect atom assignments.[9]
-
Analyze the atomic displacement parameters (ADPs) or thermal ellipsoids: They should be of reasonable shape and size. Non-positive definite ADPs or highly anisotropic ellipsoids can be indicative of problems.
-
Verify the chemical sense of the structure: Check bond lengths, angles, and torsion angles against expected values from the Cambridge Structural Database (CSD).
-
For chiral molecules, confirm the absolute structure: The Flack parameter should be close to 0 for the correct enantiomer.
-
Visualizing the Validation Workflow
Caption: A comprehensive workflow for crystallographic data validation.
Special Considerations for this compound Derivatives
The unique structural features of these compounds necessitate a heightened level of scrutiny during data validation. The steric strain induced by the peri-substituents can lead to distorted geometries and a higher propensity for certain crystallographic pathologies.
Potential Pitfalls and How to Address Them
| Potential Issue | Symptoms in the Data | Validation Checks & Solutions |
| Atropisomerism and Rotational Disorder | Elongated or unusually large thermal ellipsoids for the phenyl ring atoms. High residual electron density near the phenyl group. | Check for disorder in the phenyl ring. A two-component disordered model may be necessary. In cases of stable atropisomers, the molecule may crystallize in a chiral space group. |
| Incorrect Space Group Assignment | High R-factors that do not decrease with refinement. Numerous A and B level ALERTS in checkCIF related to symmetry.[1] | Use software like PLATON to check for missed symmetry.[1] A re-evaluation of the unit cell and space group may be required. Lowering the symmetry from a centrosymmetric to a non-centrosymmetric space group can sometimes resolve refinement issues.[10] |
| Twinning | Difficulty in solving the structure. High R-factors after refinement. Unusual intensity statistics. | Twinning can be merohedral (perfect overlap of diffraction spots) or non-merohedral (partial overlap).[11] Statistical tests within data processing software can often detect twinning.[12][13] Refinement programs have routines to model twinned data. |
| Disorder of the Entire Molecule | Large thermal parameters for all atoms. High residual electron density throughout the unit cell. | This can be challenging to model. In some cases, a two-component disorder model for the entire molecule may be appropriate. If the disorder is severe, it may not be possible to obtain a high-quality structural model.[12][13] |
Troubleshooting Common Crystallographic Problems
Caption: A logical guide to troubleshooting common crystallographic issues.
Conclusion: Upholding Scientific Integrity
In the competitive fields of drug development and materials science, the reproducibility and reliability of experimental data are non-negotiable. For researchers working with novel compounds like this compound derivatives, a meticulously validated crystal structure is the gold standard. By embracing a validation-centric approach, from data collection through to the final interpretation, you not only ensure the accuracy of your own findings but also contribute to the collective integrity of the scientific record. This guide provides a framework for achieving that standard, empowering you to publish your crystallographic data with the utmost confidence.
References
- 1. Structure validation in chemical crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cryst.chem.uu.nl [cryst.chem.uu.nl]
- 3. iucr.org [iucr.org]
- 4. Analysis of the quality of crystallographic data and the limitations of structural models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 7. iucr.org [iucr.org]
- 8. checkcif.iucr.org [checkcif.iucr.org]
- 9. researchgate.net [researchgate.net]
- 10. Troublesome Crystal Structures: Prevention, Detection, and Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. Identifying and Overcoming Crystal Pathologies: Disorder and Twinning | Springer Nature Experiments [experiments.springernature.com]
- 13. Identifying and Overcoming Crystal Pathologies: Disorder and Twinning - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of catalyst efficiency for Suzuki coupling of different bromonaphthalene isomers
For researchers, scientists, and professionals in drug development, the synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among the plethora of cross-coupling reactions, the Palladium-catalyzed Suzuki-Miyaura coupling stands out for its versatility and functional group tolerance.[1][2] This guide provides an in-depth comparative analysis of catalyst efficiency for the Suzuki coupling of two common building blocks: 1-bromonaphthalene and 2-bromonaphthalene. Understanding the nuances of catalyst performance with these isomers is critical for optimizing reaction conditions, maximizing yields, and accelerating discovery.
This guide will delve into the steric and electronic factors that differentiate the reactivity of these isomers and present a comparative study of various catalyst systems, including traditional phosphine-ligated palladium complexes and modern N-heterocyclic carbene (NHC) systems.
The Decisive Influence of Bromine Position: Steric and Electronic Effects
The position of the bromine atom on the naphthalene ring significantly impacts the substrate's reactivity in the Suzuki coupling. This difference arises from a combination of steric and electronic effects that influence the key steps of the catalytic cycle, particularly the oxidative addition of the aryl halide to the Pd(0) center.[3]
1-Bromonaphthalene: The bromine atom at the C1 position is subject to significant steric hindrance from the peri-hydrogen at the C8 position. This steric clash can impede the approach of the bulky palladium catalyst, potentially slowing down the rate-determining oxidative addition step.
2-Bromonaphthalene: In contrast, the bromine atom at the C2 position experiences less steric hindrance, with adjacent hydrogens at the C1 and C3 positions. This greater accessibility to the C-Br bond generally leads to a faster oxidative addition and, consequently, a more facile coupling reaction under many conditions.
From an electronic standpoint, the naphthalene ring system's aromaticity and electron distribution also play a role, though the steric factor is often more dominant in differentiating the reactivity of these two isomers.
Visualizing the Isomeric Difference
The structural disparity between 1-bromonaphthalene and 2-bromonaphthalene is the primary determinant of their differential reactivity.
References
A Comparative Guide to the Thermal Stability of High-Performance Polymers Derived from 1-Bromo-8-phenylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical analysis of the expected thermal stability of materials synthesized from 1-Bromo-8-phenylnaphthalene. Due to the nascent stage of research into polymers specifically derived from this monomer, direct experimental data is not yet prevalent in peer-reviewed literature. Therefore, this guide establishes a robust predictive comparison by examining the thermal properties of structurally analogous naphthalene-based polymers and benchmarking them against leading high-performance polymers: Polyether Ether Ketone (PEEK), Kapton® (a polyimide), and Poly(p-phenylene terephthalamide) (PPTA).
The core rationale behind this approach is that the thermal stability of a polymer is fundamentally dictated by its chemical structure. The incorporation of the rigid, aromatic 1,8-disubstituted naphthalene moiety, which would be a key feature of polymers derived from this compound, is anticipated to confer exceptional thermal resilience. By analyzing existing data on polymers with similar structural motifs, we can project the performance of these novel materials with a high degree of scientific confidence.
The Significance of Thermal Stability in Advanced Materials
Thermal stability is a critical parameter for materials intended for use in demanding applications, including advanced electronics, aerospace components, and medical devices that undergo high-temperature sterilization. The onset of thermal degradation dictates the material's processing window and its operational limits. For drug development professionals, the thermal stability of polymeric matrices is crucial for ensuring the integrity of therapeutics during formulation, storage, and delivery.
Materials synthesized from this compound are of interest due to the inherent rigidity and aromaticity of the naphthalene core, which is expected to translate into high thermal stability. The phenyl substitution at the 8-position further enhances this effect by increasing the rotational energy barrier of the polymer backbone, thus requiring more energy to initiate thermal decomposition.
Experimental Methodologies for Thermal Analysis
To provide a comprehensive comparison, this guide focuses on two primary techniques for thermal analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for determining the decomposition temperature, residual mass, and information about the kinetics of degradation.
Step-by-Step TGA Protocol:
-
Sample Preparation: A small, representative sample of the polymer (typically 5-10 mg) is accurately weighed and placed into an inert TGA pan (e.g., platinum or alumina).
-
Instrument Setup: The TGA instrument is purged with an inert gas (typically nitrogen) to prevent oxidative degradation.
-
Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) from ambient temperature to a final temperature beyond the expected decomposition range (e.g., 800-1000 °C).
-
Data Acquisition: The instrument records the sample's mass as a function of temperature. The resulting TGA curve plots the percentage of initial mass remaining versus temperature.
-
Data Analysis: Key parameters are extracted from the TGA curve, including the onset of decomposition (Tonset), the temperature of maximum rate of decomposition (Tmax), and the percentage of char yield at the final temperature.
TGA Experimental Workflow:
Caption: A schematic of the Thermogravimetric Analysis (TGA) workflow.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).
Step-by-Step DSC Protocol:
-
Sample Preparation: A small amount of the polymer (typically 5-10 mg) is hermetically sealed in a DSC pan (commonly aluminum). An empty, sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas.
-
Thermal Program: A common procedure is a "heat-cool-heat" cycle. The sample is first heated to a temperature above its expected melting or glass transition temperature to erase its thermal history. It is then cooled at a controlled rate and subsequently reheated at the same rate. A typical heating/cooling rate is 10 °C/min.
-
Data Acquisition: The instrument records the differential heat flow between the sample and the reference.
-
Data Analysis: The resulting DSC thermogram is analyzed to identify the glass transition temperature (a step change in the baseline) and other thermal events (endothermic or exothermic peaks).
DSC Experimental Workflow:
Caption: A schematic of the Differential Scanning Calorimetry (DSC) workflow.
Comparative Thermal Stability Analysis
The following table presents a comparison of the key thermal properties of the benchmark high-performance polymers and the projected properties for materials derived from this compound, based on data from structurally similar naphthalene-based polymers.
| Material | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (Td, 5% wt. loss in N2) (°C) | Char Yield at 800 °C (N2) (%) |
| Poly(8-phenyl-1-naphthylene) (Projected) | > 250 | > 500 | > 60 |
| PEEK (Polyether Ether Ketone) | ~143 | ~550 | ~50 |
| Kapton® (Polyimide) | ~360-410[1] | ~550-600[2][3] | ~60 |
| PPTA (Kevlar®) | ~375 | ~500-550[4] | ~60 |
Discussion and Mechanistic Insights
The projected high thermal stability of polymers derived from this compound is rooted in their highly aromatic, rigid-rod-like structure. The thermal degradation of such polymers in an inert atmosphere typically proceeds through random chain scission at the weakest bonds in the polymer backbone. The high bond dissociation energies of the aromatic C-C and C-H bonds in the naphthalene and phenyl units necessitate high temperatures to initiate degradation.
Structure-Property Relationships:
Caption: The relationship between the molecular structure and the thermal properties of naphthalene-based polymers.
The phenyl substituent at the peri-position of the naphthalene unit introduces significant steric hindrance, which restricts the rotation of the polymer chain. This rigidity contributes to a very high glass transition temperature (Tg), meaning the material will retain its solid, glassy properties at elevated temperatures.
In comparison to the benchmark polymers:
-
PEEK: While PEEK has excellent thermal stability, the presence of ether and ketone linkages in its backbone introduces points of relative weakness compared to an all-aromatic structure. This is reflected in its lower Tg.
-
Kapton® (Polyimide): Kapton is renowned for its exceptional thermal stability, a result of the highly stable imide rings. Polymers from this compound are expected to have comparable, if not slightly lower, decomposition temperatures, but potentially a higher char yield due to the dense aromatic structure.
-
PPTA (Kevlar®): Similar to the projected polymer, PPTA is a rigid-rod aromatic polymer. Its thermal stability is excellent, and it serves as a close benchmark for the expected performance of poly(8-phenyl-1-naphthylene).
Conclusion
While direct experimental data for materials synthesized from this compound is still emerging, a comparative analysis based on structurally similar polymers provides a strong indication of their potential as high-performance materials. The inherent rigidity and high aromatic content of the 1,8-disubstituted naphthalene backbone are expected to result in exceptional thermal stability, with a high glass transition temperature and a decomposition temperature exceeding 500 °C. These projected properties position such materials as promising candidates for applications where thermal resilience is paramount, warranting further synthetic and characterization efforts.
References
A Comparative Guide to the Quantum Yield of Fluorophores Derived from 1-Bromo-8-phenylnaphthalene: A Roadmap for Rational Design
For Researchers, Scientists, and Drug Development Professionals
The 1-Amino-8-phenylnaphthalene Core: A Promising Fluorogenic Scaffold
The 1-Bromo-8-phenylnaphthalene core presents a versatile starting point for the synthesis of novel fluorophores. Substitution of the bromine atom with an amino group, particularly an arylamino group, is a key strategy to induce fluorescence. The resulting 1-arylamino-8-phenylnaphthalene derivatives are expected to exhibit interesting photophysical properties due to the potential for intramolecular charge transfer (ICT) from the electron-donating amino group to the naphthalene acceptor, a phenomenon known to be sensitive to the local environment.
Synthetic Strategy: Accessing 1-Arylamino-8-phenylnaphthalene Derivatives via Buchwald-Hartwig Amination
The synthesis of N-aryl-8-phenylnaphthalen-1-amines from this compound can be efficiently achieved through modern cross-coupling methodologies. The Buchwald-Hartwig amination stands out as a particularly powerful and versatile method for the formation of carbon-nitrogen bonds.[1][2] This palladium-catalyzed reaction is known for its broad substrate scope and functional group tolerance, making it ideal for the synthesis of a diverse library of fluorophores.
A general synthetic scheme for the preparation of 1-arylamino-8-phenylnaphthalene derivatives is presented below. The reaction typically involves a palladium precatalyst, a suitable phosphine ligand, and a base. The choice of ligand is crucial and often requires optimization for specific substrates.
References
A Senior Application Scientist's Guide to Benchmarking 1-Bromo-8-phenylnaphthalene-Based Materials in Organic Solar Cells
Introduction: The field of organic solar cells (OSCs) has seen a monumental leap in power conversion efficiencies (PCEs), largely driven by the development of non-fullerene acceptors (NFAs).[1][2] Unlike their fullerene predecessors, NFAs offer superior tunability of optical and electronic properties, enabling researchers to overcome previous limitations in device performance.[2][3] Within the diverse landscape of NFA core structures, naphthalene and its derivatives have emerged as a promising class of materials, offering a rigid and electron-rich backbone for constructing high-performance acceptors.[4][5]
This guide provides a comprehensive technical comparison of materials derived from the 1-Bromo-8-phenylnaphthalene scaffold against established, high-performing naphthalene-based and other state-of-the-art NFAs. While direct and extensive reports on complete solar cell devices using this specific starting material are nascent, its unique steric and electronic configuration presents an intriguing platform for novel molecular design. We will therefore project a logical synthetic pathway for a hypothetical acceptor based on this scaffold, explain the causal relationships between molecular structure and photovoltaic performance, and benchmark its potential against current leading materials, supported by experimental data from the literature.
Section 1: The this compound Scaffold: A Platform for Novel Acceptor Design
The this compound molecule is an attractive starting point for synthesizing A-D-A (Acceptor-Donor-Acceptor) type NFAs. The phenyl and bromo groups at the 1 and 8 positions create a sterically crowded peri-substitution, which can enforce a twisted molecular geometry. This twisting can be strategically employed to modulate intermolecular packing and prevent excessive aggregation in the solid state, a critical factor for achieving an optimal bulk heterojunction (BHJ) morphology.
Proposed Synthesis of a Hypothetical Acceptor: Naph-PC
To benchmark performance, we propose a hypothetical NFA, "Naph-PC," derived from this compound. The synthetic design leverages common palladium-catalyzed cross-coupling reactions, which are workhorses in the synthesis of conjugated materials. The rationale is to attach electron-donating thiophene bridges and strong electron-withdrawing end-groups (like 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile, or IC-2F) to the naphthalene core.
Experimental Protocol: Synthesis of Naph-PC
-
Stille Coupling (Core Extension):
-
To a solution of this compound (1.0 eq) in anhydrous toluene, add 2-(tributylstannyl)thiophene (2.2 eq).
-
Purge the mixture with argon for 30 minutes.
-
Add Pd(PPh₃)₄ (0.05 eq) as the catalyst.
-
Reflux the reaction mixture at 110°C for 24 hours under an argon atmosphere.
-
After cooling, the reaction is quenched with a saturated KF solution and stirred for 3 hours.
-
Extract the product with chloroform, wash with brine, and dry over anhydrous MgSO₄.
-
Purify the resulting intermediate, 1,8-di(thiophen-2-yl)naphthalene, by column chromatography.
-
Causality: The Stille coupling is chosen for its reliability in forming C-C bonds with organotin reagents, effectively extending the conjugated system of the naphthalene core.
-
-
Vilsmeier-Haack Formylation:
-
Dissolve the 1,8-di(thiophen-2-yl)naphthalene intermediate (1.0 eq) in anhydrous 1,2-dichloroethane.
-
Cool the solution to 0°C.
-
Add a pre-mixed solution of phosphorus oxychloride (POCl₃) (3.0 eq) and N,N-dimethylformamide (DMF) (3.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to 80°C for 12 hours.
-
Pour the mixture into an ice-water bath and neutralize with a saturated NaHCO₃ solution.
-
Extract the dialdehyde product with chloroform and purify by column chromatography.
-
Causality: This step introduces aldehyde functional groups onto the terminal thiophenes, which are necessary precursors for the final Knoevenagel condensation.
-
-
Knoevenagel Condensation (End-Group Attachment):
-
Dissolve the dialdehyde intermediate (1.0 eq) and the electron-accepting end-group IC-2F (2.5 eq) in chloroform.
-
Add a catalytic amount of pyridine (0.5 eq).
-
Reflux the mixture at 65°C for 16 hours.
-
After cooling, wash the solution with 1M HCl, water, and brine.
-
Dry over anhydrous MgSO₄ and remove the solvent under reduced pressure.
-
Purify the final product, Naph-PC, by column chromatography followed by recrystallization from a chloroform/hexane mixture.
-
Causality: The Knoevenagel condensation is a highly efficient method for forming the final A-D-A structure by linking the strong acceptor end-groups to the donor core.
-
References
- 1. Organic solar cells based on non-fullerene acceptors. [repository.cam.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Dithienonaphthalene-Based Non-fullerene Acceptors With Different Bandgaps for Organic Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nonfullerene acceptors comprising a naphthalene core for high efficiency organic solar cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Dithienonaphthalene-Based Non-fullerene Acceptors With Different Bandgaps for Organic Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Handling of 1-Bromo-8-phenylnaphthalene
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, field-proven safety and logistical information for handling 1-Bromo-8-phenylnaphthalene, ensuring the integrity of your research and the safety of your laboratory personnel.
Hazard Assessment: Understanding the Risks
This compound is a solid organic compound with the potential to cause skin and eye irritation. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified with the GHS07 pictogram, indicating that it can be an irritant, skin sensitizer, or harmful if swallowed. The signal word associated with this chemical is "Warning".
Key Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
A thorough understanding of these hazards is the foundation of a robust safety protocol. The primary routes of exposure are dermal contact and eye contact. Therefore, our personal protective equipment (PPE) strategy is designed to create a reliable barrier against these risks.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in best laboratory practices.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a potential for splashing.[1][2] | To prevent contact with the eyes, which can cause serious irritation. A face shield offers a broader range of protection for the entire face. |
| Skin Protection | Chemical-resistant gloves (Nitrile or other chemically impermeable gloves).[1][3] A flame-resistant lab coat should be worn.[2] | To prevent skin contact, which can lead to irritation. Gloves must be inspected for integrity before each use.[1][4] |
| Respiratory Protection | Not typically required under normal use conditions with adequate ventilation. However, if dust or aerosols are generated, a NIOSH-approved respirator should be used.[5] | To prevent inhalation of airborne particles, which could cause respiratory irritation. |
| Footwear | Closed-toe and closed-heel shoes that cover the entire foot.[2] | To protect against accidental spills. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes the risk of exposure and ensures the integrity of your experiments.
Pre-Handling Preparations
-
Designated Work Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[3][5]
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, weighing materials, solvents, and waste containers, are within easy reach inside the fume hood.
-
Review Safety Data Sheet (SDS): Always have the most current SDS readily available and review it before beginning any new procedure.
Step-by-Step Handling Protocol
-
Donning PPE: Put on your lab coat, followed by safety glasses or goggles, and finally, your chemical-resistant gloves.
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound within the fume hood.
-
Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.
-
If dissolving in a solvent, add the solvent to the solid slowly to prevent splashing.
-
-
Post-Handling:
-
After handling, decontaminate any surfaces that may have come into contact with the chemical.
-
Properly seal the primary container of this compound.[1]
-
Remove gloves using the proper technique to avoid contaminating your skin.[1]
-
Wash your hands thoroughly with soap and water after removing your gloves.[1]
-
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][3]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][3]
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is crucial to protect the environment and comply with regulations.
Waste Segregation
-
Solid Waste: All disposable materials contaminated with this compound, such as gloves, weighing paper, and paper towels, should be placed in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic compounds.
Disposal Protocol
-
Container Labeling: Ensure all waste containers are clearly labeled with the chemical name and associated hazards.
-
Licensed Disposal: The disposal of this compound must be handled by a licensed chemical waste disposal company.[3] Do not discharge this chemical into the sewer system.[3]
-
Contaminated Packaging: Empty containers should be triple-rinsed (or equivalent) before recycling or reconditioning. Alternatively, they can be punctured to prevent reuse and disposed of in a sanitary landfill if regulations permit.[3]
Workflow Visualization
The following diagram illustrates the key stages of the safe handling workflow for this compound.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
